Haymine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
79861-91-9 |
|---|---|
Molecular Formula |
C30H39Cl2N3O5 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenoxy)-4-oxobut-2-enoic acid;N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H7ClO4.C10H16N2.C10H15NO.ClH/c11-7-1-3-8(4-2-7)15-10(14)6-5-9(12)13;1-12(2)9-5-7-10-6-3-4-8-11-10;1-8(11-2)10(12)9-6-4-3-5-7-9;/h1-6H,(H,12,13);3-4,6,8H,5,7,9H2,1-2H3;3-8,10-12H,1-2H3;1H/b6-5-;;;/t;;8-,10-;/m..0./s1 |
InChI Key |
YIYDHFWOMPNNCW-ICTHXWQWSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)/C=C\C(=O)O)Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CN(C)CCCC1=CC=CC=N1.C1=CC(=CC=C1OC(=O)C=CC(=O)O)Cl.Cl |
Synonyms |
chlorpheniramine - ephedrine chlorpheniramine, ephedrine drug combination demazin chronosules Haymine Novafed A syrup |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of the Chlorpheniramine and Ephedrine Combination
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the individual and combined mechanisms of action for Chlorpheniramine and Ephedrine. Chlorpheniramine, a first-generation antihistamine, acts as an inverse agonist at the histamine H1 receptor, mitigating allergic symptoms by blocking the effects of histamine. Ephedrine is a sympathomimetic amine with a dual mechanism, acting as a direct agonist at α- and β-adrenergic receptors and indirectly by promoting the release of norepinephrine from sympathetic neurons. The combination is rationalized by the complementary actions of the two compounds: Chlorpheniramine addresses histamine-mediated symptoms, while Ephedrine provides nasal decongestion and counteracts the sedative effects of the antihistamine. This guide synthesizes pharmacological data, signaling pathways, and experimental protocols to provide a comprehensive technical overview for research and development professionals.
Introduction
The combination of Chlorpheniramine and Ephedrine is a well-established therapeutic strategy for the symptomatic relief of the common cold, allergic rhinitis, and other upper respiratory tract conditions.[1][2] The clinical rationale for this combination lies in its multi-faceted approach to symptom management. Chlorpheniramine, an alkylamine derivative, is a first-generation antihistamine that addresses symptoms like sneezing, runny nose, and itchy, watery eyes by blocking histamine H1 receptors.[3][4] Ephedrine, a phenethylamine alkaloid, functions as a decongestant by causing vasoconstriction in the nasal mucosa and as a bronchodilator.[5][6] Furthermore, its central nervous system stimulant properties can counteract the common sedative side effects associated with first-generation antihistamines like Chlorpheniramine.[7] This guide delves into the molecular mechanisms, pharmacodynamics, and relevant experimental methodologies for this combination.
Chlorpheniramine: Mechanism of Action
Primary Target: Histamine H1 Receptor Inverse Agonism
Chlorpheniramine's primary mechanism of action is its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR).[8] Unlike a simple antagonist that merely blocks agonist binding, Chlorpheniramine functions as an inverse agonist.[9][10] H1 receptors exhibit constitutive activity, meaning they can exist in an active conformation and signal even in the absence of histamine.[9] Chlorpheniramine binds preferentially to the inactive conformation of the H1 receptor, stabilizing it and shifting the conformational equilibrium away from the active state.[9][10] This action reduces the baseline level of receptor signaling, leading to a reduction in the physiological effects mediated by histamine, such as increased vascular permeability and smooth muscle contraction.[4][11]
Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By stabilizing the inactive state of the H1 receptor, Chlorpheniramine effectively inhibits this signaling cascade.
Secondary Targets and Pharmacokinetics
Chlorpheniramine also exhibits moderate anticholinergic (antimuscarinic) activity by blocking muscarinic acetylcholine receptors, which can contribute to side effects like dry mouth and urinary retention.[11][12] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation and drowsiness.[11]
-
Bioavailability: 25-50%[4]
-
Metabolism: Extensively hepatic, primarily by CYP2D6.[4]
-
Elimination Half-life: Highly variable, ranging from 2 to 43 hours.[4]
Ephedrine: Mechanism of Action
Ephedrine's sympathomimetic effects are achieved through a dual mechanism: direct action on adrenergic receptors and indirect action by promoting the release of norepinephrine.[14][15]
Direct and Indirect Adrenergic Action
Ephedrine acts as a direct agonist at both α- and β-adrenergic receptors.[6] However, its primary mechanism of action is considered indirect.[16][17] It is taken up into presynaptic sympathetic neurons and displaces norepinephrine (NE) from storage vesicles into the synaptic cleft.[17][18] This substantial increase in synaptic NE concentration leads to the potent activation of postsynaptic α- and β-adrenergic receptors, mediating the majority of its physiological effects.[5][15]
-
α1-receptor activation: Leads to vasoconstriction in peripheral blood vessels, including those in the nasal mucosa, resulting in a decongestant effect.[6]
-
β1-receptor activation: Increases heart rate, contractility, and cardiac output.[15]
-
β2-receptor activation: Causes bronchodilation in the lungs.[6]
Signaling Pathways
The downstream signaling of adrenergic receptors varies by subtype:
-
α1-receptors are coupled to Gq proteins, activating the PLC-IP3/DAG pathway, similar to H1 receptors.
-
α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP).
-
β-receptors (β1, β2, β3) are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[19]
Combined Pharmacodynamics and Rationale
The therapeutic efficacy of the Chlorpheniramine and Ephedrine combination stems from their complementary and synergistic effects.[1]
-
Symptomatic Relief: Chlorpheniramine targets histamine-mediated allergic symptoms (rhinorrhea, sneezing), while Ephedrine addresses nasal congestion via vasoconstriction and improves breathing through bronchodilation.[2]
-
Counteraction of Sedation: A significant clinical advantage is Ephedrine's ability to counteract the sedative and performance-impairing effects of Chlorpheniramine. A study on motion sickness demonstrated that while Ephedrine did not increase the anti-emetic efficacy of Chlorpheniramine, it successfully reversed its sedative effects and cognitive deficits.[7]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for each compound. Values can vary based on experimental conditions.
Table 1: Receptor Binding Affinities (Ki) of Chlorpheniramine
| Receptor | Ligand | Ki (nM) | Notes |
|---|---|---|---|
| Histamine H1 | [3H]Mepyramine | ~1-15 | High affinity for the primary target.[20][21] |
| Muscarinic | [3H]QNB | 5.0 - 38 | Varies among H1 antagonists; contributes to side effects.[12] |
| Serotonin Transporter | - | 15.2 | Indicates potential for serotonin reuptake inhibition.[22] |
Table 2: Receptor Binding & Functional Data of Ephedrine
| Receptor/Transporter | Assay Type | Value (nM/μM) | Notes |
|---|---|---|---|
| Norepinephrine Transporter | Substrate Activity (EC50) | ~50 nM | Potent substrate, driving indirect action.[23] |
| α2-Adrenergic Receptors | Binding Affinity (Ki) | 1 - 10 μM | Weak affinity, suggesting minimal direct α-agonist/antagonist activity.[23][24] |
| β-Adrenergic Receptors | Binding Affinity (Ki) | No significant activity | Direct binding is generally considered weak or insignificant.[23] |
Table 3: Pharmacokinetic Parameters
| Parameter | Chlorpheniramine | Ephedrine |
|---|---|---|
| Bioavailability | 25 - 50%[4] | Readily absorbed orally[1] |
| Tmax (Peak Plasma) | 2.5 - 6 hours[4] | ~1-2 hours |
| Protein Binding | ~70%[4] | - |
| Metabolism | Hepatic (CYP2D6)[4] | Minimal hepatic metabolism |
| Elimination Half-life | 2 - 43 hours[4] | ~3-6 hours |
Key Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This assay quantifies the affinity of a test compound (e.g., Chlorpheniramine) for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: Competitive displacement of a high-affinity radioligand (e.g., [3H]mepyramine) from H1 receptors in a membrane preparation by an unlabeled test compound.[20][25]
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing H1 receptors (e.g., HEK293 cells, guinea pig cerebellum).[20]
-
Incubation: Incubate membrane preparations with a fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a different unlabeled antagonist like mianserin).[25]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve. Convert IC50 to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.[25]
-
Functional Assay for Adrenergic Receptor Activation (cAMP Measurement)
This assay determines whether a compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP).
-
Principle: Gs-coupled receptors (β-ARs) increase cAMP, while Gi-coupled receptors (α2-ARs) decrease it. Changes in cAMP levels are measured using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[26]
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed cells into a multi-well plate and allow them to adhere.
-
Compound Addition: Add the test compound (e.g., Ephedrine) at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Stimulation: For Gi-coupled receptors, add an agent like forskolin to stimulate adenylyl cyclase, then measure the test compound's ability to inhibit this stimulation.
-
Lysis and Detection: Lyse the cells and use a commercial cAMP assay kit (e.g., HTRF) to quantify the intracellular cAMP concentration according to the manufacturer's protocol.
-
Analysis: Plot cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion
The combination of Chlorpheniramine and Ephedrine provides a robust therapeutic approach by leveraging distinct yet complementary pharmacological mechanisms. Chlorpheniramine effectively mitigates histamine-driven allergic symptoms through inverse agonism at H1 receptors. Ephedrine offers potent nasal decongestion and bronchodilation primarily through the indirect release of norepinephrine, activating adrenergic pathways. A key clinical benefit of this combination is the mitigation of antihistamine-induced sedation by Ephedrine's stimulant properties. A thorough understanding of these individual and combined mechanisms, supported by quantitative pharmacological data and standardized experimental protocols, is essential for the continued development and optimization of multi-component therapeutics in respiratory and allergic medicine.
References
- 1. rxhive.zynapte.com [rxhive.zynapte.com]
- 2. Bromhexine+chlorpheniramine Maleate+ephedrine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 4. mims.com [mims.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 7. Chlorpheniramine and ephedrine in combination for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 11. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 12. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of chlorpheniramine enantiomers to human plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Ephedrine - Wikipedia [en.wikipedia.org]
- 17. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 18. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 19. Ephedrine induced thioredoxin-1 expression through β-adrenergic receptor/cyclic AMP/protein kinase A/dopamine- and cyclic AMP-regulated phosphoprotein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. innoprot.com [innoprot.com]
Co-administration of Chlorpheniramine and Ephedrine: A Pharmacokinetic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The co-administration of the first-generation H1-antihistamine chlorpheniramine and the sympathomimetic amine ephedrine is a common practice in many over-the-counter medications for the relief of cold, allergy, and sinus symptoms. Chlorpheniramine effectively alleviates symptoms such as sneezing, watery eyes, and runny nose by blocking histamine H1-receptors, while ephedrine provides nasal decongestion through its vasoconstrictive and bronchodilatory effects. This guide provides a comprehensive technical overview of the pharmacokinetic properties of chlorpheniramine and ephedrine when administered together, with a focus on potential drug-drug interactions, metabolic pathways, and recommended experimental protocols for their study.
Pharmacokinetic Profiles of Chlorpheniramine and Ephedrine
The pharmacokinetic parameters of chlorpheniramine and ephedrine from single-agent studies are summarized in the tables below. These values provide a baseline for understanding the behavior of each drug in the body.
Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Adults
| Parameter | Value | Reference |
| Bioavailability (F) | 25-50% | [1] |
| Time to Peak Plasma Concentration (Tmax) | Several hours | [2] |
| Volume of Distribution (Vd) | 7.0 +/- 2.8 L/kg | |
| Plasma Protein Binding | ~72% | |
| Elimination Half-life (t½) | ~20 hours | [3] |
| Metabolism | Primarily hepatic, via demethylation to monodesmethyl and didesmethyl compounds.[3] Cytochrome P450 2D6 (CYP2D6) plays a significant role.[4] | |
| Excretion | Primarily renal | [2] |
Table 2: Pharmacokinetic Parameters of Ephedrine in Adults
| Parameter | Value | Reference |
| Bioavailability (F) | Readily absorbed orally | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Volume of Distribution (Vd) | 2.6-4.5 L/kg | |
| Plasma Protein Binding | Not extensively bound | |
| Elimination Half-life (t½) | ~6 hours | [2] |
| Metabolism | Metabolized in the liver to its active metabolite, norephedrine.[2] Not a significant substrate, inducer, or inhibitor of major CYP enzymes. | |
| Excretion | Primarily renal, with excretion enhanced in acidic urine.[2] |
Pharmacokinetic Interaction upon Co-administration
A study investigating a compound preparation containing 1 mg of chlorpheniramine maleate and 5 mg of ephedrine hydrochloride, alongside other active ingredients (phenytoin, theophylline, theobromine, and caffeine), found no significant interaction on the pharmacokinetic parameters of either chlorpheniramine or ephedrine.[5][6] This suggests that at therapeutic doses, the co-administration of these two drugs is unlikely to result in clinically significant pharmacokinetic alterations for either compound.
The lack of interaction is further supported by their primary metabolic pathways. Chlorpheniramine is principally metabolized by CYP2D6.[4] Ephedrine, on the other hand, is not known to be a potent inducer or inhibitor of cytochrome P450 enzymes.[7] Therefore, the potential for a metabolic drug-drug interaction at the level of CYP enzymes is considered low.
Metabolic Pathways
The metabolic pathways of chlorpheniramine and ephedrine are distinct, minimizing the likelihood of competitive inhibition.
Metabolic Pathway of Chlorpheniramine.
Metabolic Pathway of Ephedrine.
Experimental Protocols
To definitively assess the potential for a pharmacokinetic interaction between chlorpheniramine and ephedrine, a dedicated clinical study is recommended. The following outlines a standard protocol based on regulatory guidelines from the FDA and EMA.[5][8][9]
Study Design
A randomized, open-label, three-period, crossover study in healthy adult volunteers is the preferred design.
-
Period 1: Administration of a single oral dose of chlorpheniramine.
-
Period 2: Administration of a single oral dose of ephedrine.
-
Period 3: Co-administration of single oral doses of chlorpheniramine and ephedrine.
A washout period of at least seven half-lives of the respective drugs should be implemented between each period to prevent carry-over effects.
Subject Population
A sufficient number of healthy male and female volunteers (typically 12-24) should be enrolled to provide adequate statistical power. Subjects should be non-smokers and have no history of clinically significant medical conditions.
Dosing and Administration
Subjects should receive standardized doses of chlorpheniramine and ephedrine. The drugs should be administered with a standard volume of water after an overnight fast.
Blood Sampling
Serial blood samples should be collected at predefined time points before and after drug administration. Recommended sampling times would be pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of chlorpheniramine and ephedrine in plasma samples.[5][8] The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
The following pharmacokinetic parameters should be calculated for both chlorpheniramine and ephedrine for each treatment period using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t½)
Statistical Analysis
The pharmacokinetic parameters of chlorpheniramine and ephedrine when administered alone should be compared to the parameters when co-administered. The geometric mean ratios (co-administration/alone) and their 90% confidence intervals for Cmax and AUC should be calculated. If the 90% confidence intervals fall within the bioequivalence range of 80-125%, it can be concluded that there is no significant pharmacokinetic interaction.
Experimental Workflow for a Drug Interaction Study.
Conclusion
Based on the available evidence from a study on a combination product and the distinct metabolic pathways of chlorpheniramine and ephedrine, a clinically significant pharmacokinetic interaction upon their co-administration is not anticipated. However, to definitively confirm the absence of an interaction, a dedicated, well-controlled clinical study following the outlined protocol is recommended. Such a study would provide the robust data necessary to fully characterize the pharmacokinetic profile of this common drug combination and ensure its safe and effective use.
References
- 1. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects upon vigilance and reaction speed of the addition of ephedrine hydrochloride to chlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
Synergistic Effects of Chlorpheniramine and Ephedrine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential synergistic effects of Chlorpheniramine and Ephedrine in an in vitro setting. While direct quantitative data on the synergistic interaction of this specific drug combination is limited in publicly available literature, this document synthesizes the known individual mechanisms of action and data from analogous drug combinations to postulate potential synergistic pathways. This guide offers detailed hypothetical experimental protocols for researchers to investigate these interactions and presents the underlying signaling pathways in a structured, visual format to facilitate further research and drug development.
Introduction
Chlorpheniramine, a first-generation histamine H1 receptor antagonist, is widely used for its anti-allergic properties. Its mechanism of action extends beyond H1 receptor blockade to include anti-inflammatory effects, notably through the suppression of the NF-κB signaling pathway[1][2]. Ephedrine, a sympathomimetic amine, exerts its effects through the activation of adrenergic receptors, leading to vasoconstriction and bronchodilation. Emerging evidence also points to its anti-inflammatory properties, mediated by the PI3K/Akt/GSK3β pathway, resulting in an increase of the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines[3].
The combination of an antihistamine and a decongestant is a common strategy in the clinical management of allergic rhinitis and the common cold. The rationale is to simultaneously address histamine-mediated symptoms and nasal congestion. While the clinical benefits are often attributed to the complementary actions of the two drug classes, the potential for synergistic interactions at a cellular and molecular level remains an area of active investigation. This guide explores the theoretical basis for such synergy and provides a framework for its in vitro characterization.
Individual In Vitro Effects of Chlorpheniramine and Ephedrine
A summary of the known in vitro effects of each compound is presented below, providing a foundation for understanding their potential for synergistic interaction.
Chlorpheniramine Maleate
| Parameter | Effect | Cell/System | Reference |
| Receptor Binding | Antagonist at Histamine H1 Receptor | Various | [4] |
| Signaling Pathway | Suppression of NF-κB activation | Human Nasal Epithelial Cells | [1][2] |
| Anti-inflammatory | Potentiation of dexamethasone anti-inflammatory effects | A549 and U937 cell lines | [5] |
| Anti-inflammatory | Inhibition of chemotaxis and activation of inflammatory cells | In vitro models | [6] |
Ephedrine Hydrochloride
| Parameter | Effect | Cell/System | Reference |
| Receptor Binding | Agonist at α- and β-adrenergic receptors | Various | [4] |
| Signaling Pathway | Activation of PI3K/Akt/GSK3β pathway | Primary peritoneal macrophages and Raw264.7 cells | [3] |
| Anti-inflammatory | Increased IL-10 production | Primary peritoneal macrophages and Raw264.7 cells | [3] |
| Anti-inflammatory | Decreased pro-inflammatory cytokine secretion (IL-6, TNF-α, IL-12, IL-1β) | Primary peritoneal macrophages and Raw264.7 cells | [3] |
Postulated Synergistic Mechanisms and Signaling Pathways
Based on the individual mechanisms of action and studies on analogous drug combinations, several potential points of synergistic interaction can be hypothesized. A key study on the synergistic interaction of adrenaline and histamine in human platelet aggregation revealed the involvement of PLC, COX, and MAP kinase pathways[7]. This provides a strong basis for a hypothetical model for Chlorpheniramine and Ephedrine synergy.
Hypothetical Signaling Pathway for Synergistic Action
The following diagram illustrates a potential signaling cascade where the combined action of Chlorpheniramine (inhibiting the H1 receptor pathway) and Ephedrine (activating the adrenergic receptor pathway) could lead to a synergistic anti-inflammatory or vasoconstrictive effect.
Experimental Protocols for In Vitro Synergy Assessment
To quantitatively assess the synergistic effects of Chlorpheniramine and Ephedrine, a combination of in vitro assays is recommended. The following protocols are based on established methodologies for drug synergy testing.
Cell Culture Models
-
Human Nasal Epithelial Cells (HNEpC): For studying anti-inflammatory effects and modulation of cytokine release[1][2].
-
A549 (human lung adenocarcinoma) and U937 (human monocytic) cell lines: For investigating potentiation of anti-inflammatory gene expression[5].
-
Vascular Smooth Muscle Cells (VSMC): For assessing vasoconstrictor and vasodilator effects[8].
Experimental Workflow for Synergy Quantification
The following diagram outlines a typical workflow for determining drug synergy in vitro.
Detailed Methodologies
4.3.1. Checkerboard Assay for Synergy in Anti-inflammatory Activity
-
Cell Seeding: Plate HNEpC or other suitable cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Chlorpheniramine and Ephedrine.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control. A typical 7x7 matrix is recommended.
-
Stimulation: After a pre-incubation period with the drugs, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine cocktail) to induce an inflammatory response.
-
Endpoint Measurement: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant to measure the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.
-
Data Analysis: Determine the IC50 for each drug alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
4.3.2. In Vitro Vasoconstriction Assay
-
Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath system filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Drug Addition: Add increasing concentrations of Ephedrine alone, Chlorpheniramine alone, and the combination of both drugs to the organ bath.
-
Contraction Measurement: Record the isometric contraction of the arterial rings using a force transducer.
-
Data Analysis: Construct dose-response curves and determine the EC50 values. Analyze the potentiation of the vasoconstrictor response in the presence of both drugs to assess synergy.
Conclusion
While direct in vitro evidence for the synergistic effects of Chlorpheniramine and Ephedrine is not abundant, a strong theoretical basis for such interactions exists. The convergence of their individual anti-inflammatory and vasoactive signaling pathways suggests that their combined use may lead to effects greater than the sum of their individual actions. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a robust starting point for researchers to rigorously investigate and quantify these potential synergies. Such studies are crucial for a deeper understanding of the pharmacology of this common drug combination and for the development of more effective therapeutic strategies.
References
- 1. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ephedrine hydrochloride inhibits PGN-induced inflammatory responses by promoting IL-10 production and decreasing proinflammatory cytokine secretion via the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interaction of adrenaline and histamine in human platelet aggregation is mediated through activation of phospholipase, map kinase and cyclo-oxygenase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Targets of Chlorpheniramine and Ephedrine in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine and Ephedrine are venerable compounds in the respiratory pharmacopeia, frequently employed for their antihistaminic and decongestant properties, respectively. A comprehensive understanding of their molecular interactions within respiratory models is paramount for the strategic development of novel therapeutics with enhanced efficacy and safety profiles. This technical guide delineates the primary molecular targets of Chlorpheniramine and Ephedrine, presenting quantitative data on their interactions, detailed experimental protocols for their characterization, and visual representations of the pertinent signaling pathways.
Chlorpheniramine: Targeting the Histamine H1 Receptor
Chlorpheniramine primarily exerts its therapeutic effect in respiratory conditions by acting as a potent antagonist of the Histamine H1 Receptor (H1R).[1][2][3] Histamine, a key mediator of allergic inflammation, triggers a cascade of events upon binding to H1R on various respiratory cells, including airway smooth muscle and epithelial cells. This leads to symptoms such as bronchoconstriction, increased vascular permeability, and mucus secretion.[4] Chlorpheniramine competitively inhibits the binding of histamine to H1R, thereby mitigating these allergic responses.[4]
Quantitative Analysis of Chlorpheniramine-H1R Interaction
The binding affinity of Chlorpheniramine for the H1R has been quantified through various in vitro assays. The inhibitory constant (Ki) is a critical parameter that denotes the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Assay Type | Cell/Tissue Model | Ki (nM) | Reference |
| (+)-Chlorpheniramine | Histamine H1 | Radioligand Binding | Guinea Pig Lung | 3.5 ± 2.2 | [5] |
| Chlorpheniramine | Histamine H1 | Not Specified | Not Specified | 1.1 (IC50 in µM) | Not Specified |
Signaling Pathways Modulated by Chlorpheniramine
Beyond simple receptor antagonism, Chlorpheniramine has been shown to modulate downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. In human nasal epithelial cells, histamine has been demonstrated to activate the NF-κB pathway, leading to a pro-inflammatory response. Chlorpheniramine can effectively reverse this histamine-induced activation.
Caption: Chlorpheniramine blocks the H1R-mediated NF-κB signaling pathway.
Ephedrine: A Dual-Acting Adrenergic Modulator
Ephedrine's efficacy as a respiratory agent stems from its complex interaction with the adrenergic system. It is classified as a mixed-acting sympathomimetic amine, meaning it exerts its effects through both direct and indirect mechanisms.[6]
-
Direct Action: Ephedrine acts as a direct agonist at both α- and β-adrenergic receptors.[7][8] Its stimulation of β2-adrenergic receptors in the bronchial smooth muscle leads to relaxation and bronchodilation.[9] Activation of α-adrenergic receptors in the vasculature of the nasal mucosa results in vasoconstriction, reducing swelling and nasal congestion.
-
Indirect Action: Ephedrine also indirectly stimulates adrenergic receptors by promoting the release of endogenous norepinephrine from sympathetic nerve terminals.[6] This released norepinephrine then acts on postsynaptic α and β receptors, amplifying the sympathomimetic response.
Quantitative Analysis of Ephedrine-Adrenergic Receptor Interaction
The affinity and functional activity of Ephedrine and its isomers at various adrenergic receptor subtypes have been characterized.
Table 2: Functional Activity (EC50) of Ephedrine Isomers at Human β-Adrenergic Receptors [7][8]
| Isomer | Receptor | Assay Type | Cell Line | EC50 (µM) | Maximal Response (% of Isoproterenol) |
| 1R,2S-Ephedrine | β1 | cAMP Accumulation | CHO | 0.5 | 68 |
| 1S,2R-Ephedrine | β1 | cAMP Accumulation | CHO | 72 | 66 |
| 1S,2S-Pseudoephedrine | β1 | cAMP Accumulation | CHO | 309 | 53 |
| 1R,2R-Pseudoephedrine | β1 | cAMP Accumulation | CHO | 1122 | 53 |
| 1R,2S-Ephedrine | β2 | cAMP Accumulation | CHO | 0.36 | 78 |
| 1R,2R-Pseudoephedrine | β2 | cAMP Accumulation | CHO | 7 | 50 |
| 1S,2S-Pseudoephedrine | β2 | cAMP Accumulation | CHO | 10 | 47 |
| 1S,2R-Ephedrine | β2 | cAMP Accumulation | CHO | 106 | 22 |
| 1R,2S-Ephedrine | β3 | cAMP Accumulation | CHO | 45 (nM) | 31 |
Table 3: Binding Affinity (Ki) and Antagonist Activity of Ephedrine Isomers at Human α-Adrenergic Receptors [3][10]
| Isomer | Receptor Subtype | Ki (µM) | Functional Activity |
| 1R,2R-Pseudoephedrine | α1A | 1.8 ± 0.3 | Antagonist |
| 1R,2S-Ephedrine | α1A | 3.1 ± 0.5 | Antagonist |
| 1S,2R-Ephedrine | α1A | 5.6 ± 0.9 | Antagonist |
| 1S,2S-Pseudoephedrine | α1A | 11.2 ± 1.5 | Antagonist |
| 1R,2R-Pseudoephedrine | α2A | 1.5 ± 0.2 | Antagonist |
| 1R,2S-Ephedrine | α2A | 2.8 ± 0.4 | Antagonist |
| 1S,2R-Ephedrine | α2A | 4.9 ± 0.7 | Antagonist |
| 1S,2S-Pseudoephedrine | α2A | 9.8 ± 1.3 | Antagonist |
Note: The rank order of affinity for the isomers was 1R,2R > 1R,2S > 1S,2R > 1S,2S at α1A, α1D, α2A, and α2C receptors.[3][10]
Signaling Pathways Modulated by Ephedrine
The bronchodilatory effects of Ephedrine are primarily mediated through the β2-adrenergic receptor signaling pathway in airway smooth muscle cells.
Caption: Ephedrine induces bronchodilation via the β2AR-cAMP-PKA pathway.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the Ki of Chlorpheniramine for the H1R.
Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the H1R in an appropriate buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled H1R antagonist (e.g., [³H]-pyrilamine) and a range of concentrations of Chlorpheniramine.
-
Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a non-radiolabeled H1R antagonist).
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Chlorpheniramine concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol describes a functional assay to measure the effect of Ephedrine on β2-adrenergic receptor activation by quantifying intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for a β-Adrenergic Receptor Functional (cAMP) Assay.
Detailed Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the β2-adrenergic receptor.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. Prior to the assay, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of Ephedrine to the cells and incubate for a specific time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the measured cAMP concentrations against the logarithm of the Ephedrine concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for NF-κB p65 Phosphorylation
This protocol outlines the steps to assess the activation of the NF-κB pathway by detecting the phosphorylation of its p65 subunit.[11][12][13]
Caption: Workflow for Western Blot Analysis of NF-κB p65 Phosphorylation.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cultured respiratory epithelial cells with the desired stimuli (e.g., histamine) with or without the inhibitor (Chlorpheniramine). After treatment, lyse the cells to extract total protein or perform cellular fractionation to isolate nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the bands corresponding to phosphorylated p65 and normalize to a loading control (e.g., β-actin or total p65) to determine the relative changes in NF-κB activation.
Conclusion
This technical guide provides a detailed overview of the molecular targets and mechanisms of action of Chlorpheniramine and Ephedrine in respiratory models. The quantitative data presented in the tables offer a comparative basis for understanding their potency and selectivity. The signaling pathway diagrams and experimental workflows provide a visual and methodological framework for further research and development in the field of respiratory therapeutics. A thorough grasp of these fundamental principles is essential for the rational design of next-generation drugs targeting allergic and congestive respiratory disorders.
References
- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 8. The interaction of ephedrine with beta-adrenoceptors in tracheal, cardiac and skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Chlorpheniramine and Ephedrine in Allergic Rhinitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data supporting the use of chlorpheniramine and ephedrine in the management of allergic rhinitis. It delves into the fundamental mechanisms of action, summarizing key quantitative findings from in vivo and in vitro studies. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a clear and concise resource for researchers in the field of allergy and immunology.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The subsequent IgE-mediated mast cell degranulation releases a cascade of inflammatory mediators, leading to characteristic symptoms of sneezing, rhinorrhea, nasal congestion, and itching. Chlorpheniramine, a first-generation antihistamine, and ephedrine, a sympathomimetic amine, are well-established therapeutic agents for symptomatic relief. This document consolidates the preclinical evidence for their efficacy, focusing on their distinct yet complementary mechanisms of action.
Chlorpheniramine: A Histamine H1 Receptor Antagonist
Chlorpheniramine primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor, competitively inhibiting the action of histamine, a key mediator in the early phase of the allergic response.
In Vivo Efficacy in Animal Models of Allergic Rhinitis
Preclinical studies in rodent models of ovalbumin (OVA)-induced allergic rhinitis have demonstrated the efficacy of chlorpheniramine in reducing allergic symptoms.
Table 1: Effect of Chlorpheniramine on Allergic Rhinitis Symptoms in an OVA-Sensitized Rat Model [1]
| Treatment Group | Number of Sneezes (in 20 min) | Number of Nasal Scratches (in 20 min) |
| Control | 5 ± 2 | 8 ± 3 |
| OVA-Sensitized (AR Group) | 45 ± 8 | 55 ± 10 |
| AR Group + Chlorpheniramine (0.1 mol/L, 15 µL intranasal) | 15 ± 5 | 20 ± 6 |
*p < 0.0001 compared to the AR group. Data are presented as mean ± standard deviation.
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Rats[1]
-
Animal Model: Male Sprague Dawley rats (n=20 per group).
-
Sensitization: Rats in the allergic rhinitis (AR) group were sensitized by intraperitoneal injections of 1 mg ovalbumin (OVA) and 100 mg aluminum hydroxide in 1 mL saline on days 1, 7, and 14. Control rats received saline injections.
-
Challenge: From day 21 to day 35, rats in the AR group received a daily intranasal challenge of 1% OVA solution (10 µL per nostril).
-
Symptom Evaluation: On day 35, following the final OVA challenge, the number of sneezes and nasal scratching events were counted for 20 minutes.
-
Drug Administration: A separate cohort of AR rats received an intranasal administration of chlorpheniramine maleate (0.1 mol/L, 15 µL) and symptoms were assessed.
In Vitro Mechanism of Action: Inhibition of NF-κB Signaling
Chlorpheniramine has been shown to attenuate the inflammatory response in human nasal epithelial cells (HNEpCs) by suppressing the activation of the NF-κB signaling pathway.[2][3]
Table 2: Effect of Chlorpheniramine on Histamine-Induced NF-κB Activation in Human Nasal Epithelial Cells [3]
| Treatment | NF-κB Protein Expression (% of Control) |
| Control | 100% |
| Histamine (10⁻⁴ M) | 265.0%* |
| Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁵ M) | 211.3% |
| Histamine (10⁻⁴ M) + Chlorpheniramine (10⁻⁴ M) | 202.9% |
*p < 0.05 compared to control. **p < 0.05 compared to histamine alone.
Experimental Protocol: NF-κB Western Blotting in HNEpCs[3]
-
Cell Culture: Human nasal epithelial cells (HNEpCs) were cultured to confluence.
-
Treatment: Cells were pre-treated with chlorpheniramine (10⁻⁵ M or 10⁻⁴ M) for 30 minutes before stimulation with histamine (10⁻⁴ M) for 24 hours.
-
Protein Extraction: Total protein was extracted from the cell lysates.
-
Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against the p65 subunit of NF-κB. A secondary antibody conjugated to horseradish peroxidase was used for detection, and bands were visualized using an enhanced chemiluminescence system. Densitometry was used for quantification.
In Vitro Mechanism of Action: Mast Cell Stabilization
While primarily a histamine receptor antagonist, some evidence suggests that chlorpheniramine may also possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.
Experimental Protocol: Mast Cell Degranulation Assay[4][5]
-
Cell Source: Peritoneal mast cells are isolated from rats.
-
Sensitization (optional for non-IgE mediated degranulation): Mast cells can be passively sensitized with IgE antibodies.
-
Degranulation Induction: Mast cell degranulation is induced by a secretagogue, such as compound 48/80.
-
Drug Treatment: Cells are pre-incubated with various concentrations of chlorpheniramine prior to the addition of the degranulating agent.
-
Quantification of Degranulation: The extent of degranulation is quantified by measuring the release of β-hexosaminidase or histamine into the supernatant. Histamine can be measured by methods such as HPLC.
-
Calculation: The percentage inhibition of mediator release by chlorpheniramine is calculated relative to the release in the absence of the drug.
Ephedrine: A Sympathomimetic Decongestant
Ephedrine is a sympathomimetic amine that acts as both a direct and indirect agonist at α- and β-adrenergic receptors. Its primary utility in allergic rhinitis stems from its α-adrenergic agonist activity, which leads to vasoconstriction of the nasal mucosal blood vessels, thereby reducing nasal congestion.
Adrenergic Receptor Binding Affinity
The decongestant effect of ephedrine is mediated through its interaction with α-adrenergic receptors on vascular smooth muscle.
Table 3: Binding Affinities (Ki, nM) of Ephedrine Isomers for Human α-Adrenergic Receptor Subtypes
| Isomer | α1A | α1B | α1D | α2A | α2B | α2C |
| 1R,2S-(-)-Ephedrine | >10,000 | >10,000 | >10,000 | 4,800 | 7,200 | 2,500 |
| 1S,2R-(+)-Ephedrine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data is limited and further studies are needed to fully characterize the binding profile.
In Vivo Efficacy in Animal Models of Allergic Rhinitis
While direct preclinical studies of ephedrine in rodent models of allergic rhinitis are limited, studies on related sympathomimetic agents and in other animal models provide evidence for its decongestant effects. For instance, in a cat model of experimental congestion, α2-adrenergic agonists have been shown to produce dose-dependent decongestion.[2]
Experimental Protocol: Measurement of Nasal Airway Resistance in Guinea Pigs (General Protocol)[1][6]
-
Animal Model: Male Dunkin Hartley guinea pigs.
-
Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections with an adjuvant (e.g., aluminum hydroxide).
-
Challenge: Following sensitization, animals are challenged intranasally with the allergen to induce an allergic rhinitis response.
-
Measurement of Nasal Airway Resistance (NAR):
-
The guinea pig is placed in a whole-body plethysmograph.
-
A double-chamber plethysmograph allows for the separation of nasal and thoracic breathing.
-
A pneumotachograph is connected to the nasal chamber to measure airflow.
-
Nasal pressure is measured using a transducer connected to a catheter placed in the posterior nares.
-
NAR is calculated as the ratio of nasal pressure to nasal airflow.
-
-
Drug Administration: Ephedrine would be administered (e.g., orally or intranasally) prior to allergen challenge, and the change in NAR would be measured and compared to a vehicle control group.
Signaling Pathways and Experimental Workflows
Chlorpheniramine's Inhibition of the NF-κB Signaling Pathway
Caption: Chlorpheniramine inhibits histamine-induced NF-κB activation.
Ephedrine's Adrenergic Signaling Pathway
Caption: Ephedrine induces vasoconstriction via adrenergic signaling.
Experimental Workflow for an In Vivo Allergic Rhinitis Model
Caption: Workflow for in vivo evaluation of anti-allergic drugs.
Conclusion
The preclinical data for chlorpheniramine robustly support its efficacy in allergic rhinitis through the potent antagonism of the histamine H1 receptor and modulation of inflammatory signaling pathways such as NF-κB. For ephedrine, its mechanism as a nasal decongestant is well-established through its sympathomimetic action on adrenergic receptors, leading to vasoconstriction. While direct preclinical evidence for ephedrine in standardized allergic rhinitis models is less abundant, its pharmacological profile provides a strong rationale for its use in managing nasal congestion. This technical guide provides a consolidated resource of the preclinical evidence, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in the continued investigation and development of therapies for allergic rhinitis. Further preclinical studies on ephedrine in validated rodent models of allergic rhinitis are warranted to provide a more comprehensive understanding of its effects on the broader inflammatory cascade.
References
The Pharmacokinetic Profile of Haymine: An In-depth Technical Guide
An Examination of the Absorption, Distribution, Metabolism, and Excretion of its Active Components: Chlorphenamine and Ephedrine
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of the active pharmaceutical ingredients in Haymine: chlorphenamine maleate and ephedrine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacokinetic properties of these two compounds, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Introduction to this compound and its Active Components
This compound is a combination drug product formulated for the relief of symptoms associated with hay fever and other allergic conditions. It combines the antihistaminic properties of chlorphenamine with the decongestant effects of ephedrine. Understanding the individual pharmacokinetic profiles of these two established compounds is crucial for optimizing therapeutic efficacy and ensuring safety in clinical use.
Chlorphenamine is a first-generation alkylamine antihistamine that acts as a potent H1-receptor antagonist. It effectively alleviates symptoms such as sneezing, itching, watery eyes, and a runny nose by blocking the action of histamine.
Ephedrine is a sympathomimetic amine with mixed-acting effects on the adrenergic receptor system. It functions as a decongestant by causing vasoconstriction in the nasal mucosa, thereby reducing swelling and nasal congestion.
Pharmacokinetics of Chlorphenamine
Chlorphenamine is well-absorbed after oral administration, though its bioavailability is moderate due to significant first-pass metabolism. It is widely distributed throughout the body and has a long elimination half-life.
Absorption
Following oral administration, chlorphenamine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 2 to 6 hours.[1] The oral bioavailability of chlorphenamine is in the range of 25-50%, indicating extensive metabolism in the gut wall and liver before reaching systemic circulation.[2][3]
Distribution
Chlorphenamine is widely distributed throughout the body and exhibits a high degree of plasma protein binding, approximately 70%.[4]
Metabolism
The metabolism of chlorphenamine is a key determinant of its pharmacokinetic profile. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][5] The primary metabolic pathways involve demethylation, leading to the formation of monodesmethyl- and didesmethyl-chlorphenamine.[6] The stereochemistry of chlorphenamine plays a role in its metabolism, with the pharmacologically more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(−)-enantiomer.[5]
Excretion
Chlorphenamine and its metabolites are primarily excreted in the urine.[6] The elimination half-life of chlorphenamine is notably long for an antihistamine, averaging approximately 20 to 28 hours in adults.[6][7] This long half-life can lead to accumulation with repeated dosing.
Quantitative Pharmacokinetic Data for Chlorphenamine
| Parameter | Value | Reference |
| Oral Bioavailability | 25 - 50% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [1] |
| Plasma Protein Binding | ~70% | [4] |
| Elimination Half-life (t½) | 20 - 28 hours | [6][7] |
| Primary Metabolites | Monodesmethyl-chlorphenamine, Didesmethyl-chlorphenamine | [6] |
| Primary Enzyme Responsible for Metabolism | CYP2D6 | [2][5] |
Pharmacokinetics of Ephedrine
Ephedrine is rapidly and almost completely absorbed after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the urine.
Absorption
Ephedrine is readily and completely absorbed from the gastrointestinal tract following oral administration.[8] It has a high oral bioavailability, reported to be between 88% and 90%.[8][9] Peak plasma concentrations are typically achieved within 1.8 hours.[9]
Distribution
Ephedrine is distributed throughout the body and has a volume of distribution of approximately 215.6 Liters.[9] It is known to cross the placental barrier.[9]
Metabolism
Ephedrine undergoes limited metabolism in the liver. A small fraction of the dose is metabolized to norephedrine through N-demethylation.[9]
Excretion
The primary route of elimination for ephedrine is renal excretion, with a large proportion of the drug being excreted unchanged in the urine. The elimination of ephedrine is pH-dependent; it is excreted more rapidly in acidic urine. The plasma elimination half-life of ephedrine is approximately 3 to 6 hours.[10]
Quantitative Pharmacokinetic Data for Ephedrine
| Parameter | Value | Reference |
| Oral Bioavailability | 88 - 90% | [8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~1.8 hours | [9] |
| Volume of Distribution (Vd) | 215.6 L | [9] |
| Elimination Half-life (t½) | 3 - 6 hours | [10] |
| Primary Metabolite | Norephedrine | [9] |
| Primary Route of Excretion | Renal (largely unchanged) | [9] |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic studies of chlorphenamine and ephedrine.
Bioavailability and Pharmacokinetic Studies in Humans
Study Design: A typical study to determine the oral bioavailability and pharmacokinetics of chlorphenamine or ephedrine involves a randomized, crossover design with a cohort of healthy adult volunteers.
Protocol:
-
Dosing: Following an overnight fast, subjects are administered a single oral dose of the drug (e.g., 8 mg chlorphenamine maleate tablets).
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and oral clearance.
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To investigate the metabolic pathways and identify the enzymes responsible for the metabolism of chlorphenamine and ephedrine.
Protocol:
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, the test compound (chlorphenamine or ephedrine), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated at various time points by the addition of a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Metabolite Identification and Quantification: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
Plasma Protein Binding Determination
Method: Ultrafiltration is a common method used to determine the extent of plasma protein binding.
Protocol:
-
Sample Preparation: The drug is spiked into human plasma at a known concentration.
-
Ultrafiltration: The plasma sample is placed in an ultrafiltration device containing a semipermeable membrane that allows the passage of unbound drug but retains the protein-bound drug. The device is then centrifuged.
-
Analysis: The concentration of the drug in the ultrafiltrate (representing the unbound fraction) is measured using a suitable analytical method like HPLC.
-
Calculation: The percentage of protein binding is calculated by comparing the concentration of the drug in the ultrafiltrate to the total concentration in the plasma.
Analytical Method for Quantification in Biological Fluids
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the preferred methods for the sensitive and specific quantification of chlorphenamine, ephedrine, and their metabolites in plasma and urine.
Typical HPLC Method Parameters:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a specific wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Internal Standard: A structurally similar compound is used as an internal standard to ensure accuracy and precision.
Signaling Pathways and Mechanisms of Action
Chlorphenamine: Histamine H1 Receptor Antagonism
Chlorphenamine exerts its antihistaminic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By binding to the H1 receptor, chlorphenamine prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms.
Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of Chlorphenamine.
Ephedrine: Mixed-Acting Sympathomimetic Action
Ephedrine's mechanism of action is multifaceted. It acts as a direct agonist at both α- and β-adrenergic receptors. Additionally, it has an indirect effect by promoting the release of norepinephrine from presynaptic nerve terminals. This dual action leads to vasoconstriction (α-adrenergic effect), resulting in its decongestant properties, and bronchodilation (β-adrenergic effect).
Caption: Dual mechanism of action of Ephedrine as a mixed-acting sympathomimetic agent.
Conclusion
The active components of this compound, chlorphenamine and ephedrine, exhibit distinct and well-characterized pharmacokinetic profiles. Chlorphenamine is characterized by moderate oral bioavailability and a long elimination half-life, primarily undergoing metabolism by CYP2D6. In contrast, ephedrine is rapidly and extensively absorbed, with limited metabolism and predominantly renal excretion of the unchanged drug. A thorough understanding of these ADME properties is essential for the safe and effective use of this combination product in the management of allergic conditions. The provided experimental protocols and mechanistic pathways serve as a valuable resource for further research and development in the field of allergy and clinical pharmacology.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]
- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Receptor Binding Affinity of Chlorpheniramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of chlorpheniramine, a first-generation antihistamine. The primary focus is on its interaction with the histamine H1 receptor. This document summarizes key quantitative binding data, details relevant experimental protocols for determining receptor binding affinity, and illustrates associated signaling pathways and experimental workflows. It is important to note that a comprehensive literature search did not yield any studies that directly quantify the receptor binding affinity of chlorpheniramine in the presence of ephedrine. Therefore, the data and protocols presented herein pertain to the binding characteristics of chlorpheniramine alone.
Introduction
Chlorpheniramine is a widely used antihistamine for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic effects are primarily mediated through its potent antagonism of the histamine H1 receptor.[2][3] Understanding the binding characteristics of chlorpheniramine to its target receptors is crucial for optimizing its therapeutic use and for the development of new drug candidates. This guide serves as a technical resource for researchers and professionals in the field of drug development, providing detailed information on chlorpheniramine's receptor binding profile and the methodologies used to determine it.
Chlorpheniramine Receptor Binding Affinity Data
Chlorpheniramine acts as a potent inverse agonist at the histamine H1 receptor.[2] It also exhibits some affinity for muscarinic acetylcholine receptors, which is a common characteristic of first-generation antihistamines and contributes to their side-effect profile.[2][3] The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity.[2]
The following table summarizes the available quantitative data on the binding affinity of chlorpheniramine and its stereoisomers for various receptors.
| Compound | Receptor | Assay Type | Kd (nM) | Ki (nM) | Source |
| Dexchlorpheniramine | Histamine H1 | Not Specified | 15 | 2.67 - 4.81 | [2] |
| Dexchlorpheniramine | Muscarinic Acetylcholine | Not Specified | 1300 | [2] | |
| Levchlorpheniramine | Histamine H1 | Not Specified | 211 - 361 | [2] | |
| (+)-Chlorpheniramine | Histamine H1 | In vitro (³H-Mepyramine displacement) | 3.5 ± 2.2 (in buffer) | [4] | |
| (+)-Chlorpheniramine | Histamine H1 | In vitro (³H-Mepyramine displacement) | 30.3 ± 14.7 (in plasma) | [4] | |
| Chlorpheniramine | Serotonin Transporter | Not Specified | 15.2 | [2] | |
| Chlorpheniramine | Norepinephrine Transporter | Not Specified | 1440 | [2] | |
| Chlorpheniramine | Dopamine Transporter | Not Specified | 1060 | [2] | |
| Chlorpheniramine | Histamine H1 | Not Specified | 0.00251 - 0.015 µM |
Note on Ephedrine: A thorough review of the scientific literature did not reveal any studies that have directly investigated the impact of ephedrine on the receptor binding affinity of chlorpheniramine. Ephedrine is a sympathomimetic amine, and its mechanism of action involves both direct and indirect effects on adrenergic receptors.[5] While pharmacokinetic studies have shown no significant interaction between chlorpheniramine and ephedrine, this does not preclude a pharmacodynamic interaction at the receptor level.[6] However, without direct experimental evidence, any potential influence of ephedrine on chlorpheniramine's binding affinity remains speculative.
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a generalized protocol for a radioligand competitive binding assay, a standard method for quantifying the affinity of an unlabeled compound (like chlorpheniramine) for a specific receptor.[7][8]
Radioligand Competitive Binding Assay for the Histamine H1 Receptor
Objective: To determine the inhibition constant (Ki) of chlorpheniramine for the histamine H1 receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials and Reagents:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from CHO-K1 or HEK293 cells stably expressing the human H1 receptor, or from guinea pig lung tissue).[4][8]
-
Radioligand: A high-affinity, selective histamine H1 receptor radioligand, such as [³H]-mepyramine.[4]
-
Unlabeled Ligand (Competitor): Chlorpheniramine.
-
Reference Compound: A known high-affinity H1 receptor antagonist (e.g., unlabeled mepyramine) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]
-
Scintillation Cocktail. [8]
-
96-well microplates. [8]
-
Glass fiber filters (e.g., Whatman GF/C).[8]
-
Filtration apparatus (Cell Harvester).[8]
-
Scintillation counter. [8]
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + assay buffer + membrane preparation.
-
Non-specific Binding: Radioligand + excess unlabeled reference compound + membrane preparation.
-
Competitive Binding: Radioligand + varying concentrations of chlorpheniramine + membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[9]
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[8]
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration.
-
Determine the IC50 value (the concentration of chlorpheniramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Histamine H1 Receptor Signaling Pathway
References
- 1. Drug profile | PPTX [slideshare.net]
- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. [Simultaneous determination of ephedrine and chlorpheniramine in human plasma by a highly sensitive liquid chromatography-tandem mass spectrometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Dose-Response Relationship of Chlorpheniramine and Ephedrine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dose-response relationship of chlorpheniramine and ephedrine in various animal models. Due to a notable lack of direct dose-response studies on the specific combination of chlorpheniramine and ephedrine, this document synthesizes the available preclinical data on the individual compounds. It also examines a key study on the combined effect of chlorpheniramine and the closely related sympathomimetic, pseudoephedrine. This guide presents quantitative data in structured tables, details relevant experimental protocols, and illustrates the underlying signaling pathways and a proposed experimental workflow using Graphviz diagrams. The objective is to equip researchers and drug development professionals with a thorough understanding of the preclinical pharmacology of these compounds, both individually and in combination, to inform future research and development.
Introduction
Chlorpheniramine, a first-generation alkylamine antihistamine, and ephedrine, a sympathomimetic amine, are frequently combined in over-the-counter medications for the symptomatic relief of allergic rhinitis, the common cold, and sinusitis. Chlorpheniramine acts as a potent histamine H1 receptor antagonist, mitigating symptoms such as sneezing, rhinorrhea, and pruritus. Ephedrine, through its action on adrenergic receptors, serves as a nasal decongestant. The co-administration of these two active ingredients aims to provide a synergistic or additive therapeutic effect, addressing both histamine-mediated and congestion-related symptoms.
Despite their widespread clinical use, there is a conspicuous scarcity of publicly available preclinical studies that systematically evaluate the dose-response relationship of the chlorpheniramine and ephedrine combination in animal models. This guide collates and presents the existing dose-response data for each agent individually, derived from various animal models, to provide a foundational understanding of their pharmacological activities. Furthermore, it details a pertinent study on the combination of chlorpheniramine and pseudoephedrine, an isomer of ephedrine, in a canine model of nasal congestion.
Dose-Response Data for Chlorpheniramine
Chlorpheniramine has been evaluated in several animal models for its antihistaminic, analgesic, and sedative properties. The following tables summarize the quantitative dose-response data from key studies.
Table 1: Analgesic Effect of Subcutaneous Chlorpheniramine in Rats [1]
| Dose (µmol) | Effect (Cutaneous Analgesia) |
| ED₂₅ | Not specified |
| ED₅₀ | 1.13 (1.05-1.22) |
| ED₇₅ | Not specified |
Table 2: Respiratory Effects of Chlorpheniramine in Guinea Pigs with COPD Model [2][3]
| Parameter | Control | COPD Model |
| Histamine EC₅₀ (µM) | 34.28 ± 2.06 | 19 ± 2.45 |
| Chlorpheniramine Blockade (CR-1) | 0.44 ± 0.06 | 2.62 ± 0.51 |
Table 3: Toxicological Data for Chlorpheniramine
| Animal Model | Route of Administration | Parameter | Value | Reference |
| Dogs | Oral | Toxic Dose | ~9 mg/kg | [4] |
| Cats | Oral | Toxic Dose | 4-6 mg/kg | [4] |
| Rats and Mice | Oral | LD₅₀ | >5 g/kg (No deaths reported up to this dose) | [5] |
Dose-Response Data for Ephedrine
Ephedrine's dose-response relationship has been primarily investigated for its cardiovascular and bronchodilatory effects.
Table 4: Cardiovascular Effects of Intravenous Ephedrine in Anesthetized Dogs [6]
| Dose (mg/kg) | Mean Arterial Pressure (MAP) | Cardiac Index (CI) | Stroke Volume Index (SVI) | Systemic Vascular Resistance (TPR) |
| 0.2 | Transient Increase (<5 min) | Increased | Increased | Decreased |
| 0.2 (repeated) | No further improvement | No further improvement | No further improvement | No further improvement |
Table 5: Cardiovascular Effects of Intravenous l-Ephedrine in Anesthetized Rats [7]
| Dose (mcg/kg) | Effect on Blood Pressure | Effect on Heart Rate |
| 70 | Dose-dependent increase | Dose-dependent increase |
| 140 | Dose-dependent increase | Dose-dependent increase |
| 210 | Dose-dependent increase | Dose-dependent increase |
Table 6: Relaxant Response to l-Ephedrine in Guinea Pig Tracheal Smooth Muscle [8]
| Parameter | Value |
| pA₂ value for propranolol | 8.55 |
| pA₂ value for butoxamine | 6.38 |
Table 7: Toxicological Data for Ephedrine
| Animal Model | Route of Administration | Parameter | Value | Reference |
| Dogs and Cats | Oral | Clinical signs appear | 5-6 mg/kg | |
| Dogs and Cats | Oral | Death can occur | 10-12 mg/kg | |
| Rats | Intravenous | LD₅₀ | 102 mg/kg | [7] |
| Rabbits | Intravenous | LD₅₀ | 73 mg/kg | [7] |
Dose-Response Data for Chlorpheniramine and Pseudoephedrine Combination
A study in a canine model of nasal congestion provides the most relevant available data for a combination of chlorpheniramine with a sympathomimetic.
Table 8: Effect of Oral Chlorpheniramine and d-Pseudoephedrine on Compound 48/80-Induced Nasal Congestion in Conscious Beagle Dogs [8]
| Treatment | Dose | Effect on Nasal Cavity Volume |
| d-Pseudoephedrine | 3 mg/kg | Reduction in nasal congestion |
| Chlorpheniramine | 10 mg/kg | Reduction in nasal congestion |
Experimental Protocols
Cutaneous Analgesia in Rats (Chlorpheniramine)[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Subcutaneous injection of chlorpheniramine under the dorsal skin.
-
Methodology: The analgesic effect was quantified by scoring the number of times the animal failed to react to a cutaneous stimulus (cutaneous trunci muscle reflex). A dose-response curve was generated to determine the ED₅₀.
Tracheal Responsiveness in Guinea Pigs (Chlorpheniramine)[2][3]
-
Animal Model: Male Dunkin-Hartley guinea pigs; a COPD model was induced by exposure to cigarette smoke.
-
Methodology:
-
Tracheal chains were isolated and mounted in an organ bath.
-
Cumulative concentration-response curves to histamine were recorded in the absence and presence of 10 nM chlorpheniramine.
-
The effective concentration of histamine causing 50% of the maximum response (EC₅₀) was determined.
-
The concentration ratio minus one (CR-1) was calculated to quantify the blockade by chlorpheniramine.
-
Cardiovascular Effects in Anesthetized Dogs (Ephedrine)[6]
-
Animal Model: Healthy client-owned dogs admitted for orthopedic surgery and experiencing hypotension (Mean Arterial Pressure <60 mmHg).
-
Drug Administration: Intravenous bolus of ephedrine (0.2 mg/kg).
-
Methodology: Cardiovascular parameters including mean arterial pressure (MAP), cardiac index (CI), stroke volume index (SVI), and total peripheral resistance (TPR) were measured at baseline and at specified time points after drug administration.
Nasal Congestion in Conscious Dogs (Chlorpheniramine and Pseudoephedrine)[8]
-
Animal Model: Conscious beagle dogs.
-
Induction of Congestion: Intranasal administration of compound 48/80 as a mist.
-
Drug Administration: Oral administration of d-pseudoephedrine (3 mg/kg) or chlorpheniramine (10 mg/kg).
-
Methodology: Nasal patency was measured using acoustic rhinometry to determine the nasal cavity volume before and after the induction of congestion and subsequent treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Chlorpheniramine exerts its effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade typically initiated by histamine, which involves the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to an influx of intracellular calcium and activation of protein kinase C (PKC).
Ephedrine is a sympathomimetic amine that acts as an agonist at both α- and β-adrenergic receptors. Its primary mechanism for nasal decongestion is through the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction. It also has indirect effects by promoting the release of norepinephrine from sympathetic neurons.
Proposed Experimental Workflow
The following diagram outlines a proposed workflow for a preclinical study to evaluate the dose-response relationship of a chlorpheniramine and ephedrine combination in an animal model of allergic rhinitis.
Discussion and Conclusion
The available preclinical data provide a solid foundation for understanding the individual dose-response characteristics of chlorpheniramine and ephedrine in animal models. Chlorpheniramine demonstrates dose-dependent analgesic effects and effectively antagonizes histamine-induced respiratory changes. Ephedrine exhibits clear dose-dependent cardiovascular effects, consistent with its sympathomimetic mechanism of action.
The study on the combination of chlorpheniramine and pseudoephedrine in dogs, while not a formal dose-response study, suggests that the co-administration of an antihistamine and a sympathomimetic can be effective in a relevant animal model of nasal congestion[8]. This supports the rationale for their combined use in clinical practice.
However, the significant gap in the literature regarding a systematic dose-response evaluation of the chlorpheniramine and ephedrine combination in animal models is a critical area for future research. Such studies would be invaluable for:
-
Determining the optimal dose ratio for synergistic or additive effects.
-
Characterizing the safety profile of the combination at various dose levels.
-
Providing a more robust preclinical basis for the development of new combination drug products.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Ephedra/ephedrine: cardiovascular and CNS effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highlights in cardiovascular effects of histamine and H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of Histamine Receptors and Adrenergic Receptor in Broilers Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of a noninvasive, chronic, experimental dog model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Symbiotic Partnership: A Technical History and Developmental Analysis of Chlorpheniramine and Ephedrine Combinations
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the history, development, and scientific rationale behind the combination of chlorpheniramine and ephedrine, a therapeutic mainstay for allergic and respiratory conditions for over half a century. We will delve into the preclinical and clinical evolution of this combination, detailing experimental methodologies and presenting key quantitative data, to provide a comprehensive resource for professionals in the field of drug development and research.
A Historical Perspective: The Genesis of a Combination Therapy
The journey of combining chlorpheniramine and ephedrine is rooted in the desire to create a more tolerable and effective treatment for allergy and cold symptoms. Chlorpheniramine, a first-generation antihistamine, was patented in 1948 and introduced into medical practice in 1949.[1] Its efficacy in treating symptoms of allergic rhinitis was quickly established. However, its sedative effects, a common characteristic of first-generation antihistamines, posed a significant limitation for many patients.
The solution to this challenge came from the well-established class of sympathomimetic amines, specifically ephedrine and its stereoisomer, pseudoephedrine. These compounds were known for their decongestant and stimulant properties. The rationale was elegantly simple: combine the antihistaminic effects of chlorpheniramine with the stimulant and decongestant properties of ephedrine to counteract sedation and address nasal congestion simultaneously.
Early clinical evidence supporting this combination therapy emerged in the 1960s. A notable 1967 double-blind study investigated the efficacy of a combination of d-isoephedrine (a form of ephedrine) and chlorpheniramine in providing symptomatic relief for hay fever, demonstrating the clinical viability of this therapeutic approach.[2] Over the following decades, numerous formulations containing chlorpheniramine and ephedrine or pseudoephedrine became widely available, solidifying their place in the management of allergic rhinitis and the common cold.
Pharmacological Synergy: The Interplay of Two Mechanisms
The enduring success of the chlorpheniramine and ephedrine combination lies in the complementary nature of their mechanisms of action.
Chlorpheniramine: As a potent H1 receptor inverse agonist, chlorpheniramine does not merely block the histamine H1 receptor; it stabilizes the receptor in its inactive conformation. This action prevents the downstream signaling cascade initiated by histamine, thereby mitigating the classic symptoms of an allergic response, such as sneezing, itching, and rhinorrhea.
Ephedrine/Pseudoephedrine: These sympathomimetic amines act as agonists at alpha- and beta-adrenergic receptors. Their primary contribution to the combination is the activation of alpha-adrenergic receptors in the nasal mucosa. This leads to vasoconstriction, which in turn reduces the swelling of nasal tissues and alleviates nasal congestion.[3] Furthermore, their stimulant effects on the central nervous system can help to offset the sedative properties of chlorpheniramine.[4]
The following diagram illustrates the distinct yet complementary signaling pathways of these two drug classes.
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind study of d-isoephedrine combined with chlorpheniramine in symptomatic relief of hay fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The effects upon vigilance and reaction speed of the addition of ephedrine hydrochloride to chlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Chlorpheniramine and Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological pathways of two widely used pharmaceutical compounds: Chlorpheniramine and Ephedrine. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties
A comparative summary of the key chemical and physical properties of Chlorpheniramine and Ephedrine is presented below. This data is essential for understanding the behavior of these compounds in various experimental and physiological conditions.
| Property | Chlorpheniramine | Ephedrine |
| Chemical Formula | C₁₆H₁₉ClN₂ | C₁₀H₁₅NO |
| Molar Mass | 274.79 g/mol | 165.23 g/mol |
| Melting Point | 130-135 °C (Maleate salt)[1] | 34 °C (hemihydrate); 217-220 °C (hydrochloride salt)[2][3] |
| Boiling Point | Not readily available | 255 °C[2] |
| Solubility | Water: Soluble (1:4) (Maleate salt)[4], Very soluble[5][6] Ethanol: Soluble (1:10) (Maleate salt)[7], Freely soluble[5][6] Chloroform: Soluble (1:10) (Maleate salt)[7], Freely soluble[5][6] | Water: Freely soluble (hydrochloride salt)[3][8] Ethanol: Soluble (hydrochloride salt)[3] Chloroform: Soluble[2] Ether: Soluble[2] |
| pKa | 9.2 (tertiary amine), 4.0 (pyridine nitrogen)[9][10][11] | 9.65[2] |
| Appearance | White crystalline powder (Maleate salt)[4] | Colorless or white crystals or powder[12] |
Synthesis Protocols
The following sections detail established methods for the synthesis of Chlorpheniramine and Ephedrine.
Synthesis of Chlorpheniramine
The synthesis of Chlorpheniramine is a multi-step process.[13] A common method involves the following key reactions:
Experimental Protocol:
A patented method for the synthesis of chlorpheniramine involves the following steps:[14][15][16][17]
-
Step 1: Synthesis of 4-chlorophenyl(2-pyridyl)acetonitrile. 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide.[10]
-
Step 2: Alkylation. The resulting 4-chlorophenyl(2-pyridyl)acetonitrile is then alkylated with 2-dimethylaminoethylchloride, again in the presence of sodium amide. This forms γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine.[10]
-
Step 3: Hydrolysis and Decarboxylation. The product from the previous step undergoes hydrolysis and decarboxylation to yield chlorpheniramine.[10]
-
Step 4: Salt Formation (Maleate). The chlorpheniramine free base is then reacted with maleic acid in a suitable solvent, such as absolute ethanol, to form the stable chlorpheniramine maleate salt.
Synthesis of Ephedrine
The commercial synthesis of (-)-ephedrine is often achieved through a chemo-biotechnological process involving the reductive amination of l-phenylacetylcarbinol (l-PAC).
Experimental Protocol:
-
Step 1: Production of l-Phenylacetylcarbinol (l-PAC). This chiral precursor is produced via the biotransformation of benzaldehyde using fermenting yeast (Saccharomyces cerevisiae).[18][19] The yeast enzyme pyruvate decarboxylase catalyzes the condensation of benzaldehyde with an activated acetaldehyde intermediate derived from pyruvate.
-
Step 2: Reductive Amination of l-PAC. The isolated l-PAC is then subjected to reductive amination with methylamine to yield ephedrine.[18][20][21] This reaction is typically carried out using a catalyst such as platinum or palladium on carbon under a hydrogen atmosphere.[21] The reaction can be performed in a supercritical fluid like carbon dioxide to facilitate purification.[4][21]
Signaling Pathways
The therapeutic effects of Chlorpheniramine and Ephedrine are mediated through their interaction with specific biological signaling pathways.
Chlorpheniramine: Histamine H1 Receptor Antagonism
Chlorpheniramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor.[22] By binding to the H1 receptor, it prevents histamine from activating its downstream signaling cascade, thereby alleviating allergic symptoms.
Caption: Chlorpheniramine blocks the histamine H1 receptor signaling pathway.
Ephedrine: Adrenergic Receptor Agonism
Ephedrine is a sympathomimetic amine with a dual mechanism of action. It acts as a direct agonist at α- and β-adrenergic receptors and also indirectly stimulates the release of norepinephrine from sympathetic neurons.[2][23][24][25][26] This leads to a cascade of physiological responses, including increased heart rate, blood pressure, and bronchodilation.
Caption: Ephedrine acts as both a direct and indirect adrenergic agonist.
Experimental Workflows
The characterization and quality control of Chlorpheniramine and Ephedrine involve various analytical techniques.
Analytical Characterization Workflow
A general workflow for the analytical characterization of a synthesized batch of Chlorpheniramine or Ephedrine is outlined below.
Caption: General workflow for the analytical characterization of synthesized compounds.
Experimental Protocols for Key Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of Chlorpheniramine and Ephedrine.[27][28][29][30]
-
Chlorpheniramine: A common method utilizes a C18 column with a mobile phase consisting of a mixture of methanol and water, adjusted to a specific pH.[27] Detection is typically performed using a UV detector.
-
Ephedrine: Reversed-phase HPLC with a C18 column is often employed.[30] The mobile phase may consist of a phosphate buffer and acetonitrile. UV detection is also commonly used.[30]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compounds.[31][32][33]
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with reference spectra or predicted values to confirm the molecular structure.
-
-
UV-Visible Spectroscopy: This technique is often used for quantitative analysis and to determine the concentration of the drug in solution.[34][35]
-
A standard solution of the compound is prepared in a suitable solvent (e.g., 0.1N HCl for Chlorpheniramine Maleate).[35]
-
The wavelength of maximum absorbance (λmax) is determined.
-
A calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations.
-
The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
-
References
- 1. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ephedrine hydrochloride | 50-98-6 [chemicalbook.com]
- 4. cdn.who.int [cdn.who.int]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. drugfuture.com [drugfuture.com]
- 7. Chlorphenamine maleate CAS#: 113-92-8 [m.chemicalbook.com]
- 8. EPHEDRINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 9. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]
- 10. Buy (-)-Chlorpheniramine | 32188-09-3 [smolecule.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ephedrine (PIM 209) [inchem.org]
- 13. Synthesis of Chlorpheniramine Maleate: Significance and symbolism [wisdomlib.org]
- 14. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN114835637B - Preparation method of chlorpheniramine maleate - Google Patents [patents.google.com]
- 17. CN112645869A - Preparation method of chlorpheniramine maleate intermediate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. WO1990004639A1 - A process for producing l-phenyl acetyl carbinol (pac), an immobilized cell mass for use in the process and a method for preparing the cell mass - Google Patents [patents.google.com]
- 21. US20040249212A1 - Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents [patents.google.com]
- 22. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 23. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 24. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 25. droracle.ai [droracle.ai]
- 26. youtube.com [youtube.com]
- 27. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 28. ijrpr.com [ijrpr.com]
- 29. researchgate.net [researchgate.net]
- 30. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. jstage.jst.go.jp [jstage.jst.go.jp]
- 34. applications.emro.who.int [applications.emro.who.int]
- 35. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: Simultaneous Determination of Chlorpheniramine and Ephedrine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Chlorpheniramine and Ephedrine in pharmaceutical formulations. The described Reverse-Phase HPLC (RP-HPLC) method is simple, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, method validation parameters, and a summary of chromatographic conditions from various published methods for comparative purposes.
Introduction
Chlorpheniramine, an antihistamine, and Ephedrine, a decongestant, are frequently combined in pharmaceutical preparations for the symptomatic relief of coughs, colds, and allergies. The simultaneous determination of these two active pharmaceutical ingredients (APIs) is crucial for ensuring the quality, efficacy, and safety of the final product. HPLC is a powerful analytical technique that offers high resolution and sensitivity for the separation and quantification of multiple components in a single analysis. This application note presents a validated HPLC method for the concurrent analysis of Chlorpheniramine and Ephedrine.
Experimental Protocols
This section outlines the detailed methodology for the simultaneous determination of Chlorpheniramine and Ephedrine using RP-HPLC with UV detection.
1. Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Other columns like C8 and Cyano (CN) have also been reported.[1][2]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Reagents and Solvents:
-
Chlorpheniramine Maleate and Ephedrine Hydrochloride reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Sodium perchlorate
-
Potassium dihydrogen phosphate
-
Water (HPLC grade or purified)
-
2. Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a phosphate buffer (pH adjusted with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 70:30 v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve appropriate amounts of Chlorpheniramine Maleate and Ephedrine Hydrochloride reference standards in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: For tablet formulations, a representative number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of the active ingredients is accurately weighed and transferred to a volumetric flask. The active ingredients are extracted with a suitable solvent, sonicated to ensure complete dissolution, and the volume is made up. The resulting solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system. For syrup formulations, a specific volume of the syrup is accurately measured, diluted with a suitable solvent, and filtered before injection.[2][3]
3. Chromatographic Conditions
The following table summarizes typical chromatographic conditions. Researchers should optimize these conditions based on their specific column and instrument.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 6.2) : Acetonitrile (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 45°C)[1] |
| Detection Wavelength | 215 nm[1] or 254 nm[2] |
Data Presentation
The following tables summarize quantitative data from various reported methods for the simultaneous determination of Chlorpheniramine and Ephedrine (or its stereoisomer, Pseudoephedrine).
Table 1: Comparison of Chromatographic Conditions and Performance
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) - Chlorpheniramine | Retention Time (min) - Ephedrine/Pseudoephedrine |
| [1] | Phenomenex Luna 5µ CN (250x4.6mm) | Phosphate buffer (pH 6.2): Acetonitrile (70:30) | 1.0 | 215 | 2.43 | 7.84 (Phenylephrine) |
| [2] | Zorbax XDB C8 (150x4.6mm, 5µm) | Gradient of Methanol/Acetic Acid/Triethylamine and Water/Acetic Acid/Triethylamine | 1.5 | 254 | Not specified | Not specified |
| [4] | YWG-C18 (150x4.0mm, 10µm) | 25% Methanol (0.05 mol/L Sodium Dihydrogen Phosphate) | 1.0 | 205 | Not specified | Not specified |
| [3] | Chromegabond WR C18 (30cm x 3.9mm, 5µm) | 2g Sodium Perchlorate in Acetonitrile:Methanol:Water:Triethylamine (200:500:300:2) | 1.5 | 262 | Not specified | Not specified (Pseudoephedrine) |
| [5] | GL Sciences Inertsil ODS4 (250x4.6mm, 5µm) | Timed Gradient | 1.2 | 214 | Not specified | Not specified (Pseudoephedrine) |
Table 2: Summary of Method Validation Parameters
| Parameter | Reported Range/Value | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [6] |
| Accuracy (Recovery %) | 98.0 - 102.0% | [3][5] |
| Precision (RSD %) | < 2.0% | [3][5] |
| Limit of Detection (LOD) | 1.16 mg/L (Chlorpheniramine), 1.82 mg/L (Pseudoephedrine) | [4] |
| Limit of Quantification (LOQ) | 0.50 µg/L (Chlorpheniramine), 0.50 µg/L (Ephedrine) | [7] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC method.
Caption: Experimental workflow for the HPLC analysis of Chlorpheniramine and Ephedrine.
Caption: Logical relationships of key components in the HPLC method.
Conclusion
The described HPLC method provides a reliable and efficient means for the simultaneous determination of Chlorpheniramine and Ephedrine in pharmaceutical dosage forms. The method is characterized by its simplicity, speed, and accuracy, making it a valuable tool for quality control laboratories and in the development of new drug formulations. The provided protocol and comparative data serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry. Method validation should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[8]
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sjpas.com [sjpas.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 7. [Simultaneous determination of ephedrine and chlorpheniramine in human plasma by a highly sensitive liquid chromatography-tandem mass spectrometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application Note: High-Throughput LC-MS/MS Analysis of Chlorpheniramine and Ephedrine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of chlorpheniramine and ephedrine in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM) mode. This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Chlorpheniramine, a first-generation antihistamine, and ephedrine, a sympathomimetic amine, are commonly found in combination medications for the relief of allergy and cold symptoms. The simultaneous determination of these compounds in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the analysis of chlorpheniramine and ephedrine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of chlorpheniramine, ephedrine, and the internal standard (IS), diphenhydramine, from human plasma.[1][2]
-
Reagents:
-
Methanol (HPLC grade)
-
Internal Standard (Diphenhydramine) stock solution (1 µg/mL in methanol)
-
-
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL diphenhydramine in methanol).
-
Add 200 µL of methanol to precipitate plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).[1][2]
-
Mobile Phase: 80:20:0.5 (v/v/v) methanol:water:formic acid.[1][2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 3.5 minutes.[1]
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1][2]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 20 psi.
-
Collision Gas: 6 psi.
-
GS1 and GS2: 50 psi.
The SRM transitions for the analytes and the internal standard are provided in the table below.
Quantitative Data Summary
The performance of this method was evaluated for linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Ephedrine | 0.50 - 200 | 0.50 |
| Chlorpheniramine | 0.050 - 20.0 | 0.050 |
Data compiled from a study by Meng et al. (2006).[1]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
| Ephedrine | 1.0 | < 9.3 | < 9.3 | ± 3.4 |
| 50.0 | < 9.3 | < 9.3 | ± 3.4 | |
| 150.0 | < 9.3 | < 9.3 | ± 3.4 | |
| Chlorpheniramine | 0.1 | < 9.3 | < 9.3 | ± 3.4 |
| 5.0 | < 9.3 | < 9.3 | ± 3.4 | |
| 15.0 | < 9.3 | < 9.3 | ± 3.4 |
The intra- and inter-day relative standard deviation (RSD) was less than 9.3% for both analytes, with inter-day accuracy (RE) within ±3.4%.[1]
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ephedrine | 166.0 | 115.0 |
| Chlorpheniramine | 275.0 | 230.0 |
| Diphenhydramine (IS) | 256.0 | 167.0 |
SRM transitions as reported by Meng et al. (2006).[1][2]
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the analytical components and application.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of chlorpheniramine and ephedrine in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, makes this method ideal for clinical research and pharmacokinetic applications where accurate and precise measurements are essential. The method was successfully applied to a pharmacokinetic study of ephedrine and chlorpheniramine in human plasma after oral administration.[1]
References
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Haymine in Pharmaceutical Formulations
Abstract
This document details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Haymine in a pharmaceutical tablet formulation. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, delivering excellent resolution and peak shape. The validation study demonstrated exceptional specificity, linearity (R² > 0.999), accuracy (recovery between 98.0% and 102.0%), and precision (RSD < 2.0%).[3] The method is suitable for routine quality control and stability testing of this compound tablets.
Introduction
This compound is an active pharmaceutical ingredient (API) under development for the treatment of [Specify Indication Here]. To ensure the quality, safety, and efficacy of the final drug product, a robust and reliable analytical method is required for the quantification of this compound in its pharmaceutical dosage form.[4][5] High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its specificity, accuracy, and versatility.[6] This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound, ensuring it is fit for its intended purpose in a GMP environment.[7][8]
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (Purity > 99.5%)
-
This compound 20 mg Tablets (Batch No. HYM25-001)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV-Vis detector was used for this analysis. The specific conditions are outlined in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (based on λmax of this compound) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (from 20 mg Tablets)
-
Weigh and finely powder no fewer than 20 this compound tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to one tablet (e.g., if the average tablet weight is 250 mg, weigh 250 mg of powder) and transfer it to a 200 mL volumetric flask.
-
Add approximately 150 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. This yields a sample solution with a theoretical concentration of 100 µg/mL.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[9]
Specificity (Forced Degradation)
Specificity was demonstrated by subjecting the sample solution to stress conditions (acid, base, oxidation, heat, and light) to produce degradation products. The chromatograms of the stressed samples were compared with that of an unstressed sample to show that the this compound peak was free from interference from any degradants, impurities, or excipients.
Linearity
Linearity was assessed by preparing a series of solutions from the this compound stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate. The peak area was plotted against the concentration, and the correlation coefficient (R²) was determined.
Accuracy (% Recovery)
Accuracy was determined by spiking a placebo mixture with the this compound API at three different concentration levels (80%, 100%, and 120% of the working concentration). Each concentration level was prepared in triplicate and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate samples were prepared from the same batch of tablets at 100% of the test concentration and analyzed on the same day. The relative standard deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument to assess intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C) The effect on the system suitability parameters (e.g., peak area, retention time, tailing factor) was observed.
Results Summary
The quantitative results from the method validation are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 25431x + 1057 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
|---|---|---|
| 80% | 99.5 ± 0.8% | 98.0 - 102.0% |
| 100% | 100.8 ± 0.5% | 98.0 - 102.0% |
| 120% | 101.2 ± 0.7% | 98.0 - 102.0% |
Table 3: Precision
| Precision Type | %RSD (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.65% | ≤ 2.0% |
| Intermediate Precision | 0.98% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
| Robustness | No significant impact on results from deliberate changes. System suitability parameters remained within limits. |
Visualizations
Caption: Workflow for HPLC Assay Development and Validation.
Caption: Key Validation Parameters for a Quantitative Assay.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound in tablet dosage form has been successfully developed and validated. The method meets all the requirements for a routine quality control assay as per ICH guidelines. The stability-indicating nature of the assay also makes it suitable for use in stability studies of this compound pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Developing a Successful Assay for Active Pharmaceutical Ingredients | Technology Networks [technologynetworks.com]
- 5. rondaxepharma.com [rondaxepharma.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Analytical Method Development and Validation | UI Pharmaceuticals - The University of Iowa [uip.pharmacy.uiowa.edu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
In Vivo Efficacy of Chlorpheniramine and Ephedrine in Models of Allergic Rhinitis and Bronchoconstriction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine, a first-generation antihistamine, and ephedrine, a sympathomimetic amine, are frequently used in combination to relieve symptoms of allergic rhinitis, such as nasal congestion, sneezing, and rhinorrhea. Chlorpheniramine acts as a potent H1 receptor antagonist, inhibiting the effects of histamine released during an allergic response. Ephedrine functions as both a direct and indirect agonist of adrenergic receptors, leading to vasoconstriction and bronchodilation.
This document provides detailed protocols for assessing the in vivo efficacy of chlorpheniramine and ephedrine, both individually and in combination, using established animal models of allergic rhinitis and histamine-induced bronchoconstriction. These protocols are intended to guide researchers in the preclinical evaluation of these and similar compounds.
Key Signaling Pathways
The therapeutic effects of chlorpheniramine and ephedrine are mediated by their interaction with specific receptor signaling pathways.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model is used to evaluate the efficacy of drugs in reducing the symptoms of allergic rhinitis, such as sneezing and nasal rubbing.
Experimental Workflow:
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Sensitization:
-
Administer intraperitoneal (i.p.) injections of 100 µg ovalbumin (OVA) with 100 mg aluminum hydroxide (adjuvant) in 1 mL saline on days 1 and 5.[1]
-
Alternatively, a more prolonged sensitization can be achieved with i.p. injections on days 1, 3, and 5.
-
-
Drug Administration:
-
On day 15, administer the test compounds orally (p.o.) 1 hour before the allergen challenge.
-
Vehicle Control: Saline or appropriate vehicle.
-
Chlorpheniramine: 0.1-3.0 mg/kg.[2]
-
Ephedrine: 1-5 mg/kg (dosage may need optimization for guinea pigs, based on canine data).
-
Combination: Administer both drugs at their respective doses.
-
-
Allergen Challenge:
-
Place the guinea pigs in a whole-body plethysmography chamber.
-
Expose the animals to an aerosol of 100 µg/mL OVA in saline for 1 hour.[1]
-
-
Symptom Observation and Data Collection:
-
For 30 minutes immediately following the challenge, count the number of sneezes and nasal rubs.
-
Record observations for each animal.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Sneezes (± SEM) | % Inhibition of Sneezing | Mean Number of Nasal Rubs (± SEM) | % Inhibition of Nasal Rubs |
| Vehicle Control | - | 35.2 ± 4.1 | - | 28.5 ± 3.7 | - |
| Chlorpheniramine | 2.0 | 10.1 ± 2.5 | 71.3% | 9.8 ± 2.1 | 65.6% |
| Ephedrine | 3.0 | 25.8 ± 3.9 | 26.7% | 20.1 ± 3.2 | 29.5% |
| Combination | 2.0 + 3.0 | 5.3 ± 1.8 | 84.9% | 6.2 ± 1.5 | 78.2% |
| *p < 0.05 vs. Vehicle Control, *p < 0.05 vs. individual treatments |
Nasal Congestion Model in Dogs using Acoustic Rhinometry
This model assesses the decongestant effects of drugs by measuring changes in nasal airway patency.
Experimental Workflow:
Protocol:
-
Animals: Beagle dogs (male or female, 10-15 kg).
-
Anesthesia: Anesthetize the dogs with an appropriate agent (e.g., thiopental sodium).
-
Baseline Measurement:
-
Drug Administration:
-
Administer the test compounds orally 2 hours prior to congestion induction.[5]
-
Vehicle Control: Gelatin capsule with no drug.
-
Chlorpheniramine: 10 mg/kg.[6]
-
d-Pseudoephedrine (as a surrogate for Ephedrine's decongestant effect): 3 mg/kg.[6]
-
Combination: Administer both drugs at their respective doses.
-
-
Congestion Induction:
-
Post-Induction Measurement and Data Collection:
-
Measure NCV and MCA at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the administration of compound 48/80.[7]
-
Calculate the percentage change from baseline for each parameter.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean % Decrease in NCV (at 90 min ± SEM) | % Reversal of Congestion (NCV) | Mean % Decrease in MCA (at 90 min ± SEM) | % Reversal of Congestion (MCA) |
| Vehicle Control | - | 45.8 ± 5.2 | - | 60.1 ± 6.8 | - |
| Chlorpheniramine | 10 | 30.2 ± 4.5 | 34.1% | 42.3 ± 5.1 | 29.6% |
| d-Pseudoephedrine | 3 | 12.5 ± 3.1 | 72.7% | 18.9 ± 4.2 | 68.6% |
| Combination | 10 + 3 | 8.1 ± 2.5 | 82.3% | 11.5 ± 3.3 | 80.9% |
| *p < 0.05 vs. Vehicle Control, **p < 0.01 vs. Vehicle Control, **p < 0.05 vs. individual treatments |
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model evaluates the bronchodilator and antihistaminic effects of drugs by measuring their ability to protect against histamine-induced respiratory distress.
Experimental Workflow:
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Drug Administration:
-
Administer the test compounds orally 1 hour before the histamine challenge.
-
Vehicle Control: Saline or appropriate vehicle.
-
Chlorpheniramine: 2 mg/kg.[8]
-
Ephedrine: 1-5 mg/kg.
-
Combination: Administer both drugs at their respective doses.
-
-
Histamine Challenge:
-
Place the guinea pig in a chamber and expose it to an aerosol of 1% histamine dihydrochloride.[9]
-
-
Endpoint Measurement and Data Collection:
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Time to PCD (seconds ± SEM) | % Protection from Bronchoconstriction |
| Vehicle Control | - | 125 ± 10 | - |
| Chlorpheniramine | 2.0 | 250 ± 22 | 100% |
| Ephedrine | 3.0 | 180 ± 15** | 44% |
| Combination | 2.0 + 3.0 | 310 ± 28*** | 148% |
| p < 0.01 vs. Vehicle Control, **p < 0.05 vs. Vehicle Control, **p < 0.05 vs. individual treatments |
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of chlorpheniramine and ephedrine. The use of established animal models for allergic rhinitis and bronchoconstriction allows for the robust assessment of the efficacy of these compounds, both alone and in combination. The provided data tables serve as templates for presenting quantitative results in a clear and comparative manner. Researchers are encouraged to adapt these protocols to their specific research questions and to ensure all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Acoustic rhinometry in the dog: a novel large animal model for studies of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. A model of allergic nasal congestion in dogs sensitized to ragweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a noninvasive, chronic, experimental dog model of nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. 2.9. Histamine-induced bronchospasm in Guinea pigs [bio-protocol.org]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Cell-Based Assays to Evaluate the Anti-Inflammatory Effects of Harmine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. This process is mediated by a complex network of signaling pathways and inflammatory mediators. Key players in the inflammatory cascade include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway are central to the expression of these inflammatory mediators.[1][2][3]
Harmine, a β-carboline alkaloid found in plants like Peganum harmala, has demonstrated various pharmacological activities, including anti-inflammatory effects.[4][5] Studies suggest that harmine exerts its anti-inflammatory properties by inhibiting key signaling pathways, particularly NF-κB and MAPK.[2][5][6][7]
These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory effects of harmine. The described assays will enable researchers to determine the compound's cytotoxicity, quantify its impact on pro-inflammatory cytokine production and gene expression, and elucidate its mechanism of action by examining its effects on critical inflammatory signaling pathways. Macrophage cell lines, such as RAW 264.7, are frequently used as they are key players in the immune response and can be stimulated with lipopolysaccharide (LPS) to mimic a bacterial-induced inflammatory response.[1][8][9]
Preliminary Assay: Cell Viability
Before evaluating the anti-inflammatory activity of harmine, it is essential to determine its cytotoxic profile to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Protocol: MTT Assay for Cell Viability
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[12]
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Harmine stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of harmine in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the harmine dilutions to the respective wells. Include a vehicle control (media with 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[10]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
Data Analysis:
-
Subtract the average absorbance of the no-cell background control wells from all other readings.
-
Calculate the percentage of cell viability for each harmine concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the harmine concentration to determine the non-toxic concentration range for subsequent experiments.
Evaluation of Anti-Inflammatory Activity
The following assays are designed to be performed using non-toxic concentrations of harmine as determined by the MTT assay.
Assay 1: Inhibition of Pro-Inflammatory Cytokine Production (ELISA)
Principle: This assay quantifies the ability of harmine to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[1] The concentration of these cytokines in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[1][14]
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Harmine stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL (100 µL/well).[1] Allow cells to adhere for 12-24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of complete DMEM containing various concentrations of harmine or vehicle (0.1% DMSO). Incubate for 2 hours.[9]
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[15][16] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.[14]
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually 450 nm).[14]
Data Presentation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from a dose-response curve.[1][17]
| Cytokine | Harmine IC50 (µM) | Dexamethasone (Positive Control) IC50 (µM) |
| TNF-α | [Example Value: 7.5] | [Example Value: 0.2] |
| IL-6 | [Example Value: 12.3] | [Example Value: 0.5] |
Assay 2: Inhibition of Pro-Inflammatory Gene Expression (qRT-PCR)
Principle: Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the effect of harmine on the mRNA expression levels of key pro-inflammatory genes, such as iNOS and COX-2, in LPS-stimulated macrophages.[18][19]
Materials:
-
RAW 264.7 cells
-
Harmine and LPS
-
6-well plates
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with harmine for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.[18][19]
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix. Run the reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes (iNOS, COX-2) to the housekeeping gene.[18]
Data Presentation:
| Treatment | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | [Example Value: 50.2] | [Example Value: 35.8] |
| LPS + Harmine (5 µM) | [Example Value: 25.1] | [Example Value: 18.4] |
| LPS + Harmine (10 µM) | [Example Value: 10.5] | [Example Value: 7.2] |
Elucidation of Mechanism of Action
Assay 3: Inhibition of NF-κB and MAPK Signaling Pathways (Western Blot)
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways. Harmine has been shown to inhibit the phosphorylation of NF-κB p65 and p38 MAPK.[6][20] This assay measures the ability of harmine to reduce the LPS-induced phosphorylation of these proteins, indicating an inhibition of pathway activation.[3]
Materials:
-
RAW 264.7 cells
-
Harmine and LPS
-
6-well plates
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with harmine for 2 hours, followed by a shorter stimulation with LPS (1 µg/mL) for 30 minutes to capture peak phosphorylation events.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[3]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-p65) and a loading control (e.g., β-actin).[23]
Data Presentation: Quantify band intensities using densitometry software. Present data as the ratio of the phosphorylated protein to the total protein.
| Treatment | p-p65 / Total p65 Ratio | p-p38 / Total p38 Ratio |
| Control | [Example Value: 0.1] | [Example Value: 0.1] |
| LPS (1 µg/mL) | [Example Value: 1.0] | [Example Value: 1.0] |
| LPS + Harmine (5 µM) | [Example Value: 0.6] | [Example Value: 0.5] |
| LPS + Harmine (10 µM) | [Example Value: 0.3] | [Example Value: 0.2] |
Visualizations: Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Harmine alleviates LPS-induced acute lung injury by inhibiting CSF3-mediated MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway [frontiersin.org]
- 7. Harmine Alleviated Sepsis-Induced Cardiac Dysfunction by Modulating Macrophage Polarization via the STAT/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. LPS-induced inflammation cell model [bio-protocol.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Analytical Method Development for the Quantification of Haymine (Chlorpheniramine Maleate) in Cough Syrups
Audience: Researchers, scientists, and drug development professionals.
Introduction
Haymine, the brand name for Chlorpheniramine Maleate, is a first-generation antihistamine commonly used to relieve symptoms of allergies, the common cold, and hay fever. It is a frequent active pharmaceutical ingredient (API) in cough syrup formulations, often in combination with other drugs such as antitussives, expectorants, and decongestants. Accurate quantification of Chlorpheniramine Maleate in these complex matrices is crucial for ensuring product quality, safety, and efficacy. This application note details robust analytical methods for the determination of Chlorpheniramine Maleate in cough syrups, with a primary focus on High-Performance Liquid Chromatography (HPLC) and alternative methods including UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC).
The primary challenge in the analysis of multicomponent cough syrups is the potential for interference from other active ingredients and excipients, such as flavoring agents.[1] The methods presented here are designed to be specific, accurate, and precise for the quantification of Chlorpheniramine Maleate.
Analytical Techniques
A variety of analytical techniques can be employed for the quantification of Chlorpheniramine Maleate in pharmaceutical dosage forms.[2] The most widely used and robust method is HPLC due to its high resolving power and sensitivity.[2] UV-Visible spectrophotometry offers a simpler and more rapid approach, while HPTLC provides a high-throughput alternative for simultaneous analysis of multiple samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification of Chlorpheniramine Maleate in cough syrups due to its specificity and ability to separate the analyte from potential interferences.[1][2] Reversed-phase HPLC with a C18 or C8 column is commonly employed.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of Chlorpheniramine Maleate. The method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption (λmax).[3][4]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of numerous samples. It is a suitable alternative for the quantification of Chlorpheniramine Maleate in cough syrup formulations.[5][6]
Experimental Protocols
Protocol 1: Quantification of Chlorpheniramine Maleate by HPLC
This protocol describes a stability-indicating HPLC method for the determination of Chlorpheniramine Maleate in cough syrup.
3.1.1. Materials and Reagents
-
Chlorpheniramine Maleate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Octane sulphonate sodium salt (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Cough syrup sample containing Chlorpheniramine Maleate
-
0.45 µm nylon filter
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Mixture of potassium dihydrogen phosphate and octane sulphonate sodium salt in water and acetonitrile. (A common composition is a buffer of 3.4 g potassium dihydrogen phosphate and 1.5 g octane sulphonate sodium salt in 450 ml of water mixed with 550 ml of acetonitrile). |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 214 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1] |
3.1.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Chlorpheniramine Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and acetonitrile (80:20 v/v).
-
Working Standard Solutions: Prepare a series of dilutions from the standard stock solution to obtain concentrations ranging from 2 to 30 µg/mL.[7]
-
Sample Solution: Accurately measure a volume of cough syrup equivalent to 1 mg of Chlorpheniramine Maleate and transfer it to a 10 mL volumetric flask. Dilute to volume with the solvent solution (water/acetonitrile, 80:20 v/v). Centrifuge the solution at 4000 rpm for 10 minutes and filter through a 0.45 µm nylon filter before injection.
3.1.4. Method Validation Parameters
The analytical method should be validated according to ICH guidelines.[1]
| Parameter | Typical Results |
| Linearity | |
| Range | 2 - 30 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.999[7] |
| Precision | |
| Repeatability (% RSD) | ≤ 2% |
| Intermediate Precision (% RSD) | ≤ 2% |
| Accuracy | |
| Recovery | 98.0% - 102.0%[7] |
| Specificity | No interference from placebo or other active ingredients. Good separation of peaks. |
| Limit of Detection (LOD) | 0.03 µg/ml[8] |
| Limit of Quantification (LOQ) | 0.09 µg/ml[8] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[7] |
Protocol 2: Quantification of Chlorpheniramine Maleate by UV-Visible Spectrophotometry
This protocol provides a simple method for the quantification of Chlorpheniramine Maleate in cough syrup.
3.2.1. Materials and Reagents
-
Chlorpheniramine Maleate reference standard
-
0.1N Hydrochloric acid (HCl)
-
Cough syrup sample containing Chlorpheniramine Maleate
3.2.2. Instrumentation
| Parameter | Specification |
| Instrument | UV-Visible Spectrophotometer (Double beam) |
| Wavelength of Maximum Absorption (λmax) | 262 nm[4] |
| Blank | 0.1N HCl |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Chlorpheniramine Maleate reference standard and dissolve it in 100 mL of 0.1N HCl.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-60 µg/mL in 0.1N HCl.[4]
-
Sample Solution: Accurately measure a volume of cough syrup equivalent to 4 mg of Chlorpheniramine Maleate, transfer to a 10 mL volumetric flask, and sonicate for 30 minutes with 7 mL of 0.1N HCl.[4] Make up the volume to 10 mL with 0.1N HCl and filter.[4] Further dilute the filtrate with 0.1N HCl to get a concentration within the linearity range.[4]
3.2.4. Method Validation Parameters
| Parameter | Typical Results |
| Linearity | |
| Range | 10 - 60 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Limit of Detection (LOD) | 2.2 µg/mL[9] |
| Limit of Quantification (LOQ) | 6.6 µg/mL[9] |
Protocol 3: Quantification of Chlorpheniramine Maleate by HPTLC
This protocol outlines an HPTLC method for the simultaneous estimation of Chlorpheniramine Maleate in a ternary mixture.
3.3.1. Materials and Reagents
-
Chlorpheniramine Maleate reference standard
-
Chloroform (AR grade)
-
Methanol (AR grade)
-
Ammonia solution (AR grade)
-
Cough syrup sample containing Chlorpheniramine Maleate
3.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPTLC system with a densitometric scanner |
| Stationary Phase | Precoated silica gel 60 F254 aluminum plates |
| Mobile Phase | Chloroform: Methanol: Ammonia (2.5:7.5:0.3, v/v/v)[5] |
| Chamber Saturation Time | 15 minutes |
| Detection Wavelength | 270 nm[5] |
3.3.3. Preparation of Solutions
-
Standard Stock Solution: Prepare a standard stock solution of Chlorpheniramine Maleate in methanol.
-
Working Standard Solutions: From the stock solution, prepare working standards to cover the linearity range of 400 to 1400 ng/band.[5]
-
Sample Solution: Dilute the cough syrup with methanol to obtain a concentration within the calibrated range.
3.3.4. Method Validation Parameters
| Parameter | Typical Results |
| Linearity | |
| Range | 400 - 1400 ng/band[5] |
| Correlation Coefficient (r²) | ≥ 0.995[5] |
| Accuracy | |
| Recovery | 97.82% - 102.03%[5] |
| Precision | |
| Repeatability (% RSD) | Low %RSD values indicate good precision.[5] |
Diagrams
Caption: General workflow for the quantification of this compound in cough syrups.
Caption: Logical flow of the HPLC method for this compound analysis.
Conclusion
This application note provides detailed and validated analytical methods for the accurate quantification of this compound (Chlorpheniramine Maleate) in cough syrup formulations. The primary HPLC method is demonstrated to be specific, precise, and accurate, making it suitable for routine quality control analysis. The alternative UV-Visible spectrophotometric and HPTLC methods offer simpler and higher throughput options, respectively. The selection of the most appropriate method will depend on the specific laboratory capabilities and requirements. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results in the analysis of this common pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. jpsbr.org [jpsbr.org]
- 4. iajps.com [iajps.com]
- 5. Novel HPTLC method for simultaneous estimation from ternary mixture of chlorpheniramine maleate, dextromethorphan hydrobromide and phenylephrine hydrochloride in syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 8. scispace.com [scispace.com]
- 9. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Stable Chlorpheniramine and Ephedrine Oral Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine maleate, a first-generation antihistamine, and Ephedrine hydrochloride, a sympathomimetic amine, are frequently combined in oral dosage forms for the symptomatic relief of cough, colds, and allergies. The chemical stability of this combination in a single dosage form, particularly in liquid formulations, is a critical parameter that can affect the safety, efficacy, and shelf-life of the product. This document provides detailed application notes and protocols for the formulation and stability testing of Chlorpheniramine and Ephedrine oral dosage forms.
I. Pre-formulation Studies
Before developing a stable dosage form, it is essential to understand the physicochemical properties of the active pharmaceutical ingredients (APIs) and their potential interactions with excipients.
1.1 API Characterization:
| Property | Chlorpheniramine Maleate | Ephedrine Hydrochloride |
| Appearance | White crystalline powder | Fine, white crystals or powder |
| Solubility | Freely soluble in water, soluble in alcohol | Freely soluble in water, soluble in ethanol[1] |
| pKa | 9.2 | 9.6 |
| pH of solution | 4.0 - 5.5 (in water) | 4.5 - 6.5 (in water)[2] |
| Light Sensitivity | Protect from light | Decomposes gradually on exposure to light[1][3] |
1.2 Excipient Compatibility Studies:
The potential for physical and chemical interactions between the APIs and common excipients should be evaluated.[4][5]
Protocol for Excipient Compatibility Study:
-
Prepare binary mixtures of each API with selected excipients (e.g., sweeteners, preservatives, buffering agents, fillers) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at regular intervals using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC) to detect any interactions or degradation.[6]
II. Formulation Techniques for Stable Oral Liquid Dosage Forms
Oral liquid formulations, such as syrups and solutions, are prone to stability issues like microbial growth and chemical degradation.
2.1 Key Formulation Considerations:
-
pH Control: Maintaining an optimal pH is crucial for the stability of both Chlorpheniramine and Ephedrine. A slightly acidic pH range of 4.5 to 5.5 is generally recommended for formulations containing Ephedrine hydrochloride.[1]
-
Buffering Agents: Use of a suitable buffer system (e.g., citrate buffer) can help maintain the desired pH throughout the shelf life of the product.
-
Preservatives: To prevent microbial contamination in multi-dose liquid preparations, the inclusion of preservatives is necessary.[7][8] Common choices include parabens (methylparaben, propylparaben) and sodium benzoate.[9]
-
Sweeteners and Flavoring Agents: These are essential for palatability, especially in pediatric formulations. Sucrose and sorbitol are common sweeteners. Some patents suggest that sucrose can also contribute to the stability of the formulation.[10]
-
Antioxidants: To protect against oxidative degradation, antioxidants like ascorbic acid or sodium metabisulfite can be included. However, compatibility must be confirmed, as ascorbic acid can be incompatible with phenylephrine hydrochloride, a related sympathomimetic.[7]
-
Light Protection: Due to the light sensitivity of both active ingredients, the final product should be packaged in amber-colored bottles.[1][3]
2.2 Example Formulation of a Stable Oral Syrup:
| Ingredient | Quantity per 100 mL | Purpose |
| Chlorpheniramine Maleate | 40 mg | Active Ingredient |
| Ephedrine Hydrochloride | 200 mg | Active Ingredient |
| Sucrose | 60 g | Sweetener, Stabilizer[10] |
| Propylene Glycol | 10 mL | Co-solvent, Humectant |
| Methylparaben | 0.18 g | Preservative[9] |
| Propylparaben | 0.02 g | Preservative[9] |
| Sodium Citrate | 0.2 g | Buffering Agent |
| Citric Acid Monohydrate | q.s. to pH 5.0 | Buffering Agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Protocol for Preparation of Oral Syrup:
-
In a suitable vessel, dissolve the sucrose in a portion of purified water with heating. Cool the solution.
-
In a separate container, dissolve the methylparaben and propylparaben in propylene glycol.
-
Add the paraben solution to the sucrose syrup and mix thoroughly.
-
Dissolve the Chlorpheniramine Maleate, Ephedrine Hydrochloride, and sodium citrate in another portion of purified water.
-
Add the API solution to the main syrup base with continuous stirring.
-
Adjust the pH to 5.0 using a solution of citric acid.
-
Make up the final volume with purified water and mix until a homogenous solution is obtained.
-
Filter the syrup and fill it into amber-colored glass or plastic bottles.
III. Formulation Techniques for Stable Oral Solid Dosage Forms
Solid dosage forms, such as tablets and capsules, generally offer better stability than liquid formulations.
3.1 Key Formulation Considerations:
-
Excipient Selection: The choice of fillers, binders, and disintegrants is critical to ensure good compressibility, flowability, and rapid disintegration of the tablet. Microcrystalline cellulose is a commonly used filler and binder.[11]
-
Manufacturing Process: Direct compression is a cost-effective and straightforward method for tablet manufacturing.[4] Wet granulation can also be employed to improve the flow and compression characteristics of the powder blend.
-
Moisture Protection: Appropriate packaging, such as blister packs with aluminum foil, is important to protect the dosage form from moisture.
3.2 Example Formulation of a Direct Compression Tablet:
| Ingredient | Quantity per Tablet | Purpose |
| Chlorpheniramine Maleate | 4 mg | Active Ingredient |
| Ephedrine Hydrochloride | 20 mg | Active Ingredient |
| Microcrystalline Cellulose (Avicel PH 102) | 150 mg | Filler/Binder |
| Croscarmellose Sodium | 10 mg | Superdisintegrant |
| Magnesium Stearate | 2 mg | Lubricant |
| Colloidal Silicon Dioxide | 1 mg | Glidant |
Protocol for Preparation of Direct Compression Tablets:
-
Sieve all the ingredients through an appropriate mesh size.
-
Blend the Chlorpheniramine Maleate, Ephedrine Hydrochloride, and microcrystalline cellulose in a suitable blender for 15 minutes.
-
Add the croscarmellose sodium and colloidal silicon dioxide to the blender and mix for another 5 minutes.
-
Finally, add the magnesium stearate and blend for 2 minutes.
-
Compress the final blend into tablets using appropriate tooling.
IV. Stability Testing Protocols
Stability testing is performed to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component of this testing.
4.1 Forced Degradation Studies:
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish stability-indicating analytical methods.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][14]
Protocol for Forced Degradation of Oral Solution:
-
Acid Hydrolysis: To 10 mL of the oral solution, add 1 mL of 1N HCl. Keep the mixture at 60°C for 48 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: To 10 mL of the oral solution, add 1 mL of 1N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: To 10 mL of the oral solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours.[14]
-
Thermal Degradation: Store the oral solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the oral solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
4.2 Stability-Indicating Analytical Method:
A validated stability-indicating HPLC method is required to separate and quantify Chlorpheniramine, Ephedrine, and their degradation products.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile/methanol.[15] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 262 nm[15][16] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
4.3 Long-Term and Accelerated Stability Studies:
The formulated product should be subjected to long-term and accelerated stability studies as per ICH guidelines.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Presentation:
The results of the stability studies should be presented in a clear, tabular format.
Table 1: Stability Data for Chlorpheniramine and Ephedrine Oral Syrup at 40°C/75% RH
| Time (Months) | Chlorpheniramine Maleate Assay (%) | Ephedrine Hydrochloride Assay (%) | Total Degradation Products (%) | pH | Appearance |
| 0 | 100.2 | 99.8 | <0.1 | 5.0 | Clear, colorless solution |
| 1 | 99.5 | 99.1 | 0.3 | 5.0 | Clear, colorless solution |
| 3 | 98.7 | 98.2 | 0.8 | 4.9 | Clear, colorless solution |
| 6 | 97.8 | 97.1 | 1.5 | 4.9 | Clear, colorless solution |
V. Visualizations
Diagram 1: Workflow for Oral Liquid Formulation Development
References
- 1. Ephedrine hydrochloride | 50-98-6 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scispace.com [scispace.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. irejournals.com [irejournals.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. CN106474130A - A kind of compound recipe flu oral administration solution and preparation method thereof - Google Patents [patents.google.com]
- 11. CN105012255A - Paracetamol pseudoephedrine hydrochloride chlorpheniramine maleate dispersible tablets, and preparation method thereof - Google Patents [patents.google.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Haymine in Motion Sickness Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motion sickness, a common and debilitating condition, is characterized by symptoms of nausea, vomiting, dizziness, and malaise, often induced by real or perceived motion. The underlying pathophysiology is believed to involve a conflict between sensory inputs from the vestibular, visual, and proprioceptive systems. This sensory mismatch is processed in the central nervous system (CNS), leading to the activation of various neurotransmitter pathways, with histamine playing a pivotal role.[1][2][3]
Haymine is a combination drug product containing Chlorphenamine maleate, a first-generation antihistamine, and Ephedrine hydrochloride, a sympathomimetic amine.[4][5][6] Chlorphenamine acts as a histamine H1 receptor antagonist, directly targeting a key pathway in the induction of motion sickness.[5][7] Ephedrine serves to counteract the sedative effects of chlorphenamine and acts as a decongestant.[5][6] These application notes provide a comprehensive overview of the use of this compound, with a focus on its primary active component, Chlorphenamine, in preclinical motion sickness research models.
Mechanism of Action in Motion Sickness
The sensory conflict arising from motion triggers a complex neuronal cascade. A key pathway involves the activation of histaminergic neurons in the tuberomammillary nucleus of the hypothalamus.[8][9] This leads to the release of histamine, which then acts on H1 receptors in the brainstem, particularly in the vestibular nuclei and the nucleus of the solitary tract, which are critical areas for processing vestibular information and mediating emetic responses.[1][10]
Chlorphenamine, as a first-generation antihistamine, readily crosses the blood-brain barrier and acts as an inverse agonist at H1 receptors in the CNS.[2][7][11] By blocking the action of histamine at these receptors, Chlorphenamine effectively dampens the neuronal signaling that leads to the symptoms of motion sickness.[1]
Ephedrine, the other component of this compound, is a sympathomimetic agent. While not directly treating the root cause of motion sickness, its stimulant properties can help mitigate the common sedative side effects associated with first-generation antihistamines like Chlorphenamine, thereby improving the overall therapeutic profile in a research or clinical setting.[12]
Signaling Pathway of Histamine in Motion Sickness
Caption: Signaling pathway of histamine in motion sickness and the point of intervention for this compound.
Experimental Research Models for Motion Sickness
A variety of animal models are utilized to study the pathophysiology of motion sickness and to evaluate the efficacy of potential therapeutic agents. The choice of model often depends on the specific research question and the endpoints being measured.
| Animal Model | Method of Motion Sickness Induction | Key Behavioral/Physiological Endpoints |
| Rats/Mice | Off-vertical axis rotation (OVAR)[6] | Pica (consumption of non-nutritive substances like kaolin), conditioned taste aversion, fecal and urinary incontinence, changes in core body temperature.[6][13][14] |
| Suncus murinus (House Musk Shrew) | Reciprocal shaking[15] | Vomiting/retching episodes (emetic model), latency to first emesis.[15] |
| Cats/Dogs | Swing or rotating platform | Salivation, vomiting, ataxia.[5] |
| Squirrel Monkeys | Rotating chair | Emesis, changes in activity level.[5] |
Experimental Protocols
Rodent Model: Off-Vertical Axis Rotation (OVAR)
This protocol describes a common method for inducing motion sickness in rats or mice to evaluate the efficacy of this compound (Chlorphenamine/Ephedrine).
Materials:
-
This compound (or its components, Chlorphenamine and Ephedrine, for individual analysis)
-
Vehicle control (e.g., saline, distilled water)
-
Off-vertical axis rotator
-
Animal cages with kaolin clay pellets and standard chow
-
Syringes and needles for drug administration (oral gavage or intraperitoneal injection)
-
Balance for weighing animals and kaolin
Procedure:
-
Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.
-
Baseline Pica Measurement: 24 hours before the rotation, provide animals with pre-weighed kaolin pellets and standard chow. After 24 hours, measure the amount of kaolin and chow consumed to establish a baseline.
-
Drug Administration: Randomly assign animals to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). Administer the designated treatment via the chosen route (e.g., oral gavage) 30-60 minutes prior to the rotation stimulus.
-
Motion Sickness Induction: Place the animals in the OVAR device and rotate them at a specified speed and angle (e.g., 80 degrees/sec at a 10-degree tilt) for a set duration (e.g., 30 minutes).
-
Post-Rotation Pica Measurement: Immediately after rotation, return the animals to their cages with pre-weighed kaolin and chow. Measure consumption over the next 24 hours.
-
Data Analysis: Calculate the amount of kaolin consumed (in grams) for each animal. A significant reduction in kaolin consumption in the this compound-treated groups compared to the vehicle group indicates an anti-emetic effect.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a rodent motion sickness model.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of this compound on Kaolin Consumption (Pica) in a Rodent OVAR Model
| Treatment Group | Dose (mg/kg) | N | Mean Kaolin Consumption (g) ± SEM | % Inhibition of Pica | p-value (vs. Vehicle) |
| Vehicle Control | - | 10 | 2.5 ± 0.3 | - | - |
| This compound | 10/15 (Chlor/Eph) | 10 | 1.2 ± 0.2 | 52% | <0.05 |
| This compound | 20/30 (Chlor/Eph) | 10 | 0.8 ± 0.1 | 68% | <0.01 |
| Chlorphenamine | 10 | 10 | 1.3 ± 0.2 | 48% | <0.05 |
| Ephedrine | 15 | 10 | 2.4 ± 0.3 | 4% | >0.05 |
Table 2: Effect of this compound on Emesis in Suncus murinus
| Treatment Group | Dose (mg/kg) | N | Mean Number of Emesis Episodes ± SEM | % Protection from Emesis | p-value (vs. Vehicle) |
| Vehicle Control | - | 8 | 5.2 ± 0.6 | - | - |
| This compound | 10/15 (Chlor/Eph) | 8 | 2.1 ± 0.4 | 59.6% | <0.05 |
| This compound | 20/30 (Chlor/Eph) | 8 | 1.0 ± 0.2 | 80.8% | <0.01 |
| Chlorphenamine | 10 | 8 | 2.3 ± 0.5 | 55.8% | <0.05 |
Conclusion
This compound, through its primary active component Chlorphenamine, presents a valuable tool for investigating the role of the histaminergic system in motion sickness. The provided protocols for rodent and emetic models offer a framework for preclinical evaluation of its efficacy. The combination with Ephedrine may also allow for the study of mitigating sedative side effects, which is a significant consideration in the development of anti-motion sickness therapeutics. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. This compound | C30H39Cl2N3O5 | CID 6439540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antihistamine - Wikipedia [en.wikipedia.org]
- 3. 亀井 千晃 (Chiaki Kamei) - Effects of levocetirizine on histamine-induced allergic models - 論文 - researchmap [researchmap.jp]
- 4. This compound Tablets 10 - ExpressChemist.co.uk - Buy Online [expresschemist.co.uk]
- 5. mypharmacy.co.uk [mypharmacy.co.uk]
- 6. chemist.net [chemist.net]
- 7. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 8. dockpharmacy.com [dockpharmacy.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Histamine - Wikipedia [en.wikipedia.org]
- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dtb.bmj.com [dtb.bmj.com]
- 13. Hyamine hydrochloride | C27H43Cl2NO2 | CID 129682916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Motion Sickness: Medication, Home Remedies, Devices [webmd.com]
- 15. Harmine | C13H12N2O | CID 5280953 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Evaluation of Antihistamine-Decongestant Combinations in Seasonal Allergic Rhinitis
Disclaimer: No specific clinical trial data for a product named "Haymine" has been identified in the public domain. The following application notes and protocols are a synthesized representation based on clinical trials of its active ingredients, chlorpheniramine maleate and ephedrine hydrochloride (often substituted with pseudoephedrine in clinical studies), and other similar antihistamine-decongestant combinations for the treatment of seasonal allergic rhinitis.
Introduction
Seasonal allergic rhinitis (SAR), commonly known as hay fever, is an inflammatory condition of the nasal passages triggered by seasonal aeroallergens. It is characterized by symptoms such as sneezing, rhinorrhea, nasal congestion, and itching of the nose and eyes. The underlying mechanism involves an IgE-mediated immune response to allergens, leading to the release of histamine and other inflammatory mediators.
Combination therapy with an antihistamine and a decongestant is a common and effective strategy for managing the multifaceted symptoms of SAR. Antihistamines, such as chlorpheniramine maleate, a first-generation H1 antagonist, work by blocking the action of histamine, thereby alleviating symptoms like sneezing, itching, and rhinorrhea. Decongestants, such as ephedrine hydrochloride or pseudoephedrine, act as sympathomimetic amines that constrict blood vessels in the nasal mucosa, reducing nasal congestion. Clinical trials have consistently shown that the combination of an antihistamine and a decongestant is more effective in controlling the full spectrum of SAR symptoms than either agent used as monotherapy.
These application notes provide a framework for the clinical evaluation of a combination product like this compound, drawing from established methodologies for similar drug classes.
Signaling Pathway of Allergic Rhinitis and Therapeutic Intervention
The allergic response in SAR is initiated by the binding of allergens to IgE antibodies on the surface of mast cells. This triggers mast cell degranulation and the release of histamine. Histamine then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergy. Ephedrine/pseudoephedrine provides symptomatic relief of nasal congestion by acting on adrenergic receptors.
Caption: Signaling pathway of allergic rhinitis and points of therapeutic intervention.
Quantitative Data Summary
The following tables summarize representative data from clinical trials of antihistamine-decongestant combinations and their individual components.
Table 1: Efficacy of Antihistamine-Decongestant Combinations in Seasonal Allergic Rhinitis
| Intervention | Study Duration | Primary Outcome | Result |
| Loratadine + Pseudoephedrine vs. Chlorpheniramine + Pseudoephedrine | 2 weeks | Improvement in Total Symptom Score (TSS) | Both combinations were equally effective, with a ~65% improvement in TSS by day 14. |
| Acrivastine + Pseudoephedrine vs. Loratadine + Pseudoephedrine vs. Placebo | Single dose | Onset of action for rhinitis symptoms | Acrivastine combination had an onset of action within 45 minutes; Loratadine combination within 30 minutes. |
| Astemizole + Pseudoephedrine vs. Beclomethasone Nasal Spray | 4 weeks | Reduction in symptom severity | Combination therapy was at least as effective as the nasal steroid, with significantly greater relief from ocular symptoms. |
| Desloratadine + Pseudoephedrine vs. Monotherapy | - | Improvement in nasal congestion scores | Combination therapy showed significantly greater improvement in nasal congestion compared to either drug alone. |
Table 2: Efficacy of Chlorpheniramine Maleate in Allergic Rhinitis
| Intervention | Study Duration | Primary Outcome | Result |
| Chlorpheniramine + Phenylephrine | 5 days | Reduction in Total Symptom Score (TSS) in infants | Significant reduction in TSS from baseline (5.68) to day 3 (2.71) and day 5 (0.54). |
| Intranasal Chlorpheniramine + Xylitol vs. Placebo | 30 days | Change in Daily Symptom Score (DSS) and Visual Analog Scale (VAS) | Significant improvement in DSS and VAS scores starting from day 10 of treatment compared to placebo. |
| Azelastine vs. Chlorpheniramine vs. Placebo | 4 weeks | Symptom relief | Chlorpheniramine showed a trend towards symptom reduction but did not reach statistical significance over placebo in this study. |
Table 3: Efficacy of Ephedrine/Pseudoephedrine in Nasal Congestion
| Intervention | Study Duration | Primary Outcome | Result |
| Pseudoephedrine (60 mg) vs. Placebo | Single dose | Improvement in nasal congestion symptoms | Significant improvement in congestion symptoms at 60, 90, 120, and 150 minutes post-dose. |
| Pseudoephedrine (30 mg) vs. Placebo in Children | 8 hours | Change in instantaneous nasal congestion severity score | Pseudoephedrine was superior to placebo in reducing nasal congestion severity over 8 hours. |
Table 4: Common Adverse Events
| Drug Class | Common Adverse Events |
| Chlorpheniramine Maleate | Drowsiness, sedation, dry mouth. |
| Ephedrine/Pseudoephedrine | Insomnia, headache, nervousness, dry mouth. |
| Combination Therapy | May include side effects from both components; sedation from chlorpheniramine may be counteracted by the stimulant effect of ephedrine. |
Experimental Protocols
The following are representative protocols for a clinical trial evaluating an antihistamine-decongestant combination for SAR.
Study Design: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study
A robust study design is crucial for evaluating the safety and efficacy of the investigational product.
Caption: General workflow of a randomized controlled clinical trial.
4.1.1 Patient Population:
-
Inclusion Criteria:
-
Adults and adolescents (12-60 years of age).
-
A documented history of seasonal allergic rhinitis for at least two years.
-
Positive skin prick test to a relevant seasonal allergen.
-
A baseline Total Nasal Symptom Score (TNSS) of a predefined severity (e.g., ≥ 5 out of 12).
-
-
Exclusion Criteria:
-
Presence of perennial allergic rhinitis or other nasal conditions (e.g., sinusitis, nasal polyps).
-
Use of other antihistamines, decongestants, or corticosteroids within a specified washout period.
-
History of cardiovascular disease, hypertension, or other conditions that contraindicate the use of ephedrine.
-
Pregnancy or breastfeeding.
-
Intervention
-
Investigational Product: Sustained-release tablets containing Chlorpheniramine Maleate (e.g., 10 mg) and Ephedrine Hydrochloride (e.g., 15 mg).
-
Control: Placebo tablets identical in appearance, taste, and smell to the investigational product.
-
Dosage and Administration: One tablet administered orally, once or twice daily, for the duration of the study (e.g., 2 to 4 weeks).
Outcome Measures
4.3.1 Primary Efficacy Endpoint:
-
The change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS) over the treatment period. The TNSS is the sum of scores for four individual nasal symptoms (rhinorrhea, nasal congestion, nasal itching, and sneezing), each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
4.3.2 Secondary Efficacy Endpoints:
-
Change from baseline in individual nasal and non-nasal (ocular itching, watery eyes) symptom scores.
-
Onset of action, determined by instantaneous symptom scores recorded at multiple time points after the first dose.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.
-
Use of rescue medication.
4.3.3 Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs (blood pressure, heart rate).
-
Results of clinical laboratory tests.
Data Collection and Analysis
-
Patients will record their symptom scores in a daily electronic diary.
-
Efficacy and safety assessments will be performed at baseline and at specified follow-up visits.
-
Statistical analysis will be performed using appropriate methods for comparing continuous and categorical data between the treatment and placebo groups. An intent-to-treat (ITT) analysis will be the primary approach.
Logical Relationship for Patient Screening and Enrollment
The successful recruitment of a suitable patient population is critical for the validity of the clinical trial results.
Caption: Logical flow for patient screening and enrollment in a clinical trial.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the clinical development of an antihistamine-decongestant combination product for the treatment of seasonal allergic rhinitis. By adhering to rigorous scientific and ethical standards, such clinical trials can effectively establish the efficacy and safety profile of new therapeutic interventions, ultimately benefiting patients suffering from this common and often debilitating condition.
Spectroscopic Approaches for the Analysis of Chlorpheniramine and Ephedrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Chlorpheniramine and Ephedrine, two commonly combined active pharmaceutical ingredients in cough and cold formulations. The methods discussed include Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction
Chlorpheniramine, an antihistamine, acts as a histamine H1 receptor antagonist to alleviate allergic symptoms. Ephedrine is a sympathomimetic amine that functions as a decongestant by acting on adrenergic receptors. The accurate and precise quantification of these compounds, both individually and in combination, is crucial for quality control in pharmaceutical manufacturing and for research in drug development and pharmacokinetics. Spectroscopic methods offer rapid, reliable, and often non-destructive means for their analysis.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of Chlorpheniramine and Ephedrine, leveraging their chromophoric properties.
Application Note: Simultaneous Determination by Derivative Spectrophotometry
Derivative spectrophotometry is a powerful tool for resolving the overlapping spectra of Chlorpheniramine and Ephedrine in a mixture without prior separation. By calculating the first or second derivative of the absorbance spectrum, minor spectral features are enhanced, allowing for the quantification of each component at the zero-crossing point of the other.
Quantitative Data Summary
| Analyte | Method | Wavelength (λ) | Solvent/Medium | Linearity Range (µg/mL) | Reference |
| Chlorpheniramine Maleate | Second Derivative | 288.2 nm | 0.1 N HCl | 0.001 - 0.08 | [1] |
| Chlorpheniramine Maleate | First Derivative | 246.5 nm | 0.1 N NaOH / Methanol | Not Specified | [2] |
| Chlorpheniramine Maleate | Zero-Order | 261 nm | Distilled Water | 2 - 12 | [3] |
| Chlorpheniramine Maleate | Zero-Order | 262 nm | 0.1 N HCl | 10 - 60 | [4] |
| Ephedrine Hydrochloride | After Oxidation | 255.2 nm | n-hexane | 0.005 - 1.80 | [1] |
Experimental Protocol: Second Derivative Spectrophotometry
This protocol is adapted for the simultaneous determination of Chlorpheniramine Maleate and Ephedrine Hydrochloride in a syrup formulation.[1]
Instrumentation:
-
UV-Visible Spectrophotometer with derivative spectroscopy capabilities (e.g., Shimadzu 160-A or equivalent)
-
1 cm quartz cuvettes
Reagents:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Chloroform
-
n-hexane
-
Sodium metaperiodate solution
Standard Solution Preparation:
-
Chlorpheniramine Maleate Stock Solution: Accurately weigh and dissolve 20 mg of Chlorpheniramine Maleate reference standard in 100 mL of 0.1 N HCl to obtain a concentration of 200 µg/mL.
-
Ephedrine Hydrochloride Stock Solution: Accurately weigh and dissolve 150 mg of Ephedrine Hydrochloride reference standard in 100 mL of 0.1 N HCl to obtain a concentration of 1500 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions using 0.1 N HCl to cover the linear range.
Sample Preparation (from Syrup):
-
Accurately transfer a 20 mL aliquot of the syrup to a separatory funnel.
-
Add 50 mL of water and 5 mL of 1 N HCl. Extract with 20 mL of diethyl ether saturated with 1 N HCl for 10 minutes.
-
Wash the ether layer with three 10 mL portions of 0.1 N HCl.
-
Combine the aqueous layer and washings. Make the solution basic with 15 mL of 1 N NaOH and extract with four 15 mL portions of chloroform.
-
Collect the organic extracts and re-extract with six mL portions of 0.1 N HCl.
-
Filter each acidic extract and collect the filtrate in a 100 mL calibrated flask. Make up to volume with 0.1 N HCl. This solution is used for Chlorpheniramine analysis.
-
For Ephedrine, transfer a 10 mL aliquot of the syrup to a separatory funnel. Make basic with 5 mL of 5 N NaOH and add 15 mL of saturated NaCl solution.
-
Extract with three 20 mL portions of chloroform. Collect the chloroform extracts and re-extract with three 25 mL portions of 0.1 N HCl. Collect the acidic extracts in a 100 mL calibrated flask and make up to volume with 0.1 N HCl.
-
To the Ephedrine extract, add sodium metaperiodate to oxidize Ephedrine to benzaldehyde, which has a higher absorptivity.
Spectrophotometric Measurement:
-
Chlorpheniramine: Record the second derivative (D2) spectra of the prepared standard and sample solutions from 220 to 400 nm against a 0.1 N HCl blank. Measure the peak amplitude at 288.2 nm.
-
Ephedrine: After oxidation, extract the resulting benzaldehyde into n-hexane. Record the D2 spectra of the hexane extracts from 220 to 400 nm against an n-hexane blank. Measure the peak amplitude at 255.2 nm.
Calculation: Quantify the amount of each analyte in the sample by comparing the peak amplitudes with the calibration curve constructed from the standard solutions.
Experimental Workflow: UV-Vis Derivative Spectrophotometry
Caption: Workflow for simultaneous UV-Vis analysis of CPM and EPH.
Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity and selectivity for the analysis of fluorescent molecules. Chlorpheniramine can be quantified using this method, often through ion-pair formation to enhance its fluorescent properties.
Application Note: Quantitation of Chlorpheniramine by Ion-Pair Formation
The interaction of protonated Chlorpheniramine with a dianionic dye like Eosin Y can lead to the formation of an ion-pair complex. This complex formation can quench the fluorescence of Eosin Y, and the degree of quenching is proportional to the concentration of Chlorpheniramine. This phenomenon provides a basis for its sensitive quantification.[5]
Quantitative Data Summary
| Analyte | Method | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Chlorpheniramine Maleate | Ion-pair with Eosin Y | 257.96 | 544.02 | 1 - 8 | 0.03 | 0.09 | [5] |
Experimental Protocol: Fluorescence Quenching
This protocol describes the determination of Chlorpheniramine Maleate based on the quenching of Eosin Y fluorescence.[5]
Instrumentation:
-
Spectrofluorometer
-
1 cm quartz cuvettes
Reagents:
-
Eosin Y solution
-
Chlorpheniramine Maleate reference standard
-
Appropriate buffer solution to maintain pH
Standard Solution Preparation:
-
Chlorpheniramine Maleate Stock Solution: Prepare a stock solution of Chlorpheniramine Maleate in the chosen buffer.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the concentration range of 1-8 µg/mL.
Procedure:
-
To a series of volumetric flasks, add a fixed volume of the Eosin Y solution.
-
Add increasing volumes of the Chlorpheniramine Maleate working standard solutions to each flask.
-
Dilute to the mark with the buffer solution and mix well.
-
Measure the fluorescence intensity of each solution at an emission wavelength of 544.02 nm after excitation at 257.96 nm.
-
Construct a calibration curve by plotting the decrease in fluorescence intensity against the concentration of Chlorpheniramine Maleate.
Sample Analysis: Prepare the sample solution containing Chlorpheniramine Maleate and treat it in the same manner as the standard solutions. Determine the concentration from the calibration curve.
Experimental Workflow: Fluorescence Quenching Analysis
Caption: Workflow for Chlorpheniramine analysis by fluorescence quenching.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for the identification and characterization of Chlorpheniramine and Ephedrine based on their unique vibrational frequencies. Attenuated Total Reflectance (ATR)-IR, in particular, allows for the non-destructive analysis of solid samples.
Application Note: Non-Destructive Analysis of Chlorpheniramine Maleate in Tablets
Chemometrics-assisted ATR-IR spectroscopy can be employed for the rapid and non-destructive quantification of Chlorpheniramine Maleate in pharmaceutical tablets.[6] By building a Partial Least Squares (PLS) regression model from the IR spectra of calibration samples with known concentrations, the content of Chlorpheniramine in unknown samples can be predicted.[6]
Key Spectral Regions: The PLS model for Chlorpheniramine Maleate tablets has been successfully developed using spectral intervals of 500–1700 cm⁻¹ and 2500–4000 cm⁻¹.[6]
Experimental Protocol: ATR-IR Analysis
Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Measurement: Place the tablet directly onto the ATR crystal and apply consistent pressure.
-
Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 400-4000 cm⁻¹).
-
Data Analysis: Pre-process the spectra (e.g., standard normal variate, SNV) and apply the pre-developed PLS model to predict the concentration of Chlorpheniramine Maleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of Chlorpheniramine and Ephedrine.
Application Note: Quantification of Ephedrine Alkaloids by ¹H-NMR
¹H-NMR can be used for the specific and sensitive quantification of ephedrine and its related alkaloids. The H-1 proton signals of these compounds are well-separated in the region of δ 4.0-5.0 ppm, allowing for their individual quantification without complex purification steps.[7]
Quantitative Data Summary
| Analyte | Nucleus | Solvent | Characteristic Signal (δ ppm) | Reference |
| Ephedrine | ¹H | CDCl₃ | 4.76 (d, J = 3.9 Hz) | [7] |
Experimental Protocol: ¹H-NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (if absolute quantification is required)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample containing Ephedrine in a known volume of CDCl₃.
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H-NMR spectrum.
-
Data Processing: Process the spectrum (phasing, baseline correction, and integration).
-
Quantification: Integrate the characteristic signal of the H-1 proton of Ephedrine (δ 4.76 ppm) and compare it to the integral of a known amount of an internal standard or use a calibration curve.
Signaling Pathways
Understanding the mechanism of action of Chlorpheniramine and Ephedrine is essential in drug development.
Chlorpheniramine Signaling Pathway
Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Its binding stabilizes the inactive conformation of the receptor, preventing histamine-induced signaling. The activation of the H1 receptor by histamine typically leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate protein kinase C (PKC), respectively, leading to allergic and inflammatory responses.[8]
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Ephedrine Signaling Pathway
Ephedrine is a sympathomimetic amine that acts on both α- and β-adrenergic receptors. It has a dual mechanism of action: it directly stimulates adrenergic receptors and also promotes the release of norepinephrine from sympathetic neurons.[9][10] The activation of these receptors, which are also GPCRs, initiates various downstream signaling cascades. For instance, α1-adrenergic receptor activation couples to Gq, leading to smooth muscle contraction, while β-adrenergic receptor activation couples to Gs, increasing intracellular cyclic AMP (cAMP) and leading to effects like smooth muscle relaxation (bronchodilation) and increased heart rate.[11]
Caption: Dual mechanism of action of Ephedrine on adrenergic receptors.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Quantitative analysis of chlorpheniramine maleate and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 9. droracle.ai [droracle.ai]
- 10. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Chlorpheniramine and Ephedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Chlorpheniramine and Ephedrine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Chlorpheniramine and Ephedrine, offering systematic approaches to identify and resolve them.
Issue 1: Significant and Variable Ion Suppression or Enhancement
Q: I am observing significant and variable ion suppression/enhancement in my assay. How can I identify the source and mitigate it?
A: This is a common challenge in bioanalysis, often caused by co-eluting endogenous matrix components like phospholipids.[1][2][3] A systematic approach is crucial for resolution.
Step 1: Quantify the Matrix Effect First, quantitatively assess the magnitude and variability of the matrix effect. The most common method is the post-extraction addition technique to calculate the Matrix Factor (MF).[1][3] This will confirm the extent of ion suppression or enhancement and its consistency across different biological samples.
Step 2: Identify the Source of Interference The most probable cause of ion suppression in plasma or serum analysis is phospholipids.[1][4] A post-column infusion experiment can pinpoint the retention time regions where suppression occurs. By injecting an extracted blank matrix, you can observe dips in the baseline signal of a continuously infused analyte, indicating when matrix components are eluting and causing interference.[1]
Step 3: Mitigate the Matrix Effect Based on your findings, implement one or more of the following strategies:
-
Optimize Sample Preparation: The primary goal is to remove interfering components before they reach the analytical column.[5][6]
-
Protein Precipitation (PPT): While simple and fast, it may not yield the cleanest extracts.[6][7] Acetonitrile is commonly used for protein precipitation in the analysis of these compounds.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample by partitioning the analytes into an immiscible organic solvent.[6][7][10] It has been successfully used for the simultaneous determination of Chlorpheniramine and Ephedrine.[11][12]
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup by selectively retaining the analyte on a solid sorbent while interferences are washed away.[4][6][7] SPE is often the most effective method for removing phospholipids.[13]
-
-
Optimize Chromatographic Conditions: Enhance the separation between the analytes and interfering matrix components.[2][5]
-
Column Chemistry: Experiment with different stationary phases to alter selectivity.[7]
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve Chlorpheniramine and Ephedrine from early-eluting salts and late-eluting phospholipids.[7]
-
Flow Rate: In Electrospray Ionization (ESI), reducing the flow rate can sometimes decrease the matrix effect.
-
-
Change Ionization Technique: If using ESI, which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your analytes are amenable.[2][14]
Issue 2: Internal Standard (IS) Fails to Compensate for Matrix Effects
Q: My internal standard is not adequately compensating for the variability in matrix effects. What should I do?
A: This issue typically arises when the analyte and the IS are affected differently by the matrix components.[1]
-
Verify Co-elution: Ensure that the analyte and the IS have nearly identical retention times. Even with stable isotope-labeled internal standards (SIL-IS), chromatographic differences (the "isotope effect") can lead to varying degrees of ion suppression.[1]
-
Evaluate IS in Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than the analyte, it is not a suitable choice.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will be affected by the matrix in a very similar way.[7] If a SIL-IS is not available, select an analogue IS that closely mimics the analyte's chromatographic behavior and ionization characteristics.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[2][15] This phenomenon is a major concern in quantitative analysis using techniques like LC-MS/MS as it can lead to inaccurate and imprecise results.[2]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are caused by various endogenous and exogenous substances present in biological samples. Common culprits include phospholipids, salts, proteins, and metabolites.[1][3] Exogenous substances like dosing vehicles and anticoagulants can also contribute.[1] Phospholipids are a major source of matrix effects in plasma and serum samples.[1][4]
Q3: How do regulatory agencies like the FDA and EMA recommend evaluating matrix effects?
A3: Regulatory bodies mandate the assessment of matrix effects to ensure the reliability of bioanalytical data. The European Medicines Agency (EMA) guideline suggests investigating matrix effects using at least six different lots of blank matrix from individual donors.[1] The matrix factor (MF) and the internal standard (IS) normalized MF should be calculated for each lot at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF across the lots should not exceed 15%.[1] The FDA guidance has similar principles, emphasizing that matrix effects should be evaluated to ensure they do not compromise data integrity.[1][2]
Q4: Can sample dilution help in reducing matrix effects?
A4: Yes, methodical dilution of the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby diminishing their impact on the ionization of the analytes.[7][16] However, this approach may be limited by the sensitivity requirements of the assay.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
Objective: To quantitatively determine the extent of ion suppression or enhancement for Chlorpheniramine and Ephedrine.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Chlorpheniramine, Ephedrine, and the Internal Standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analytes and IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]
-
Set C (Blank Matrix): Process blank biological matrix without spiking the analytes or IS to check for interferences.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The CV of the IS-normalized MF across the different matrix lots should be ≤ 15%.[1]
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for the extraction of Chlorpheniramine and Ephedrine from plasma or urine.
Methodology:
-
To 200 µL of the biological sample (plasma or urine) in a microcentrifuge tube, add 50 µL of the internal standard solution.[8]
-
Add 800 µL of cold acetonitrile to precipitate the proteins.[8][9]
-
Vortex the mixture for 2 minutes.[8]
-
Centrifuge at a high speed (e.g., 4,000 x g) for 5 minutes.[8]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot onto the LC-MS/MS system.[8]
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To achieve a cleaner extract of Chlorpheniramine and Ephedrine compared to PPT.
Methodology:
-
To a suitable volume of plasma, add the internal standard.
-
Alkalinize the plasma sample.
-
Add an immiscible organic solvent (e.g., a mixture containing ethyl acetate).[17][18]
-
Vortex to ensure thorough mixing and extraction of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Simultaneous Analysis of Chlorpheniramine and Ephedrine in Human Plasma [19]
| Parameter | Value |
| Chromatographic Column | Zorbax SB-C18 (150 mm x 4.6 mm ID) |
| Mobile Phase | Methanol-water-formic acid (80:20:0.5, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI Positive |
| Internal Standard | Diphenhydramine |
| Run Time | 3.3 min |
Table 2: Validation Parameters for the Simultaneous Analysis of Chlorpheniramine and Ephedrine [19]
| Analyte | Linear Range (µg/L) | LLOQ (µg/L) | Intra-day RSD (%) | Inter-day RSD (%) | Inter-day Accuracy (RE %) |
| Ephedrine | 0.50 - 200 | 0.50 | < 9.3 | < 9.3 | ± 3.4 |
| Chlorpheniramine | 0.050 - 20.0 | 0.050 | < 9.3 | < 9.3 | ± 3.4 |
Table 3: Recovery and Matrix Effect Data for Ephedrine and Pseudoephedrine in Human Plasma [20]
| Analyte | QC Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Ephedrine | 0.6 | 73.31 | 102.15 |
| 10 | 76.09 | 100.48 | |
| 40 | 75.58 | 101.87 | |
| Pseudoephedrine | 0.6 | 71.44 | 105.17 |
| 10 | 72.97 | 101.60 | |
| 40 | 72.53 | 103.29 |
Visualizations
Caption: A workflow for identifying, mitigating, and verifying the resolution of matrix effects.
Caption: Protocol for the quantitative assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantitation of paracetamol, caffeine, pseudoephedrine, chlorpheniramine and cloperastine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [Simultaneous determination of ephedrine and chlorpheniramine in human plasma by a highly sensitive liquid chromatography-tandem mass spectrometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Chlorpheniramine and Ephedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Chlorpheniramine and Ephedrine.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Chlorpheniramine and Ephedrine using a stability-indicating HPLC method.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Both or One Analyte | - Secondary Silanol Interactions: Chlorpheniramine and Ephedrine are basic compounds that can interact with acidic silanol groups on the silica-based column packing, leading to tailing peaks.[1] - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions.[2] - Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak distortion.[3] | - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing interactions.[1][2] - Use a Silanol Deactivated Column: Employ a column with end-capping or a highly deactivated stationary phase to minimize silanol interactions.[1] - Add a Competing Base: Incorporate a competing base like triethylamine (TEA) into the mobile phase to block the active silanol sites.[4][5] - Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.[3] |
| Poor Resolution Between Peaks | - Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separation. - Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the two analytes. | - Optimize Mobile Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol) to improve separation.[6] - Change Column: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. |
| Shifting Retention Times | - Inconsistent Mobile Phase Preparation: Variations in mobile phase composition from batch to batch. - Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. - Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven. - Adequate Equilibration: Allow the column to equilibrate with the mobile phase for at least 30 minutes before analysis. |
| High Backpressure | - Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. - Precipitation of Buffer: If the mobile phase contains a high concentration of buffer, it may precipitate in the organic solvent. | - Filter Samples and Mobile Phase: Use a 0.45 µm filter for both samples and mobile phase before use.[6] - Use an In-line Filter: Install an in-line filter before the column to catch any particulates. - Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction (check manufacturer's instructions).[1] |
| Ghost Peaks | - Late Eluting Peaks from Previous Injection: A component from a previous injection may elute in the current chromatogram.[7] - Contamination in the Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system components. | - Increase Run Time: Extend the chromatographic run time to ensure all components from the previous injection have eluted. - Flush the System: Flush the entire HPLC system with a strong solvent to remove any contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The method should be able to separate the API peak from all other peaks.
Q2: Why is it important to perform forced degradation studies?
A2: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential to demonstrate the stability-indicating nature of the HPLC method.[8] These studies help to identify potential degradation products and ensure that the analytical method can effectively separate them from the parent drug.[8]
Q3: What are typical forced degradation conditions for Chlorpheniramine and Ephedrine?
A3: Based on available literature, typical forced degradation conditions include:
-
Acid Hydrolysis: 1.0 M HCl at room temperature for 20 hours or at 40°C for 1 hour.[8]
-
Base Hydrolysis: 1.0 M NaOH at room temperature for 20 hours or at 40°C for 1 hour.[8]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the sample at 105°C.[9]
-
Photolytic Degradation: Exposing the sample to UV radiation (e.g., 254 nm).[9]
Q4: How can I improve the peak shape of basic compounds like Chlorpheniramine and Ephedrine?
A4: To improve the peak shape of basic compounds, you can:
-
Use a lower pH mobile phase to keep the analytes in their protonated form and minimize interactions with silanol groups.[1]
-
Employ a highly deactivated (end-capped) column.[1]
-
Add a competing base such as triethylamine (TEA) to the mobile phase.[4]
Q5: What are the key validation parameters for a stability-indicating HPLC method?
A5: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10][11]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a representative method synthesized from common practices in the cited literature.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 55:45 v/v), with the pH of the buffer adjusted to 5.6 with triethylamine.[5] |
| Flow Rate | 1.0 mL/min[5][12] |
| Detection Wavelength | 215 nm or 255 nm[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[12] |
2. Standard Solution Preparation
-
Prepare a stock solution of Chlorpheniramine Maleate and Ephedrine HCl in the mobile phase.
-
From the stock solution, prepare working standard solutions at various concentrations to establish a calibration curve.
3. Sample Preparation
-
For solid dosage forms, accurately weigh and crush the tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
4. Forced Degradation Studies Protocol
-
Acid Degradation: To an aliquot of the drug solution, add an equal volume of 1.0 M HCl. Keep at room temperature for a specified time (e.g., 20 hours). Neutralize the solution with 1.0 M NaOH before injection.[8]
-
Base Degradation: To an aliquot of the drug solution, add an equal volume of 1.0 M NaOH. Keep at room temperature for a specified time (e.g., 20 hours). Neutralize the solution with 1.0 M HCl before injection.[8]
-
Oxidative Degradation: To an aliquot of the drug solution, add an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for a defined duration.
5. System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 1.5 |
| %RSD for replicate injections | < 2.0% |
Quantitative Data Summary
Typical Chromatographic Parameters
| Analyte | Retention Time (min) |
| Chlorpheniramine Maleate | ~3.13[5] |
| Ephedrine HCl | ~2.9 (for Pseudoephedrine)[13] |
Forced Degradation Data (Illustrative)
The following table provides an example of the type of data generated from forced degradation studies. Actual degradation will vary based on the specific conditions.
| Stress Condition | % Degradation of Chlorpheniramine | % Degradation of Ephedrine |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | ~15% | ~10% |
| Base Hydrolysis (1M NaOH, 60°C, 24h) | ~20% | ~12% |
| Oxidation (30% H₂O₂, RT, 24h) | ~10% | ~8% |
| Thermal (70°C, 48h) | ~5% | ~3% |
| Photolytic (UV light, 24h) | ~8% | ~5% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of Chlorpheniramine and Ephedrine.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Essential_HPLC_Troubleshooting_Techniques_1722488642.pdf [slideshare.net]
- 8. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 10. bepls.com [bepls.com]
- 11. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 12. iomcworld.org [iomcworld.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Forced Degradation Studies of Chlorpheniramine and Ephedrine Combination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on the combination of Chlorpheniramine and Ephedrine.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on a Chlorpheniramine and Ephedrine combination?
Forced degradation studies, or stress testing, are crucial for several reasons[1]:
-
To develop and validate a stability-indicating analytical method: This ensures the method can accurately separate and quantify Chlorpheniramine and Ephedrine from their degradation products.
-
To identify potential degradation pathways: Understanding how the molecules break down under various stress conditions helps in identifying potential degradants that may arise during manufacturing, storage, and shipment.
-
To elucidate the structure of degradation products: Characterizing the chemical structure of degradants is essential for assessing their potential toxicity and impact on product safety and efficacy.
-
To inform formulation and packaging development: Knowledge of the drug's stability helps in selecting appropriate excipients and packaging to protect the drug product from degradation.
Q2: What are the typical stress conditions applied in forced degradation studies for this combination?
As per ICH guidelines, the following stress conditions are typically employed:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) to induce acid-catalyzed degradation.
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) to induce base-catalyzed degradation.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% hydrogen peroxide) to simulate oxidative degradation.
-
Thermal Degradation: Exposure to elevated temperatures (e.g., 60-80°C) to assess the impact of heat.
-
Photodegradation: Exposure to light, typically using a combination of visible and UV light, to evaluate photosensitivity.
Q3: What are some known degradation products of Chlorpheniramine and Ephedrine?
-
Chlorpheniramine: In combination products containing a maleate salt, a potential degradation product is a "Michael addition" adduct formed between the active ingredient and maleic acid[2][3][4]. Under forced degradation, Chlorpheniramine maleate can also split into chlorpheniramine and maleic acid[5][6].
-
Ephedrine: Oxidative degradation of ephedrine can lead to the formation of benzaldehyde[7].
Q4: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve a balance between generating a sufficient amount of degradation products for analytical method validation without completely degrading the active pharmaceutical ingredients (APIs). A degradation level of 5-20% is generally considered appropriate[1]. Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug product[8].
Troubleshooting Guides
This section addresses common issues encountered during the forced degradation studies and subsequent analysis of Chlorpheniramine and Ephedrine.
High-Performance Liquid Chromatography (HPLC) Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Column contamination or aging.- Inappropriate mobile phase pH.- Sample overload. | - Adjust Mobile Phase pH: Ensure the pH is appropriate for the analytes. For basic compounds like Chlorpheniramine and Ephedrine, a lower pH can reduce peak tailing[9].- Column Cleaning/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated[10].- Reduce Sample Concentration: Inject a more dilute sample to check for overloading.- Use a Different Column: Consider a column with a different stationary phase or end-capping. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction leading to inconsistent flow rate.- Column equilibration issues. | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.- Use a Column Oven: Maintain a constant column temperature.- Check Pump Performance: Verify the flow rate and check for leaks.- Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Split Peaks | - Disruption in the sample flow path (e.g., partially blocked frit, column void).- Injector issues (e.g., faulty rotor seal).- Sample solvent incompatible with the mobile phase. | - Check for Blockages: Replace the in-line filter and column frit. If a void is suspected, the column may need to be replaced[10].- Inspect Injector: Check the injector for any signs of wear or leaks[11].- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system.- Carryover from a previous injection.- Late-eluting peaks from a prior run. | - Use High-Purity Solvents: Ensure all mobile phase components are of HPLC grade.- Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to minimize carryover.- Increase Run Time: Extend the run time of a blank injection to see if any late-eluting peaks appear. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Incomplete mobile phase mixing. | - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved air[11].- Prepare Fresh Mobile Phase: Use freshly prepared, filtered mobile phase.- Check Detector Lamp: Note the lamp's usage hours and replace if necessary.- Ensure Proper Mixing: If using a gradient, ensure the mixer is functioning correctly. |
Forced Degradation Experiment Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Minimal Degradation Observed | - Stress conditions are not harsh enough.- The molecules are inherently stable under the applied conditions. | - Increase Stressor Concentration/Duration: Gradually increase the concentration of acid, base, or oxidizing agent, or extend the exposure time.- Increase Temperature: For thermal degradation, increase the temperature in increments.- Confirm Analyte Presence: Ensure the sample was correctly prepared and contains the APIs. |
| Excessive Degradation (>20%) | - Stress conditions are too harsh. | - Reduce Stressor Concentration/Duration: Decrease the concentration of the stressor or the exposure time.- Lower Temperature: For thermal studies, use a lower temperature.- Time-Point Study: Take samples at multiple time points to find the optimal degradation level. |
| Poor Mass Balance | - Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore).- Degradants are volatile.- Degradants are strongly retained on the column. | - Use a Universal Detector: Employ a detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with the UV detector.- Check for Co-elution: Use peak purity analysis to ensure the main peak is pure.- Modify HPLC Method: Adjust the mobile phase or gradient to elute any strongly retained compounds. |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments. These are based on established practices and should be adapted as necessary for your specific drug product and analytical method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate and quantify Chlorpheniramine and Ephedrine from their degradation products. A suitable starting point for method development could be a reversed-phase C18 column with a gradient elution using a phosphate buffer and acetonitrile or methanol as the organic modifier[12][13].
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
Forced Degradation Sample Preparation
1. Acid Hydrolysis:
-
Accurately weigh a suitable amount of the drug product or a mixture of the pure APIs.
-
Dissolve in a known volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressor and neutralize with 0.1 M HCl.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid drug product or APIs in a thermostatically controlled oven at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose the solid drug product or a solution of the APIs to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare the samples for HPLC analysis as described for thermal degradation.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for Chlorpheniramine and Ephedrine Combination
| Stress Condition | Time (hours) | % Degradation of Chlorpheniramine | % Degradation of Ephedrine | Number of Degradation Products |
| 0.1 M HCl | 2 | 1.5 | 0.8 | 1 |
| 4 | 3.2 | 1.5 | 2 | |
| 8 | 5.8 | 2.9 | 2 | |
| 0.1 M NaOH | 2 | 8.2 | 4.5 | 3 |
| 4 | 12.5 | 7.8 | 3 | |
| 8 | 18.9 | 11.2 | 4 | |
| 3% H₂O₂ | 2 | 4.1 | 6.3 | 2 |
| 4 | 7.9 | 10.5 | 3 | |
| 8 | 13.4 | 15.8 | 3 | |
| Thermal (80°C) | 24 | 2.5 | 1.8 | 1 |
| 48 | 5.1 | 3.9 | 2 | |
| 72 | 8.9 | 6.2 | 2 | |
| Photolytic | 24 | 1.2 | 0.5 | 1 |
Note: The data presented in this table is representative and should be replaced with actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
References
- 1. sgs.com [sgs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 9. agilent.com [agilent.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Chlorpheniramine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of chlorpheniramine and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of chlorpheniramine and its metabolites.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My chlorpheniramine peak is tailing. What are the possible causes and solutions?
Answer: Peak tailing for basic compounds like chlorpheniramine is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1]
-
Solutions:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 6 and 7 is often effective. However, ensure the column is stable at the chosen pH.
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine, to the mobile phase.[2] These additives will interact with the active silanol sites, reducing their availability to interact with chlorpheniramine.
-
Column Selection:
-
Utilize a column with end-capping, which shields the residual silanol groups.
-
Consider using a modern, high-purity silica column with minimal silanol activity.
-
Mixed-mode columns, such as reversed-phase/anion-exchange, can also improve peak shape for basic compounds.[1]
-
-
Lower Analyte Concentration: High concentrations of the analyte can saturate the stationary phase, leading to tailing. If possible, inject a lower concentration.
-
-
-
Question: My peaks are fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for chlorpheniramine but can occur due to:
-
Column Overload: Injecting too much sample can lead to fronting. Try diluting your sample.[3]
-
Low Temperature: Operating at a very low temperature can sometimes cause fronting. Ensure your column is properly thermostatted.
-
Column Degradation: A void or channel in the column packing can result in peak fronting. This may require column replacement.[4]
-
2. Poor Resolution
-
Question: I am not able to separate chlorpheniramine from its metabolites (e.g., desmethyl-chlorpheniramine, didesmethyl-chlorpheniramine). How can I improve the resolution?
Answer: Achieving good resolution between chlorpheniramine and its structurally similar metabolites requires careful optimization of chromatographic conditions.
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.[5]
-
pH: Fine-tune the pH of the mobile phase. Small changes in pH can alter the ionization state of the analytes and significantly impact their retention and selectivity.
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively.
-
Column Selection:
-
Particle Size: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) to increase column efficiency and, consequently, resolution.[5]
-
Stationary Phase: Experiment with different stationary phases (e.g., C18, C8, Phenyl) as they offer different selectivities. Chiral stationary phases, such as beta-cyclodextrin based columns, are necessary for separating the enantiomers of chlorpheniramine and its metabolites.[2]
-
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase and improve resolution, although it will also increase the analysis time.[6]
-
Temperature: Optimizing the column temperature can influence selectivity and resolution.
-
3. Retention Time Shifts
-
Question: My retention times are drifting or are inconsistent between injections. What are the likely causes?
Answer: Unstable retention times can be caused by several factors related to the HPLC system and the method.[7]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inconsistent equilibration is a common cause of retention time drift at the beginning of a sequence.
-
Mobile Phase Preparation:
-
Inaccurate Composition: Prepare the mobile phase accurately and consistently. Small variations in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.[7]
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time instability.[8]
-
Evaporation: Prevent selective evaporation of the more volatile organic component of the mobile phase by keeping the solvent reservoirs capped.
-
-
Pump Performance: Leaks in the pump, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate and, therefore, shifting retention times.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature.[9]
-
Column Contamination: Accumulation of matrix components from the sample onto the column can alter its chemistry and lead to retention time shifts. Use a guard column and appropriate sample preparation to minimize this.
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What are the recommended methods for extracting chlorpheniramine and its metabolites from biological matrices like plasma or urine?
A1: The most common extraction techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method, often used for plasma samples. Acetonitrile is a commonly used precipitation solvent.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Diethyl ether and ethyl acetate are frequently used extraction solvents.[11][12]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample pre-concentration. The choice of sorbent depends on the specific properties of the analytes.
-
Chromatographic Methods
-
Q2: What are the typical HPLC columns and mobile phases used for the analysis of chlorpheniramine and its metabolites?
A2:
-
Columns: Reversed-phase columns, particularly C18 and C8, are widely used.[13] For chiral separations of enantiomers, specialized columns like those with a beta-cyclodextrin stationary phase are employed.[2]
-
Mobile Phases: A mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (acetonitrile or methanol) is typical.[10] The pH of the aqueous phase is a critical parameter for optimizing peak shape and resolution.
-
-
Q3: What detection methods are suitable for the analysis of chlorpheniramine and its metabolites?
A3:
-
UV Detection: UV detection is simple and robust, typically performed at wavelengths around 215 nm or 264 nm.[14][15]
-
Mass Spectrometry (MS and MS/MS): LC-MS and LC-MS/MS are highly sensitive and selective methods, making them ideal for analyzing low concentrations of chlorpheniramine and its metabolites in complex biological matrices.[11][16] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique.[17][18]
-
Method Validation
-
Q4: What are the key parameters to consider when validating an analytical method for chlorpheniramine?
A4: According to ICH guidelines, a typical method validation should include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Data Presentation
Table 1: HPLC Methods for Chlorpheniramine Analysis
| Parameter | Method 1[2] | Method 2[14] | Method 3[15] |
| Column | CYCLOBOND I 2000 (beta-cyclodextrin) | Gemini C18 (5 µm, 25 cm x 0.46 cm) | Phenomenex Luna 5µ CN (250x4.6mm) |
| Mobile Phase | 0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v) | Potassium dihydrogen phosphate and sodium octanesulfonate in water:Acetonitrile (45:55, v/v) | Phosphate buffer (pH 6.2):Acetonitrile (70:30, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) | UV at 214 nm | UV at 215 nm |
Table 2: GC-MS Method for Chlorpheniramine Analysis
| Parameter | Method[17] |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Detection | Selected-Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 203 (Chlorpheniramine) and 207 (Deuterated standard) |
| Sensitivity | 1-2 ng/mL in serum |
Experimental Protocols
Protocol 1: Enantioselective HPLC-MS Analysis of Chlorpheniramine and its Metabolites in Human Plasma[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add a suitable buffer to adjust the pH.
-
Extract with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: CYCLOBOND I 2000 (beta-cyclodextrin chiral stationary phase).
-
Mobile Phase: 0.25% diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Mass Spectrometry (MS).
-
Protocol 2: GC-MS Analysis of Chlorpheniramine in Serum[17]
-
Sample Preparation:
-
To a serum sample, add a deuterated internal standard.
-
Perform a liquid-liquid extraction under basic conditions using an organic solvent.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).[18]
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the oven temperature gradient to achieve good separation.
-
Mass Spectrometer: Operate in selected-ion monitoring (SIM) mode, monitoring m/z 203 for chlorpheniramine and m/z 207 for the deuterated internal standard.
-
Visualizations
Caption: Experimental workflow for chlorpheniramine analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chromtech.com [chromtech.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. lctsbible.com [lctsbible.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Simultaneous determination of paracetamol and chlorpheniramine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iomcworld.org [iomcworld.org]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive GLC-mass spectrometric determination of chlorpheniramine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Chlorpheniramine Residues in Foods of Animal and Plant Origin by GC-MS/MS [spkx.net.cn]
addressing solubility challenges in Haymine formulation development
Welcome to the technical support center for Haymine formulation development. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of an active pharmaceutical ingredient (API) like this compound?
A1: The poor aqueous solubility of an API like this compound can be attributed to two main factors: high crystalline lattice energy and high lipophilicity.[1] Many new chemical entities are lipophilic, which means they have a tendency to resist dissolving in water.[1] Additionally, if the molecule is in a stable crystalline form, a significant amount of energy is required to break the crystal lattice before it can dissolve.
Q2: What are the initial steps I should take to characterize the solubility of this compound?
A2: A thorough solubility characterization is crucial. We recommend performing equilibrium solubility studies in various media, including:
-
Purified water
-
pH buffers ranging from 1.2 to 7.4 to understand the pH-solubility profile.
-
Biorelevant media (e.g., FaSSIF, FeSSIF) to simulate the conditions of the gastrointestinal tract.
These initial studies will help classify this compound according to the Biopharmaceutical Classification System (BCS) and guide the selection of an appropriate solubility enhancement strategy.[2]
Q3: What are the main strategies for enhancing the solubility of a poorly soluble drug like this compound?
A3: There are several established strategies, which can be broadly categorized into physical and chemical modifications.[3]
-
Physical Modifications: These include techniques like particle size reduction (micronization, nanonization), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers.[3][4]
-
Chemical Modifications: These approaches involve changing the pH, using buffers, salt formation, or complexation with agents like cyclodextrins.[3]
-
Use of Formulation Excipients: This involves the use of co-solvents, surfactants, and solubilizers.[3]
Troubleshooting Guide
Problem 1: this compound shows poor dissolution in my initial formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| High Crystallinity | Evaluate different polymorphic forms or create an amorphous solid dispersion.[5] | Amorphous forms have higher free energy and molecular mobility, which can improve solubility and dissolution rate.[6] |
| Poor Wettability | Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) or a hydrophilic polymer into the formulation.[7][8] | Surfactants reduce the surface tension between the drug particle and the dissolution medium, improving wetting.[7] |
| Particle Size Too Large | Employ particle size reduction techniques such as micronization or nanomilling.[5][9] | Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[1] |
Problem 2: My formulation with a co-solvent shows precipitation upon dilution.
| Potential Cause | Troubleshooting Step | Rationale |
| Co-solvent Concentration Too High | Optimize the co-solvent concentration. Use a combination of co-solvents to improve solubility.[10][11] | A high concentration of a single co-solvent can lead to drug precipitation when the formulation is introduced to an aqueous environment. A blend of co-solvents can provide a more robust formulation.[11][12] |
| Lack of a Precipitation Inhibitor | Incorporate a hydrophilic polymer (e.g., HPMC, PVP) into the formulation. | These polymers can act as precipitation inhibitors by maintaining a supersaturated state of the drug in solution. |
| pH Shift Upon Dilution | Evaluate the pH of the formulation and the dilution medium. Adjust the pH of the formulation or use a buffering agent.[7][10] | The solubility of ionizable drugs is highly dependent on pH. A shift in pH upon dilution can cause the drug to fall out of solution.[10] |
Problem 3: The solid dispersion I prepared is not stable and recrystallizes over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Incompatible Polymer | Screen different polymers for their ability to form a stable amorphous solid dispersion with this compound.[13] | The choice of polymer is critical for the stability of the solid dispersion. The polymer should have good miscibility with the drug.[13] |
| Insufficient Polymer Concentration | Increase the drug-to-polymer ratio.[1] | A higher concentration of the polymer can more effectively prevent the drug molecules from recrystallizing. |
| High Storage Humidity and Temperature | Store the solid dispersion in a controlled environment with low humidity and temperature. | Moisture and heat can act as plasticizers, increasing molecular mobility and promoting recrystallization. |
Experimental Protocols
Protocol 1: Screening of Solubility Enhancing Excipients
-
Objective: To identify effective solubilizing agents for this compound.
-
Materials: this compound API, various excipients (e.g., co-solvents like propylene glycol and PEG 400; surfactants like polysorbate 80 and Cremophor EL; cyclodextrins like HP-β-CD).
-
Method:
-
Prepare stock solutions of each excipient in a relevant aqueous buffer (e.g., phosphate buffer pH 6.8).
-
Add an excess amount of this compound to each excipient solution.
-
Shake the samples at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.
-
Filter the samples to remove undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Compare the solubility of this compound in each excipient solution to its intrinsic solubility in the buffer alone.
Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound API, a suitable polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, acetone).
-
Method:
-
Dissolve both this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer).
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried film into a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution profile of the solid dispersion with that of the pure crystalline this compound.
-
Visualizations
Caption: A typical experimental workflow for addressing solubility challenges.
Caption: A logical flow for troubleshooting poor dissolution.
References
- 1. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. senpharma.vn [senpharma.vn]
- 8. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 11. wjbphs.com [wjbphs.com]
- 12. ijsdr.org [ijsdr.org]
- 13. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
Technical Support Center: Minimizing Side Effects of Chlorpheniramine and Ephedrine in Clinical Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may be encountered during clinical experiments involving Chlorpheniramine and Ephedrine, with a focus on minimizing their side effects.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot common issues encountered during clinical research with Chlorpheniramine and Ephedrine.
| Issue/Question | Potential Cause | Troubleshooting/Mitigation Strategy |
| Excessive sedation or drowsiness is observed in study participants after Chlorpheniramine administration. | Chlorpheniramine is a first-generation antihistamine that readily crosses the blood-brain barrier, leading to sedative effects.[1] | - Dose Adjustment: Consider reducing the dose of Chlorpheniramine to the lowest effective level. - Combination Therapy: Co-administer with a central nervous system stimulant like Ephedrine. Studies have shown that Ephedrine can counteract the sedative effects of Chlorpheniramine.[2][3] - Timing of Administration: If possible, administer Chlorpheniramine in the evening to minimize the impact of sedation on daytime activities. - Alternative Antihistamines: For future studies, consider using second-generation antihistamines which have a lower propensity to cause sedation. |
| Participants report significant cardiovascular side effects such as increased heart rate, palpitations, or elevated blood pressure after Ephedrine administration. | Ephedrine is a sympathomimetic amine that stimulates both alpha and beta-adrenergic receptors, leading to cardiovascular stimulation.[1] | - Dose Titration: Begin with a lower dose of Ephedrine and titrate upwards cautiously while monitoring cardiovascular parameters. - Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., ECG, blood pressure) for participants receiving Ephedrine, especially at higher doses or in those with pre-existing cardiovascular conditions.[4] - Exclusion Criteria: Carefully screen participants and exclude those with a history of hypertension, heart disease, or other cardiovascular disorders.[1] - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to predict and understand the cardiovascular response to different doses of Ephedrine.[5] |
| A high incidence of anticholinergic side effects (dry mouth, blurred vision, urinary retention) is reported with Chlorpheniramine. | Chlorpheniramine has significant anticholinergic properties.[6] | - Symptomatic Relief: For dry mouth, suggest sugar-free gum or candy and adequate hydration.[7] For blurred vision, advise against activities requiring sharp visual acuity. - Patient Education: Inform participants about these potential side effects and instruct them to report any urinary difficulties immediately.[8] - Dose Reduction: As with sedation, reducing the dose of Chlorpheniramine may alleviate these effects. |
| Tolerance to the effects of Ephedrine is developing over the course of the study. | Repeated administration of Ephedrine can lead to tachyphylaxis, a rapid decrease in response to the drug.[9] | - Dosage Schedule: Consider intermittent dosing schedules or drug holidays to prevent the development of tolerance. - Combination with other agents: Investigate the use of other agents that may potentiate the effects of Ephedrine, potentially allowing for lower doses and reduced tolerance. |
| Difficulty in objectively quantifying the level of sedation or cognitive impairment. | Subjective reports of drowsiness can be variable. Objective and standardized measures are needed for accurate assessment. | - Utilize Standardized Scales: Employ validated subjective scales such as the Karolinska Sleepiness Scale (KSS) or the Stanford Sleepiness Scale (SSS). - Objective Performance Testing: Incorporate objective tests of cognitive function, such as the Psychomotor Vigilance Task (PVT), reaction time tests, or tests of divided attention. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Ephedrine counteracts the sedative effects of Chlorpheniramine?
A1: Ephedrine is a central nervous system (CNS) stimulant. It acts as a sympathomimetic amine, increasing the release of norepinephrine in the brain.[1] This leads to increased arousal and alertness, which can effectively counteract the drowsiness and cognitive slowing caused by the histamine H1 receptor blockade in the CNS by Chlorpheniramine.[2][3]
Q2: Are there specific patient populations that are more susceptible to the side effects of Chlorpheniramine and Ephedrine?
A2: Yes. Elderly patients are more susceptible to the anticholinergic and sedative effects of Chlorpheniramine.[10] Patients with pre-existing cardiovascular conditions, such as hypertension or heart disease, are at a higher risk for the adverse cardiovascular effects of Ephedrine.[1][4]
Q3: What are the major drug interactions to be aware of when using Chlorpheniramine and Ephedrine in a clinical trial?
A3: For Chlorpheniramine, co-administration with other CNS depressants (e.g., alcohol, benzodiazepines, opioids) can potentiate sedation.[7] For Ephedrine, interactions with monoamine oxidase inhibitors (MAOIs) can lead to a hypertensive crisis.[11] Concurrent use with other sympathomimetic drugs can lead to additive cardiovascular effects.[12] A thorough review of all concomitant medications is crucial.
Q4: How can we design our experimental protocol to effectively measure the impact of our mitigation strategies on side effects?
A4: A robust protocol should include both subjective and objective measures. For sedation, this would involve validated sleepiness scales (e.g., KSS) and cognitive performance tests (e.g., PVT). For cardiovascular effects, continuous ECG and blood pressure monitoring are essential. A double-blind, placebo-controlled, crossover design is often ideal for assessing the effects of an intervention while minimizing bias.
Q5: What are the key signaling pathways involved in the therapeutic and adverse effects of these drugs?
A5: Chlorpheniramine primarily acts by blocking the H1 histamine receptor, preventing the downstream signaling of histamine which is involved in allergic responses. Its sedative effects are due to the blockade of H1 receptors in the central nervous system. Ephedrine exerts its effects by directly stimulating alpha and beta-adrenergic receptors and by promoting the release of norepinephrine, which then acts on these receptors. This leads to vasoconstriction (alpha-1), bronchodilation (beta-2), and increased heart rate and contractility (beta-1).
Data Presentation
Table 1: Quantitative Analysis of Chlorpheniramine's Sedative Effects With and Without Ephedrine
| Treatment Group | Mean Karolinska Sleepiness Scale (KSS) Score | Mean Chair Time in Off-Vertical Axis Rotation (minutes) |
| Placebo | 3.3 | 6.6 |
| Chlorpheniramine (12 mg) | 4.9 (p<0.005 vs Placebo) | 10.3 (p<0.01 vs Placebo) |
| Chlorpheniramine (12 mg) + Ephedrine (50 mg) | 3.1 | 10.2 (p<0.01 vs Placebo) |
| Data adapted from a randomized, double-blind, crossover trial on motion sickness.[9] |
Experimental Protocols
Detailed Methodology for Assessing Antihistamine-Induced Sedation
This protocol outlines a method for objectively and subjectively assessing the sedative effects of Chlorpheniramine.
1. Participant Selection:
-
Recruit healthy adult volunteers with no history of sleep disorders, neurological conditions, or cardiovascular disease.
-
Exclude participants who are taking other medications that may affect the central nervous system.
2. Study Design:
-
Employ a double-blind, placebo-controlled, crossover design. Each participant will receive Chlorpheniramine, Chlorpheniramine with Ephedrine, and a placebo in a randomized order, with a sufficient washout period between each treatment arm.
3. Subjective Assessment:
-
Karolinska Sleepiness Scale (KSS): Administer the KSS at baseline and at regular intervals (e.g., every 30 minutes) post-dose. The KSS is a 9-point scale ranging from 1 (extremely alert) to 9 (extremely sleepy, fighting sleep).
4. Objective Assessment:
-
Psychomotor Vigilance Task (PVT):
-
Apparatus: A handheld device with a screen and a response button.
-
Procedure: Participants are instructed to monitor the screen and press the response button as quickly as possible when a visual stimulus appears at random intervals.
-
Metrics: Record reaction time, lapses in attention (reaction times > 500ms), and false starts.
-
Schedule: Conduct a 10-minute PVT at baseline and at peak drug concentration times.
-
Detailed Methodology for Continuous Cardiovascular Monitoring
This protocol describes the continuous monitoring of cardiovascular parameters in participants receiving Ephedrine.
1. Equipment:
-
Continuous 12-lead Holter ECG monitor.
-
Ambulatory blood pressure monitoring (ABPM) device.
2. Procedure:
-
Baseline: Obtain a baseline 12-lead ECG and blood pressure reading before drug administration.
-
Monitoring Period:
-
Fit the participant with the Holter monitor and ABPM device.
-
Program the ABPM device to record blood pressure at frequent intervals (e.g., every 15-30 minutes) during the expected peak effect of the drug and less frequently thereafter.
-
The Holter monitor will continuously record the ECG for the duration of the monitoring period (e.g., 24 hours).
-
-
Data Analysis:
-
Analyze the Holter ECG data for changes in heart rate, rhythm disturbances (arrhythmias), and ST-segment changes.
-
Analyze the ABPM data for changes in systolic and diastolic blood pressure and mean arterial pressure.
-
Mandatory Visualization
Caption: Chlorpheniramine's mechanism as an inverse agonist at the H1 receptor.
Caption: Ephedrine's indirect and direct sympathomimetic actions.
Caption: Workflow for a clinical trial assessing side effect mitigation.
References
- 1. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jointcommission.org [jointcommission.org]
- 4. researchgate.net [researchgate.net]
- 5. Subjective measures of sleepiness (Chapter 6) - Sleepiness [cambridge.org]
- 6. A guide to standard operating procedures (SOPs) in clinical trials | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 7. Assessment of cognitive safety in clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Prolonged reduction of motion sickness sensitivity by visual-vestibular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Off vertical axis rotation motion sickness and field dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motion sickness induced by off-vertical axis rotation (OVAR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Chlorpheniramine in Syrup Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorpheniramine syrup formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of chlorpheniramine in syrup formulations?
A1: The stability of chlorpheniramine in syrups is primarily influenced by several factors including pH, temperature, light exposure, and interactions with other excipients in the formulation.[1][2] The presence of other active ingredients, such as ephedrine hydrochloride, can also accelerate its degradation.[2]
Q2: What is the optimal pH range for maintaining the stability of chlorpheniramine in a syrup formulation?
A2: While specific optimal pH ranges can be formulation-dependent, chlorpheniramine maleate is a salt of a weak base and a weak acid. Generally, a slightly acidic pH is preferred for the stability of many amine salts in aqueous solutions to prevent the precipitation of the free base and minimize certain degradation pathways. It is crucial to conduct pH-stability profiling for your specific formulation to determine the optimal pH.
Q3: Can the maleate salt of chlorpheniramine itself be a source of instability?
A3: Yes, studies have shown that the maleate moiety of chlorpheniramine maleate can degrade in aqueous solutions over time.[3] This degradation can occur independently of the chlorpheniramine molecule. Therefore, it is important to have a stability-indicating analytical method that can distinguish between the intact chlorpheniramine and its potential degradants, as well as monitor the integrity of the maleate counter-ion if critical to the formulation.
Q4: Are there known incompatibilities between chlorpheniramine and common syrup excipients?
A4: While comprehensive public data is limited, incompatibilities can arise. For instance, interactions between amine salts like chlorpheniramine and reducing sugars (e.g., glucose, fructose which can be present in some syrups) can potentially lead to the Maillard reaction, causing discoloration and degradation. The presence of certain preservatives or other active ingredients can also impact stability.[2] Compatibility studies are essential during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Chlorpheniramine in a New Syrup Formulation
Symptoms:
-
Lower than expected assay values for chlorpheniramine in stability samples.
-
Appearance of unknown peaks in the HPLC chromatogram.
-
Changes in the physical appearance of the syrup (e.g., color change, precipitation).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | 1. Measure the pH of the syrup. 2. Conduct a pH-stability study by formulating small batches at different pH values to identify the optimal range for chlorpheniramine stability. |
| Excipient Interaction | 1. Review the excipients used. Are there any known incompatibilities with amine salts? 2. Conduct a systematic compatibility study by preparing binary mixtures of chlorpheniramine with each excipient in the syrup vehicle and storing them under accelerated conditions. Analyze for degradation. |
| Presence of Reactive Impurities in Excipients | 1. Source excipients from a different qualified vendor. 2. Test excipients for known reactive impurities (e.g., peroxides in polyethylene glycols, formaldehyde in sugars). |
| Light Sensitivity | 1. If not already done, store stability samples in light-protected containers (e.g., amber bottles). 2. Conduct a photostability study according to ICH Q1B guidelines to assess the impact of light. |
| Inadequate Antioxidant/Preservative System | 1. Evaluate the effectiveness of the current antioxidant and preservative system. 2. Consider optimizing the concentration or type of antioxidant (e.g., sodium metabisulfite) or preservative used. |
Issue 2: Color Change in the Chlorpheniramine Syrup During Storage
Symptoms:
-
The syrup develops a yellow or brownish tint over time, especially under accelerated stability conditions.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Maillard Reaction | 1. Identify if any reducing sugars are present in the formulation. 2. Consider replacing reducing sugars with non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., sorbitol). |
| Degradation of a Coloring Agent | 1. If a coloring agent is used, investigate its stability at the syrup's pH and in the presence of other excipients. 2. Conduct a study on the coloring agent alone in the syrup vehicle to isolate its stability profile. 3. Consider using a more stable coloring agent. |
| Oxidative Degradation | 1. Ensure the antioxidant system is adequate. 2. Consider purging the syrup with an inert gas (e.g., nitrogen) during manufacturing and filling to minimize oxygen exposure. |
| Interaction with Container/Closure | 1. Investigate potential leaching from the container or closure system. 2. Conduct stability studies with different types of container materials. |
Data Presentation: Impact of Excipients on Chlorpheniramine Stability
The following tables summarize hypothetical quantitative data to illustrate the potential impact of different excipients on chlorpheniramine maleate stability in a syrup formulation under accelerated conditions (40°C/75% RH) for 3 months. Note: This data is for illustrative purposes and actual results will vary based on the complete formulation and storage conditions.
Table 1: Effect of Sweeteners on Chlorpheniramine Maleate Degradation
| Sweetener (Concentration) | % Degradation of Chlorpheniramine Maleate | Appearance of Degradation Products |
| Sucrose (60% w/v) | 2.1% | Minor peak at RRT 1.2 |
| Sorbitol (40% w/v) | 2.5% | Minor peak at RRT 1.2 |
| Sucralose (0.1% w/v) | 1.8% | No significant new peaks |
| High Fructose Corn Syrup (55% w/v) | 4.2% | Significant peak at RRT 1.2 and noticeable yellowing |
Table 2: Effect of Preservatives on Chlorpheniramine Maleate Degradation
| Preservative (Concentration) | % Degradation of Chlorpheniramine Maleate |
| Methylparaben (0.18% w/v) & Propylparaben (0.02% w/v) | 2.3% |
| Sodium Benzoate (0.1% w/v) | 2.8% |
| Potassium Sorbate (0.1% w/v) | 2.6% |
Table 3: Effect of Antioxidant on Chlorpheniramine Maleate Degradation
| Formulation | % Degradation of Chlorpheniramine Maleate |
| Without Antioxidant | 3.5% |
| With Sodium Metabisulfite (0.1% w/v) | 1.9% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Chlorpheniramine Syrup
Objective: To evaluate the stability of a chlorpheniramine syrup formulation under accelerated conditions to predict its shelf-life.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final syrup formulation. Package the syrup in the proposed container-closure system.
-
Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Intervals: Pull samples at initial (time zero), 1, 2, 3, and 6-month time points.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visually inspect for color change, precipitation, or other physical changes.
-
pH: Measure the pH of the syrup.
-
Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of chlorpheniramine and to detect and quantify any degradation products.
-
Microbial Limits: Perform microbial enumeration tests to ensure the preservative system remains effective.
-
Protocol 2: Forced Degradation Study of Chlorpheniramine in Syrup
Objective: To identify potential degradation products and pathways for chlorpheniramine in the syrup formulation and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare samples of the chlorpheniramine syrup.
-
Stress Conditions: Expose the samples to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the syrup and heat at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 1N NaOH to the syrup and heat at 60°C for 2 hours. Neutralize before analysis.
-
Oxidation: Add 3% hydrogen peroxide to the syrup and keep at room temperature for 2 hours.
-
Thermal Degradation: Store the syrup at 90°C for 2 hours.
-
Photodegradation: Expose the syrup to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a suitable HPLC-DAD or HPLC-MS method to separate and identify the degradation products. The peak purity of the main chlorpheniramine peak should be assessed to demonstrate the specificity of the method.[4]
Visualizations
Caption: Experimental workflow for stability testing of Chlorpheniramine syrup.
Caption: Troubleshooting logic for addressing Chlorpheniramine degradation in syrups.
References
- 1. iomcworld.org [iomcworld.org]
- 2. actapharmsci.com [actapharmsci.com]
- 3. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Haymine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Haymine. This compound is a pharmaceutical product containing Chlorphenamine maleate and Ephedrine hydrochloride, both of which are basic compounds prone to exhibiting asymmetrical peak shapes in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon observed in chromatography where the peak is not symmetrical, and its trailing edge is broader than the leading edge. A symmetrical, or Gaussian, peak is ideal. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates tailing.[1]
Q2: Why is this compound (Chlorphenamine and Ephedrine) prone to peak tailing?
The active ingredients in this compound, Chlorphenamine and Ephedrine, are basic compounds containing amine functional groups.[2] In reversed-phase HPLC, which commonly utilizes silica-based columns, these basic compounds can carry a positive charge at typical mobile phase pH values.[3] This positive charge leads to secondary ionic interactions with the negatively charged residual silanol groups on the surface of the silica stationary phase.[1][4][5] This mixed-mode retention mechanism is a primary cause of peak tailing.[1][6]
Q3: What are the negative consequences of peak tailing?
Peak tailing can lead to several analytical problems, including:
-
Reduced resolution between adjacent peaks.
-
Inaccurate peak integration and quantification.[5]
-
Decreased sensitivity and higher limits of detection.
-
Potential for co-elution with impurities, leading to inaccurate results.[1]
Troubleshooting Guides
Issue: Asymmetrical peaks with significant tailing are observed for one or both active ingredients in this compound.
This guide provides a systematic approach to diagnose and resolve the issue. The first step is to identify the likely cause of the peak tailing.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Part 1: Diagnosing the Cause
Q: How do I determine the cause of peak tailing for this compound?
A: First, determine if the tailing is specific to the this compound analytes or if all peaks in the chromatogram are tailing.
-
If all peaks are tailing: This suggests a physical or system-wide issue.[7] Potential causes include column degradation (a void at the column inlet), a partially blocked frit, or excessive extra-column volume (long tubing between the injector, column, and detector).[5][6]
-
If only the this compound peaks (Chlorphenamine and Ephedrine) are tailing: This strongly indicates a chemical interaction between the basic analytes and the stationary phase.[3] The primary cause is likely the interaction with acidic silanol groups.[1][4]
Part 2: Addressing Chemical Interactions
The most effective way to improve the peak shape of basic compounds like Chlorphenamine and Ephedrine is to minimize the secondary interactions with silanol groups.
Diagram: Analyte-Silanol Interaction
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chemist.net [chemist.net]
- 3. support.waters.com [support.waters.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Oral Bioavailability of Chlorpheniramine in Combination Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of chlorpheniramine, particularly in combination products.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of chlorpheniramine and why is it often low?
Chlorpheniramine typically exhibits low oral bioavailability, estimated to be between 25% and 50%.[1][2][3][4] This is primarily due to extensive first-pass metabolism in the liver, where the drug is metabolized by the cytochrome P450 enzyme CYP2D6 before it can reach systemic circulation.[2]
Q2: What are the main formulation strategies to improve the oral bioavailability of chlorpheniramine?
Several strategies are being explored to enhance the systemic availability of chlorpheniramine. These include:
-
Lipid-Based Formulations: Systems like water-in-oil-in-water (W/O/W) multiple emulsions and niosomes can improve solubilization and facilitate absorption through the lymphatic pathway, reducing first-pass metabolism.[1]
-
Polymeric Nanoparticles: Encapsulating chlorpheniramine in nanoparticles, such as those made from chitosan, can protect the drug from degradation and offer controlled release.[1]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract through nasal, buccal, or sublingual delivery can significantly reduce first-pass metabolism.[1][5] Orodispersible films (ODFs) and orally disintegrating tablets (ODTs) are examples of this approach.[4][6][7]
-
Controlled-Release Formulations: While these can prolong the drug's absorption time, they may sometimes result in incomplete bioavailability.[8]
Q3: How do food and other drugs in a combination product affect the bioavailability of chlorpheniramine?
The presence of food can have variable effects. For instance, a high-fat, high-calorie meal had no significant effect on the pharmacokinetics of chlorpheniramine in an extended-release combination product, though it did increase the Cmax and AUC of the accompanying codeine.[9] Co-formulated drugs can also interact. For example, loratadine's solubility and dissolution rate were improved when formulated as a co-amorphous solid dispersion with chlorpheniramine maleate and PVP.[10] It is crucial to be aware of potential drug-drug interactions, as numerous medications can affect chlorpheniramine's metabolism and effects.[11][12][13][14]
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency in Nanoparticle Formulations
Problem: You are preparing chlorpheniramine-loaded polymeric nanoparticles (e.g., chitosan) and observing low entrapment efficiency, leading to wasted drug and suboptimal formulation.
| Potential Cause | Recommended Solution |
| Inappropriate polymer-to-drug ratio. | Optimize the ratio by testing a range of concentrations. A higher polymer concentration may be needed to effectively encapsulate the drug. |
| Suboptimal pH of the formulation. | The pH can affect the charge of both the drug and the polymer, influencing their interaction. For chitosan nanoparticles, ensure the pH is appropriate for both chitosan solubility and drug stability. |
| Inefficient cross-linking. | If using a cross-linker like tripolyphosphate (TPP), ensure its concentration and the reaction time are sufficient for nanoparticle formation.[1] |
| Drug loss during purification. | Centrifugation speeds and times may be too high or long, causing the nanoparticles to break or the drug to leak. Optimize the purification process.[1] |
Issue 2: Poor In Vitro Drug Release Profile
Problem: Your formulated chlorpheniramine product (e.g., controlled-release tablet, nanoparticles) shows an undesirable release profile, either too fast (burst release) or too slow (incomplete release).
| Potential Cause | Recommended Solution |
| Formulation composition. | For tablets, adjust the type and concentration of binders and disintegrants. For nanoparticles, the polymer type and degradation rate are key factors. |
| Particle size and morphology. | In nanoparticle systems, larger particles or a porous structure can lead to a faster burst release. Optimize formulation parameters to control particle size. |
| Inappropriate dissolution medium. | Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the intended absorption site. |
| Drug-excipient interactions. | Unintended interactions between chlorpheniramine and other excipients in the combination product could be hindering its release. Conduct compatibility studies. |
Issue 3: High Variability in In Vivo Bioavailability Studies
Problem: You are conducting animal or human studies and observing high inter-individual variability in the plasma concentrations of chlorpheniramine.
| Potential Cause | Recommended Solution |
| Genetic polymorphism in CYP2D6. | The primary metabolizing enzyme for chlorpheniramine, CYP2D6, exhibits significant genetic variability, leading to differences in metabolism rates among subjects. Consider genotyping subjects if feasible. |
| Influence of food and fluid intake. | Standardize the fasting state and the volume of water taken with the dosage form across all subjects to minimize variability. |
| Stereoselective metabolism. | Chlorpheniramine is a chiral drug, and its enantiomers can have different pharmacokinetic profiles. The metabolism of its monodesmethyl metabolite can be stereoselective.[15] Ensure your analytical method can distinguish between enantiomers if necessary. |
| pH of urine. | Urinary pH can influence the elimination kinetics of chlorpheniramine.[16] While difficult to control, be aware of this as a potential source of variability. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Chlorpheniramine Formulations
| Formulation | Dosage | Cmax (μg/L) | Tmax (h) | AUC (μg·h/L) | Absolute Bioavailability (%) | Reference |
| Oral Solution | 10 mg | - | - | - | 34 - 59 | [17] |
| Oral Tablet | 8 mg | 15.74 ± 7.06 | 3.9 ± 1.2 | 248.86 ± 78.52 (0-t) | 25 - 44 | [17][18] |
| Controlled-Release (Barrier Coated-Bead Capsule) | 8 mg | Higher than 4mg syrup | Extended | Not equivalent to regular release | Incomplete | [8] |
| Controlled-Release (Repeat Action Tablet) | 8 mg | Higher than 4mg syrup | Extended | Not equivalent to regular release | Incomplete | [8] |
| Orodispersible Film (F3) | - | - | - | 82.27 ± 11% release in 6 min | - | [6] |
Note: Data are presented as mean ± standard deviation where available. Dashes indicate data not provided in the source.
Experimental Protocols
Protocol 1: Preparation of Chitosan-Based Chlorpheniramine Nanoparticles
This protocol is adapted from a general method for preparing chitosan nanoparticles.[1]
Materials:
-
Chlorpheniramine Maleate
-
Chitosan (low molecular weight)
-
Acetic Acid (1% v/v)
-
Sodium Tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until fully dissolved.
-
Prepare a chlorpheniramine maleate solution by dissolving the drug in deionized water.
-
Add the chlorpheniramine maleate solution to the chitosan solution and stir for 30 minutes.
-
Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Continue stirring for 60 minutes to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water and re-centrifuge to remove any unentrapped drug and excess reagents.
-
Lyophilize the final nanoparticle suspension for storage.
Protocol 2: In Vitro Drug Release Study using a Franz Diffusion Cell
This protocol describes a general method for assessing drug release from a formulation.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic or biological membrane (e.g., cellulose acetate, excised animal skin)
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Chlorpheniramine formulation
-
Magnetic stirrer
-
Water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Mount the membrane securely between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with pre-warmed receptor medium and ensure it is constantly stirred.
-
Apply a known quantity of the chlorpheniramine formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the withdrawn samples for chlorpheniramine content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released per unit area as a function of time.
Visualizations
Caption: Workflow for formulation and evaluation of novel chlorpheniramine delivery systems.
Caption: Decision tree for troubleshooting low oral bioavailability of chlorpheniramine.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability of regular and controlled-release chlorpheniramine products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Chlorpheniramine Interactions - Drugs.com [drugs.com]
- 13. Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. drugs.com [drugs.com]
- 15. Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for Haymine (Chlorphenamine Maleate and Ephedrine Hydrochloride) in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of the active pharmaceutical ingredients (APIs) in Haymine: Chlorphenamine Maleate and Ephedrine Hydrochloride. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability of the analytical procedure for its intended purpose.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate and precise quantification of Chlorphenamine Maleate and Ephedrine Hydrochloride. Below is a comparison of different chromatographic conditions reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 (for Plasma) |
| Column | YWG-C18 (150 mm x 4.0 mm, 10 µm) | Zorbax XDB C8 (150 x 4.6 mm, 5 µm) | Zorbax SB-C18 (150 mm x 4.6 mm) |
| Mobile Phase | 25% Methanol in 0.05 mol/L Sodium Dihydrogen Phosphate | Gradient of Methanol-Glacial Acetic Acid-Triethylamine and Water-Glacial Acetic Acid-Triethylamine | Methanol-Water-Formic Acid (80:20:0.5, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.5 mL/min |
| Detection | UV at 205 nm | UV at 254 nm | Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Run Time | Not Specified | < 7 min | 3.3 min |
ICH Guideline-Based Validation Parameters
The validation of an analytical method ensures its reliability for quality control. The following tables summarize the key validation parameters and their typical acceptance criteria as per ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress). | No interference from blank or placebo at the retention times of the analytes. The method should resolve the analytes from degradation products and other potential impurities. |
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | Methodology | Acceptance Criteria |
| Range | Derived from linearity, accuracy, and precision studies. | For assay: 80% to 120% of the test concentration. For content uniformity: 70% to 130% of the test concentration. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
| Parameter | Methodology | Acceptance Criteria |
| Accuracy | Perform recovery studies by spiking the drug substance or product with known amounts of the analytes at a minimum of 3 concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of 3 replicates at each level. | The mean recovery should be within 98.0% to 102.0%. |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
| Parameter | Methodology | Acceptance Criteria |
| Repeatability (Intra-assay Precision) | Analyze a minimum of 6 replicates at 100% of the test concentration or a minimum of 9 determinations covering the specified range (3 concentrations, 3 replicates each). | Relative Standard Deviation (RSD) ≤ 2%. |
| Intermediate Precision (Inter-assay Precision) | The analysis is performed by different analysts, on different days, and with different equipment. | RSD ≤ 2%. |
Detection Limit (DL) and Quantitation Limit (QL)
The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Methodology | Acceptance Criteria |
| Detection Limit (DL) | Based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ / S). | The signal-to-noise ratio is typically ≥ 3. |
| Quantitation Limit (QL) | Based on the standard deviation of the response and the slope of the calibration curve (QL = 10 * σ / S). | The signal-to-noise ratio is typically ≥ 10. Precision and accuracy should be acceptable at the QL. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter | Methodology | Acceptance Criteria |
| Robustness | Deliberately vary parameters such as pH of the mobile phase, mobile phase composition, column temperature, and flow rate. | System suitability parameters should remain within acceptable limits. The results should not be significantly affected by the variations. |
Experimental Protocols
Detailed methodologies for the key validation experiments are outlined below.
Protocol for Specificity (Forced Degradation Study)
-
Acid Degradation: Treat the sample with 0.1 N HCl at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Degradation: Treat the sample with 0.1 N NaOH at 60°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method and check for the resolution between the parent peaks and any degradation products.
Protocol for Linearity
-
Prepare a stock solution of Chlorphenamine Maleate and Ephedrine Hydrochloride reference standards.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.
Protocol for Accuracy (Recovery Study)
-
Prepare a placebo blend of the formulation.
-
Spike the placebo with known amounts of Chlorphenamine Maleate and Ephedrine Hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each level.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method according to ICH guidelines.
Caption: Experimental workflow for determining the specificity through forced degradation studies.
Comparative Efficacy of Haymine Versus Other Antihistamine-Decongestant Combinations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Haymine, a combination of chlorpheniramine maleate and ephedrine hydrochloride, with other common antihistamine-decongestant formulations used in the management of allergic rhinitis. The information presented is based on available clinical trial data and pharmacological reviews.
Executive Summary
This compound combines a first-generation antihistamine, chlorpheniramine, with the decongestant ephedrine. This analysis compares its efficacy profile with combinations containing second-generation antihistamines like loratadine and fexofenadine, as well as the alternative decongestant pseudoephedrine. While direct head-to-head trials with all available combinations are limited, existing data suggests that while chlorpheniramine combinations are effective in alleviating allergic symptoms, they are associated with a higher incidence of sedative side effects compared to second-generation antihistamine combinations. The choice of decongestant, ephedrine versus pseudoephedrine, also influences the side effect profile.
Data Presentation: Comparative Efficacy and Side Effects
The following tables summarize quantitative data from clinical trials comparing a chlorpheniramine/pseudoephedrine combination with other formulations. It is important to note that the decongestant in these studies was pseudoephedrine, which has a similar mechanism of action to ephedrine.
Table 1: Comparison of a Chlorpheniramine/Pseudoephedrine Combination vs. a Loratadine/Pseudoephedrine Combination for Seasonal Allergic Rhinitis [1]
| Outcome Measure | Chlorpheniramine/Pseudoephedrine (CTM-D) | Loratadine/Pseudoephedrine (SCH 434) |
| Improvement in Total Symptom Score (Day 3) | 57% | 54% |
| Improvement in Total Symptom Score (Day 14) | 64% | 65% |
| Side Effects | ||
| Dry Mouth | 19% | 7% |
| Fatigue | 25% | 6% |
| Sedation | 22% | 7% |
Table 2: Efficacy of "Ephedramine" (Chlorpheniramine/Pseudoephedrine) vs. Placebo for Allergic Rhinitis [2]
| Symptom | Complete Remission with Ephedramine | Complete Remission with Placebo |
| Congestion | 44.8% | 31.5% |
| Rhinorrhea | 78.8% | 31.5% |
| Sneezing | 71.1% | 17.8% |
| Pruritus (Itching) | 80.4% | 31.4% |
| Common Side Effects | ||
| Headache | 32.7% | Lower frequency |
| Dizziness | 27.7% | Lower frequency |
| Dry Mouth | 21.8% | Lower frequency |
Table 3: Comparison of Fexofenadine vs. Chlorpheniramine for Allergic Rhinitis [3]
| Symptom Relief | Fexofenadine (120 mg) | Chlorpheniramine (4 mg) |
| Sneezing | 78% | 54% |
| Nasal Obstruction | 91% | 66% |
| Nasal Discharge | 97% | 49% |
| Nasal Itching | 100% | 96% |
| Mean Total Symptom Score Reduction | 100% | 92.67% |
Experimental Protocols
Comparative Study of a Chlorpheniramine/Pseudoephedrine Combination (CTM-D) and a Loratadine/Pseudoephedrine Combination (SCH 434)[1]
-
Study Design: A randomized, single-blind, parallel-group, multicenter study.
-
Participants: 131 patients with symptomatic seasonal allergic rhinitis.
-
Intervention: Patients were randomly assigned to receive either:
-
SCH 434 (loratadine 5 mg and pseudoephedrine sulfate 120 mg) twice daily for 2 weeks.
-
CTM-D (chlorpheniramine maleate 12 mg and pseudoephedrine sulfate 120 mg) twice daily for 2 weeks.
-
-
Efficacy Evaluation: Symptom scores for nasal discharge, stuffiness, nasal itching, sneezing, and ocular symptoms were evaluated at baseline and after 3, 7, and 14 days of treatment.
-
Safety Evaluation: Incidence of side effects was recorded throughout the study.
Efficacy of "Ephedramine" (Chlorpheniramine/Pseudoephedrine) in Allergic Rhinitis[2]
-
Study Design: A double-blind, placebo-controlled clinical trial.
-
Participants: 120 subjects with allergic rhinitis.
-
Intervention: Patients were divided into two groups and received either:
-
Ephedramine (a combination of pseudoephedrine HCl 60mg and chlorpheniramine maleate 2.5 mg) twice daily for four weeks.
-
Placebo twice daily for four weeks.
-
-
Efficacy Evaluation: Remission from congestion, rhinorrhea, sneezing, and pruritus was assessed at the end of the trial.
-
Safety Evaluation: The frequency of side effects such as headache, dizziness, and dry mouth was recorded.
Comparative Efficacy of Fexofenadine and Chlorpheniramine in Allergic Rhinitis[3]
-
Study Design: A prospective observational study.
-
Participants: 70 patients with allergic rhinitis, randomly allocated into two groups of 35.
-
Intervention:
-
Group A received Fexofenadine 120 mg once daily.
-
Group B received Chlorpheniramine 4 mg.
-
-
Efficacy Evaluation: Symptomatic improvement in sneezing, nasal obstruction, nasal discharge, and nasal itching was assessed after 2 weeks. The total symptom score was also calculated.
-
Safety Evaluation: The occurrence of adverse effects was monitored.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and other antihistamine-decongestant combinations are mediated through distinct signaling pathways.
Chlorpheniramine (Antihistamine)
Chlorpheniramine is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from activating its downstream signaling cascade, thereby reducing allergic symptoms.
Ephedrine (Decongestant)
Ephedrine is a sympathomimetic amine that acts on both alpha and beta-adrenergic receptors. Its decongestant effect is primarily mediated through the activation of alpha-1 adrenergic receptors on the smooth muscle of blood vessels in the nasal mucosa, leading to vasoconstriction and reduced swelling.
Experimental Workflow for a Typical Allergic Rhinitis Clinical Trial
The following diagram illustrates a common workflow for a clinical trial designed to assess the efficacy of an antihistamine-decongestant combination for allergic rhinitis.
Conclusion
Based on the available data, this compound (chlorpheniramine/ephedrine) is an effective combination for the relief of allergic rhinitis symptoms. However, it is associated with a higher incidence of sedation and other side effects compared to combinations containing second-generation antihistamines like loratadine and fexofenadine. The choice of therapy should be guided by the patient's symptom severity, tolerance for side effects, and daily activities. For individuals requiring high levels of alertness, a combination with a second-generation antihistamine may be a more suitable option. Further head-to-head clinical trials are needed to provide a more definitive comparison between this compound and a wider range of modern antihistamine-decongestant combinations.
References
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Chlorpheniramine and Ephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the simultaneous quantification of Chlorpheniramine, an antihistamine, and Ephedrine, a decongestant. These two active pharmaceutical ingredients are commonly found in combination drug products for the relief of cold and allergy symptoms. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and regulatory compliance. This document presents a cross-validation of reported High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry methods, offering supporting experimental data and detailed protocols to aid in methodological selection and application.
Comparison of Analytical Method Performance
The performance of three prominent analytical techniques for the simultaneous determination of Chlorpheniramine and Ephedrine is summarized below. The data presented is compiled from various validated studies to provide a comparative overview.
| Parameter | HPLC Method | LC-MS/MS Method[1] | UV-Visible Spectrophotometry Method |
| Linearity Range (Chlorpheniramine) | 0.8 - 20 µg/mL | 0.050 - 20.0 µg/L | 2 - 12 µg/mL |
| Linearity Range (Ephedrine) | 2 - 50 µg/mL | 0.50 - 200 µg/L | 10 - 60 µg/mL |
| Limit of Detection (LOD) (Chlorpheniramine) | Not Reported | 0.015 µg/L | 0.15 µg/mL |
| Limit of Detection (LOD) (Ephedrine) | Not Reported | 0.15 µg/L | 0.5 µg/mL |
| Limit of Quantification (LOQ) (Chlorpheniramine) | 0.8 µg/mL | 0.050 µg/L | 0.45 µg/mL |
| Limit of Quantification (LOQ) (Ephedrine) | 2 µg/mL | 0.50 µg/L | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.24 ± 1.97 | Within ±3.4% (RE) | 99.5 - 101.5 |
| Precision (% RSD) | < 2.0 | < 9.3 | < 2.0 |
| Analysis Time | ~ 10 minutes | ~ 3.3 minutes[1] | Not Applicable |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous quantification of Chlorpheniramine Maleate and Ephedrine Hydrochloride in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Standard Solution Preparation: Prepare a stock solution containing known concentrations of Chlorpheniramine Maleate and Ephedrine Hydrochloride in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Crush tablets or take an aliquot of syrup and dissolve in the mobile phase. Filter the sample solution through a 0.45 µm filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of Chlorpheniramine and Ephedrine in biological matrices such as human plasma.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding methanol.[1]
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
UV-Visible Spectrophotometry Method (Second Derivative)
This method offers a simpler and more cost-effective alternative for the analysis of Chlorpheniramine and Ephedrine in pharmaceutical preparations, particularly in the presence of interferences.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Analytical Wavelengths:
-
Chlorpheniramine: The second derivative spectrum is recorded, and the zero-crossing point for Ephedrine is used for the determination of Chlorpheniramine.
-
Ephedrine: The second derivative spectrum is recorded, and the zero-crossing point for Chlorpheniramine is used for the determination of Ephedrine.
-
-
-
Standard Solution Preparation: Prepare separate standard stock solutions of Chlorpheniramine Maleate and Ephedrine Hydrochloride in 0.1 M HCl. Prepare mixed standards for calibration.
-
Sample Preparation: Dissolve a known quantity of the powdered tablets or syrup in 0.1 M HCl, filter, and dilute to a suitable concentration.
-
Quantification: Measure the absorbance of the sample solutions at the determined analytical wavelengths and calculate the concentration of each analyte using the corresponding calibration equation.
Visualizing the Analytical Workflow
To better understand the logical flow of a cross-validation study for these analytical methods, the following diagrams illustrate the key stages involved.
Caption: Workflow for cross-validation of analytical methods.
Caption: Experimental workflow for the HPLC method.
References
- 1. [Simultaneous determination of ephedrine and chlorpheniramine in human plasma by a highly sensitive liquid chromatography-tandem mass spectrometric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chromatographic method for rapid and simultaneous analysis of codeine phosphate, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Haymine and Pseudoephedrine Formulations for Symptomatic Relief
For researchers and professionals in the field of drug development, a comprehensive understanding of the comparative efficacy and mechanisms of available formulations is paramount. This guide provides a detailed comparative study of Haymine, a combination formulation containing chlorphenamine maleate and ephedrine hydrochloride, and pseudoephedrine formulations. This analysis is based on a review of their pharmacological profiles, clinical efficacy, and the methodologies used to evaluate their therapeutic effects.
Executive Summary
This compound and pseudoephedrine are both utilized for the relief of nasal congestion. However, they differ significantly in their composition and mechanism of action. This compound offers a dual-action approach by combining a decongestant (ephedrine) with an antihistamine (chlorphenamine), targeting both nasal obstruction and allergic symptoms. Pseudoephedrine, a sympathomimetic amine, acts primarily as a decongestant. The choice between these formulations depends on the underlying cause of the symptoms, with this compound being more suitable for congestion accompanied by allergic rhinitis.
Comparative Data of Active Components
To facilitate a clear comparison, the following tables summarize the key pharmacokinetic and pharmacodynamic properties of the active ingredients in this compound (ephedrine and chlorphenamine) and pseudoephedrine.
Decongestant Components: Ephedrine vs. Pseudoephedrine
| Parameter | Ephedrine Hydrochloride | Pseudoephedrine Hydrochloride |
| Mechanism of Action | Direct and indirect-acting sympathomimetic amine. Stimulates α- and β-adrenergic receptors, and also causes the release of norepinephrine.[1][2] | Primarily an indirect-acting sympathomimetic amine that causes the release of norepinephrine from storage vesicles in presynaptic neurons. It has weak direct agonist activity at α- and β-adrenergic receptors. |
| Bioavailability | ~88% (oral)[3] | Readily and completely absorbed[4] |
| Peak Plasma Concentration | 1.8 hours (oral)[3] | 0.5 - 2 hours[4] |
| Elimination Half-life | Approximately 6 hours[3] | Approximately 6 hours[4] |
| Metabolism | Metabolized to norephedrine.[3] | Not substantially metabolized.[4] |
| Excretion | Primarily renal.[3] | Predominantly renal.[4] |
| Primary Indication | Nasal congestion, bronchospasm, hypotension.[5][6] | Nasal and sinus congestion.[7] |
Antihistamine Component of this compound: Chlorphenamine Maleate
| Parameter | Chlorphenamine Maleate |
| Mechanism of Action | A first-generation histamine H1 receptor antagonist. It competitively blocks H1 receptors, preventing histamine from binding and exerting its effects.[8][9] |
| Bioavailability | 25-50%[10] |
| Peak Plasma Concentration | 2.5 - 6 hours[10][11] |
| Elimination Half-life | 13.9 - 43.4 hours[8] |
| Metabolism | Extensively metabolized in the liver to desmethyl- and didesmethylchlorphenamine.[10][11] |
| Excretion | Mainly through urine.[11] |
| Primary Indication | Relief of symptoms associated with allergic rhinitis, such as sneezing, runny nose, and itchy, watery eyes.[12][13][14] |
Experimental Protocols for Efficacy Assessment
The evaluation of nasal decongestant efficacy relies on both objective and subjective measures. The following protocols are standard in clinical trials assessing these agents.
Objective Measurement of Nasal Airway Resistance (Rhinomanometry)
Rhinomanometry is a well-established method for the objective evaluation of nasal patency.[15] It measures the pressure and flow of air through the nasal passages during breathing to calculate nasal airway resistance.
-
Procedure:
-
The patient is seated comfortably in an upright position.
-
A pressure-sensing tube is placed in one nostril, and a face mask or nasal olive is placed over the other nostril to measure airflow.
-
The patient is instructed to breathe normally through their nose.
-
The pressure and flow data are recorded and used to calculate nasal airway resistance.
-
-
Outcome Measures:
-
Total and unilateral nasal airway resistance.
-
Changes in nasal airway resistance from baseline after administration of the study drug.[16]
-
Subjective Assessment of Nasal Congestion
Patient-reported outcomes are crucial for assessing the clinical benefit of a decongestant.
-
Methodology:
-
Visual Analog Scale (VAS): Patients rate the severity of their nasal congestion on a 10-cm line, with "0" representing no congestion and "10" representing the most severe congestion imaginable.[17]
-
Symptom Severity Scores: Patients rate the severity of individual symptoms (e.g., stuffy nose, runny nose, sneezing) on a categorical scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).[18]
-
-
Data Collection:
-
Symptom scores are typically recorded in a diary at specified time points before and after drug administration.[19]
-
Visualized Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for sympathomimetic decongestants like ephedrine and pseudoephedrine.
Caption: Mechanism of action for H1 receptor antagonists like chlorphenamine.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ephedrine HCl - Netchem [netcheminc.com]
- 6. mims.com [mims.com]
- 7. sudafed.com [sudafed.com]
- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 10. mims.com [mims.com]
- 11. India's own health assistant | Ashadidi [ashadidi.com]
- 12. Chlorpheniramine – Health Information Library | PeaceHealth [peacehealth.org]
- 13. Chlorpheniramine(Aller-Chlor): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 14. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]
- 15. Objective assessment of nasal obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of single and multiple doses of pseudoephedrine in the treatment of nasal congestion associated with common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. researchgate.net [researchgate.net]
In Vitro and In Vivo Correlation for Chlorpheniramine and Ephedrine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the in vitro dissolution of chlorpheniramine maleate and pseudoephedrine hydrochloride, as well as their in vivo pharmacokinetic parameters in humans.
Table 1: In Vitro Dissolution Parameters for Chlorpheniramine Maleate and Pseudoephedrine Hydrochloride
| Parameter | Chlorpheniramine Maleate | Pseudoephedrine Hydrochloride (Extended-Release) |
| Apparatus | USP Apparatus II (Paddle) | USP Apparatus II (Paddle) |
| Medium | 0.1N HCl | Water or pH 1.2, 4.5, and 6.8 buffers |
| Volume (mL) | 900 | 900 |
| Rotation Speed (rpm) | 50 - 100 | 50 |
| Temperature (°C) | 37 ± 0.5 | 37 ± 0.5 |
| Typical Release Profile | Rapid dissolution for immediate-release tablets, with >80% release within 30 minutes.[1] | Slower, controlled release over several hours. For example, one study showed 25-45% release at 1 hour, 50-75% at 3 hours, and >75% at 6 hours. |
Table 2: In Vivo Pharmacokinetic Parameters of Chlorpheniramine Maleate and Ephedrine Hydrochloride in Humans (Oral Administration)
| Parameter | Chlorpheniramine Maleate (8 mg tablet) | Ephedrine Hydrochloride (22 mg) |
| Tmax (hours) | 2.8 (range: 2-4)[2] | Not explicitly stated in the provided abstract |
| Cmax (µg/L) | 14.88 ± 4.40[3] | Not explicitly stated in the provided abstract |
| t½ (hours) | 28 (range: 19-43)[2] | ~6.1 hours[4] |
| AUC₀-t (µg·h/L) | 245.09 ± 90.77[3] | Not explicitly stated in the provided abstract |
| Bioavailability (%) | 25-45% due to first-pass metabolism[5] | High, with renal elimination being a major route.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
In Vitro Dissolution Testing Protocol (General)
The in vitro dissolution of solid oral dosage forms is typically evaluated using a USP dissolution apparatus.
-
Apparatus Setup: A USP Apparatus II (Paddle) is assembled with 900 mL of the specified dissolution medium in each vessel, maintained at 37 ± 0.5°C.
-
Sample Introduction: One tablet is placed in each vessel.
-
Operation: The paddles are rotated at a specified speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 15, 30, 45, 60 minutes for immediate-release; 1, 2, 4, 6, 8 hours for extended-release), aliquots of the dissolution medium are withdrawn.
-
Analysis: The concentration of the dissolved drug in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation: The percentage of drug released at each time point is calculated based on the labeled amount of the API in the tablet.
In Vivo Pharmacokinetic Study Protocol (General)
In vivo pharmacokinetic studies are conducted in healthy human volunteers to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Study Design: A randomized, crossover study design is often employed, where subjects receive both the test and reference formulations with a washout period in between.
-
Dosing: Subjects are administered a single oral dose of the drug formulation after a period of fasting.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug and its metabolites in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Mandatory Visualization
In Vitro Dissolution Workflow
References
- 1. au.edu.sy [au.edu.sy]
- 2. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of relative bioavailability of chlorpheniramine maleate tablets in healthy volunteers [manu41.magtech.com.cn]
- 4. Mechanistic pharmacokinetic modelling of ephedrine, norephedrine and caffeine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpca.org [ijpca.org]
- 6. Simultaneous determination of pseudoephedrine and chlorpheniramine in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Comparative Analysis of Side Effect Profiles: Haymine vs. Newer Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profiles of Haymine, a first-generation antihistamine formulation, and newer second and third-generation antihistamines. The information is intended to support research, drug development, and clinical decision-making by presenting a clear overview of the pharmacological differences and their clinical implications.
Executive Summary
First-generation antihistamines, such as the chlorphenamine component of this compound, are known for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier.[1] this compound's formulation also includes the sympathomimetic agent ephedrine, which introduces an additional set of cardiovascular and central nervous system (CNS) side effects.[2][3][4][5][6] In contrast, newer generation antihistamines (e.g., cetirizine, loratadine, fexofenadine) are designed to be more selective for peripheral H1 receptors and have significantly reduced penetration of the blood-brain barrier, resulting in a much more favorable side effect profile, particularly with regard to sedation.[1][7][8]
Comparative Side Effect Profiles
The following tables summarize the quantitative data on the incidence of key side effects associated with this compound (chlorphenamine and ephedrine) and representative newer generation antihistamines.
Table 1: Sedation and CNS Depressant Effects
| Antihistamine Class | Drug Example(s) | Incidence of Drowsiness/Sedation | Notes |
| First-Generation (this compound) | Chlorphenamine | High (Frequently reported as a common side effect)[9][10] | Can impair cognitive and motor functions.[7] Next-day "hang-over" effects like impaired vigilance and working memory have been observed.[7] |
| Second-Generation | Cetirizine | Low to Moderate (Reported in ~12.5-25.2% of users in some studies)[8][11] | Generally less sedating than first-generation, but can still cause drowsiness in a subset of patients.[12] |
| Loratadine | Low (Similar to placebo in many studies)[7][12] | Considered one of the least-sedating second-generation options.[7] | |
| Third-Generation | Fexofenadine | Very Low (Similar to placebo)[12][13] | Exhibits a significantly lower frequency of sedative effects compared to both first and second-generation antihistamines.[13] |
Table 2: Anticholinergic Side Effects
| Antihistamine Class | Drug Example(s) | Common Anticholinergic Effects | In Vitro/In Vivo Potency |
| First-Generation (this compound) | Chlorphenamine | Dry mouth, blurred vision, urinary retention, constipation.[1][9] | Moderate anticholinergic activity demonstrated in functional bioassays.[14] |
| Second-Generation | Cetirizine | Minimal to none. | Inactive in functional anticholinergic models.[14] |
| Loratadine | Minimal to none. | Lower anticholinergic potency than first-generation antihistamines.[14] | |
| Third-Generation | Fexofenadine | Minimal to none. | Inactive in functional anticholinergic models.[14] |
Table 3: Cardiovascular Side Effects
| Component | Drug Example(s) | Potential Cardiovascular Effects | Notes |
| First-Generation Antihistamine | Chlorphenamine | Tachycardia, arrhythmias (rare).[9] First-generation antihistamines have been associated with dose-dependent sinus tachycardia and corrected QT interval prolongation.[15][16] | The risk of cardiotoxicity is a known concern with some first-generation antihistamines.[17][18] |
| Sympathomimetic (in this compound) | Ephedrine | Hypertension, palpitations, tachycardia, cardiac arrhythmias, angina pectoris.[2][3][4][5][6] | Contraindicated in patients with heart disease, hypertension, and hyperthyroidism.[2][3] |
| Newer Generation Antihistamines | Cetirizine, Loratadine, Fexofenadine | Generally considered to have a low risk of cardiotoxicity at standard doses.[15][16] | Two earlier second-generation antihistamines, terfenadine and astemizole, were withdrawn from the market due to cardiotoxicity.[19] |
Experimental Protocols
Assessment of Sedation
Objective: To quantify the sedative effects of antihistamines on the central nervous system.
Methodology: Multiple Sleep Latency Test (MSLT)
-
Participants: Healthy adult volunteers with normal sleep patterns, screened for sleep disorders.
-
Design: Double-blind, placebo-controlled, crossover study design is often employed.[20]
-
Procedure:
-
Participants are administered a single dose of the antihistamine or placebo.
-
Beginning approximately 1.5-2 hours post-dose, subjects are given four to five 20-minute opportunities to nap at 2-hour intervals in a quiet, dark room.
-
Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine sleep onset.
-
-
Primary Endpoint: The mean time it takes for a subject to fall asleep (sleep latency) across the nap opportunities. A shorter sleep latency indicates a higher level of sedation.
-
Subjective Assessment: Visual Analog Scales (VAS) for drowsiness can be used as a subjective measure to correlate with the objective findings.[20]
Assessment of Anticholinergic Activity
Objective: To determine the anticholinergic potential of antihistamines.
Methodology: In Vitro Radioreceptor Assay
-
Materials:
-
Tissue homogenates from guinea pig brain (rich in muscarinic receptors).
-
Radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzilate).
-
Test antihistamine compounds at varying concentrations.
-
-
Procedure:
-
The tissue homogenates are incubated with the radiolabeled antagonist in the presence and absence of the test antihistamine.
-
The mixture is then filtered, and the radioactivity bound to the receptors on the filter is measured using a scintillation counter.
-
-
Analysis: The ability of the antihistamine to displace the radiolabeled antagonist from the muscarinic receptors is determined. The concentration of the antihistamine that causes 50% inhibition of binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for muscarinic receptors and thus, a higher anticholinergic potential.
Signaling Pathways and Experimental Workflows
Mechanism of Sedation: First-Generation vs. Newer Generation Antihistamines
First-generation antihistamines readily cross the blood-brain barrier and act as inverse agonists at H1 receptors in the central nervous system, leading to drowsiness and sedation. Newer generation antihistamines are designed to be substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively pumps them out of the brain, thus minimizing their sedative effects.
Experimental Workflow for Assessing Anticholinergic Burden
The Anticholinergic Risk Scale (ARS) is a tool used to quantify the risk of adverse effects from medications with anticholinergic properties.[21]
Conclusion
The data clearly indicates that newer generation antihistamines offer a significantly improved safety profile compared to first-generation agents like the chlorphenamine in this compound. The reduced incidence of sedation and anticholinergic effects makes them a preferred choice for most patients, particularly those who need to remain alert for activities such as driving or operating machinery. Furthermore, the addition of ephedrine in this compound introduces a range of cardiovascular and CNS stimulant side effects that are absent in newer antihistamines, further limiting its use in patients with pre-existing cardiovascular conditions. This comparative analysis underscores the importance of considering the distinct pharmacological properties and associated side effect profiles when selecting an antihistamine for clinical use or further research and development.
References
- 1. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 2. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Ephedrine - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. drugs.com [drugs.com]
- 7. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpheniramine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. High‐risks drug adverse events associated with Cetirizine and Loratadine for the treatment of allergic diseases: A retrospective pharmacovigilance study based on the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedation with “non-sedating” antihistamines: four prescription-event monitoring studies in general practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cardiotoxic potential and CNS effects of first-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association between First-Generation Antihistamine Use in Children and Cardiac Arrhythmia and Ischemic Heart Disease: A… [ouci.dntb.gov.ua]
- 19. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing Anticholinergic Burden [pharmacy.umaryland.edu]
A Comparative Guide to Bioanalytical Method Validation for Pharmacokinetic Studies of Haymine (Chlorpheniramine)
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of Haymine, a medication containing the active ingredient Chlorpheniramine, the selection of a robust and reliable bioanalytical method is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of Chlorpheniramine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented herein is intended to assist in the selection of the most appropriate method based on the specific requirements of a given pharmacokinetic study.
Overview of Bioanalytical Methods for Chlorpheniramine
The bioanalysis of Chlorpheniramine in plasma is crucial for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique separates compounds based on their physicochemical properties as they pass through a chromatographic column, with detection based on the analyte's ability to absorb ultraviolet light. It is a widely available and cost-effective method.
-
LC-MS/MS: This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the precise identification and quantification of an analyte based on its mass-to-charge ratio.
Comparative Performance Data
The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for the determination of Chlorpheniramine in human plasma.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Chlorpheniramine
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 3 - 40 ng/mL | 0.05 - 10 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 0.05 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% | 1.5 - 6.8%[1][2] |
| Inter-day Precision (%CV) | < 10% | 2.4 - 9.0%[1][2] |
| Intra-day Accuracy (%) | Within ±15% | 99.1 - 106.6%[1][2] |
| Inter-day Accuracy (%) | Within ±15% | 99.9 - 103.1%[1][2] |
| Extraction Recovery | ~85% | Not explicitly stated, but method is robust[1] |
Experimental Protocols
HPLC-UV Method for Chlorpheniramine in Human Plasma
This protocol is based on a method developed for a similar small molecule and adapted for Chlorpheniramine analysis.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5 mL of a mixture of hexane and isoamyl alcohol (98:2 v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Chlorpheniramine.
-
Temperature: Ambient.
LC-MS/MS Method for Chlorpheniramine in Human Plasma
This protocol is a summary of a validated method for the determination of Chlorpheniramine in human plasma.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add an internal standard (e.g., Brompheniramine).[1]
-
Add 2.5 mL of a diethyl ether-dichloromethane mixture (80:20, v/v).[1]
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Chromatographic Column: A suitable C8 or C18 column.[1]
-
Mobile Phase: A gradient of methanol and ammonium hydroxide in water.[1]
-
Flow Rate: Optimized for the column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Chlorpheniramine and the internal standard.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a bioanalytical method.
Caption: A flowchart of the bioanalytical method validation process.
Logical Relationship of Validation Parameters
The core parameters of bioanalytical method validation are interconnected to ensure the reliability of the data generated.
Caption: Interrelationship of key bioanalytical validation parameters.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the pharmacokinetic study of this compound (Chlorpheniramine). The LC-MS/MS method offers significantly lower LLOQ and a wider linear range, making it the superior choice for studies requiring high sensitivity, such as those involving low dosage or detailed metabolite analysis.[1][2] The HPLC-UV method, while less sensitive, can be a cost-effective and reliable alternative for studies where plasma concentrations are expected to be within its linear range. The selection of the appropriate method should be based on the specific study objectives, required sensitivity, and available resources.
References
A Guide to Assessing the Clinical Equivalence of Haymine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the clinical equivalence of different formulations of Haymine, a combination drug product containing Chlorphenamine Maleate and Ephedrine Hydrochloride. While direct comparative clinical data between different this compound formulations is not publicly available, this document outlines the established methodologies and data presentation standards for such an evaluation, drawing upon bioequivalence studies of its active pharmaceutical ingredients.
Introduction to this compound and its Active Components
This compound is a medication used to relieve symptoms associated with hay fever and other allergies, such as sneezing, runny nose, itchy and watery eyes, and nasal congestion.[1][2][3] It is formulated as a prolonged-release tablet containing two active ingredients:
-
Chlorphenamine Maleate: A first-generation antihistamine that acts as a competitive antagonist of histamine H1 receptors.[2][4] By blocking these receptors, it prevents histamine from eliciting its effects, thereby reducing allergic symptoms.[5]
-
Ephedrine Hydrochloride: A sympathomimetic amine that functions as a decongestant.[1][3] It helps to reduce nasal congestion, and it may also counteract the sedative effects of chlorphenamine.[1][3]
Mechanism of Action: Histamine H1 Receptor Antagonism
The primary therapeutic effect of this compound in allergic rhinitis is derived from the action of Chlorphenamine on the histamine H1 receptor. The binding of histamine to its H1 receptor on endothelial and smooth muscle cells initiates an inflammatory cascade. Chlorphenamine, by blocking this interaction, mitigates the allergic response.
Figure 1: Simplified signaling pathway of histamine H1 receptor antagonism by Chlorphenamine.
Assessing Clinical Equivalence: Bioequivalence Studies
To establish clinical equivalence between different formulations of a drug, such as a prolonged-release tablet versus a hypothetical immediate-release tablet, regulatory agencies typically require bioequivalence (BE) studies. These studies compare the rate and extent to which the active ingredient is absorbed from the different formulations and becomes available at the site of action.
A key study design for assessing bioequivalence is a randomized, two-way crossover study. In such a study, a group of healthy volunteers receives each of the two formulations in a sequential manner with a washout period in between.
Below is a detailed methodology for a hypothetical bioequivalence study comparing two formulations of this compound.
-
Study Design: A randomized, two-period, two-sequence, single-dose, crossover study.
-
Subjects: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Treatment Arms:
-
Test Product (T): Prolonged-release this compound tablet (10 mg Chlorphenamine Maleate / 15 mg Ephedrine Hydrochloride).
-
Reference Product (R): An equivalent formulation used as a standard for comparison.
-
-
Procedure:
-
Subjects are randomly assigned to one of two sequences (TR or RT).
-
In the first period, subjects receive a single dose of their assigned formulation after an overnight fast.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.
-
After a washout period of sufficient duration (typically 7-14 days) to ensure complete elimination of the drug, subjects receive the other formulation in the second period, with the same blood sampling schedule.
-
-
Bioanalytical Method: Plasma concentrations of Chlorphenamine and Ephedrine are determined using a validated high-performance liquid chromatography (HPLC) method.[6]
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for each subject for both active ingredients:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC0-t, AUC0-∞, and Cmax are calculated. Two formulations are considered bioequivalent if these confidence intervals fall within the predetermined range of 80-125%.[6]
Figure 2: Experimental workflow for a two-way crossover bioequivalence study.
Data Presentation for Clinical Equivalence
The results of a bioequivalence study are typically summarized in tables that allow for a clear comparison of the key pharmacokinetic parameters between the test and reference formulations.
Table 1: Hypothetical Pharmacokinetic Parameters for Chlorphenamine in Two this compound Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (T/R) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 320.5 ± 45.2 | 315.0 ± 42.8 | 1.02 | 92.5% - 111.8% |
| AUC0-∞ (ng·h/mL) | 335.8 ± 48.1 | 330.2 ± 46.5 | 1.02 | 93.1% - 112.5% |
| Cmax (ng/mL) | 21.5 ± 3.1 | 20.8 ± 2.9 | 1.03 | 94.2% - 113.6% |
| Tmax (h) | 2.6 ± 0.5 | 2.1 ± 0.4 | - | - |
Table 2: Hypothetical Pharmacokinetic Parameters for Ephedrine in Two this compound Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (T/R) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 450.2 ± 60.5 | 445.8 ± 58.9 | 1.01 | 91.8% - 110.5% |
| AUC0-∞ (ng·h/mL) | 465.7 ± 62.3 | 460.1 ± 61.2 | 1.01 | 92.4% - 111.2% |
| Cmax (ng/mL) | 35.1 ± 4.5 | 34.2 ± 4.2 | 1.03 | 93.5% - 112.8% |
| Tmax (h) | 2.8 ± 0.6 | 2.3 ± 0.5 | - | - |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are modeled on typical outcomes of bioequivalence studies.
Conclusion
The assessment of clinical equivalence between different formulations of this compound would necessitate the conduction of rigorous bioequivalence studies. By comparing the pharmacokinetic profiles of the active ingredients, Chlorphenamine and Ephedrine, researchers and drug developers can ascertain whether a new formulation can be expected to provide the same therapeutic effect and safety profile as a reference formulation. The methodologies and data presentation formats outlined in this guide represent the industry standard for such evaluations.
References
- 1. chemist.net [chemist.net]
- 2. mypharmacy.co.uk [mypharmacy.co.uk]
- 3. This compound Tablets 10s | Hayfever & Allergy Tablets | Chemist.net online pharmacy [chemist.net]
- 4. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Antihistamine - Wikipedia [en.wikipedia.org]
- 6. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Long-Term Stability of Chlorpheniramine and Ephedrine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of pharmaceutical formulations containing a combination of Chlorpheniramine and Ephedrine. The information presented herein is intended to assist researchers and drug development professionals in understanding the stability characteristics of these common combination products, with a focus on experimental data and established protocols.
Executive Summary
The long-term stability of drug products is a critical quality attribute that ensures their safety and efficacy throughout their shelf life. For combination formulations, such as those containing the antihistamine Chlorpheniramine and the decongestant Ephedrine, understanding the potential interactions and degradation pathways is paramount. This guide summarizes available stability data, outlines the methodologies for stability-indicating assays, and provides a framework for designing and evaluating long-term stability studies in accordance with international guidelines.
Comparison of Formulation Stability
The data indicates that the presence of Ephedrine Hydrochloride may slightly increase the degradation of Chlorpheniramine Maleate at elevated temperatures.[1]
| Temperature | Duration (days) | Sample A (CPM only) % Degradation | Sample B (CPM + NH4Cl) % Degradation | Sample C (CPM + NH4Cl + Ephedrine HCl) % Degradation |
| 25°C | 120 | 1.0 | 1.0 | 1.0 |
| 45°C | 120 | 2.4 | 2.5 | 2.8 |
| 60°C | 120 | 4.3 | 4.5 | 5.2 |
Data synthesized from Ahmad et al.[1]
These findings suggest that while the combination is relatively stable at room temperature, the potential for increased degradation at higher temperatures should be a consideration in formulation development and in the definition of storage conditions.[1] It is also important to consider potential interactions between the active pharmaceutical ingredients and excipients, as well as the impact of the container closure system on long-term stability.
Potential Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. In formulations containing a sympathomimetic amine (like Ephedrine or the structurally similar Phenylephrine) and Chlorpheniramine Maleate, a potential degradation pathway involves the reaction between the amine and the maleate counter-ion.[2] Stress conditions that should be investigated include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the degradation of both active ingredients.
-
Oxidation: The presence of oxidative agents can impact the stability of the compounds.
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.
-
Photostability: Exposure to light can cause degradation of photosensitive molecules.
Experimental Protocols
A robust long-term stability study for Chlorpheniramine and Ephedrine formulations should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for the simultaneous determination of Chlorpheniramine and Ephedrine.
Example HPLC Method:
-
Chromatographic System: Reversed-phase HPLC with UV detection.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted to ensure adequate separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength that allows for the suitable detection of both Chlorpheniramine and Ephedrine (e.g., 215 nm or 254 nm).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The stability-indicating nature of the method must be demonstrated through forced degradation studies.
Long-Term Stability Study Design (ICH Q1A(R2))
-
Batches: At least three primary batches of the drug product should be included in the stability study.
-
Container Closure System: The product should be stored in the proposed commercial container closure system.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Stability Specifications: A list of tests, analytical procedures, and acceptance criteria for the physical, chemical, and microbiological attributes of the drug product. This includes appearance, assay of active ingredients, content of degradation products, and pH (for liquid formulations).
Visualizing the Stability Testing Workflow
The following diagram illustrates a typical workflow for a long-term stability study of a Chlorpheniramine and Ephedrine formulation, from initial planning to data evaluation.
Caption: A typical workflow for a long-term stability study.
Conclusion
The long-term stability of Chlorpheniramine and Ephedrine formulations is a critical factor in ensuring product quality and patient safety. While the combination is generally stable, the presence of Ephedrine may slightly accelerate the degradation of Chlorpheniramine under elevated temperature conditions. A thorough understanding of potential degradation pathways, the use of validated stability-indicating analytical methods, and a well-designed long-term stability study following ICH guidelines are essential for the successful development and commercialization of these products. This guide provides a framework for researchers and drug development professionals to approach the stability testing of Chlorpheniramine and Ephedrine formulations in a scientifically sound and regulatory-compliant manner.
References
Safety Operating Guide
Proper Disposal of Haymine in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Haymine is a critical component of laboratory safety and environmental responsibility. This compound, a combination drug containing Chlorpheniramine Maleate and Ephedrine Hydrochloride, requires careful handling and disposal due to the chemical nature of its active ingredients. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a professional laboratory environment.
Active Pharmaceutical Ingredient (API) Data
A clear understanding of the properties of this compound's active ingredients is fundamental to its safe disposal. The following table summarizes key data for Chlorpheniramine Maleate and Ephedrine Hydrochloride.
| Property | Chlorpheniramine Maleate | Ephedrine Hydrochloride |
| Chemical Formula | C16H19ClN2·C4H4O4 | C10H15NO·HCl |
| Molecular Weight | 390.86 g/mol | 201.69 g/mol |
| Appearance | White crystalline solid | White crystalline powder or crystals |
| Solubility | Soluble in water, alcohol, and chloroform | Soluble in water and ethanol |
Disposal Decision Workflow
The proper disposal route for this compound depends on its status as a controlled substance and local regulations. The following workflow provides a logical guide for decision-making.
Figure 1: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols for Spill Neutralization
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following protocols outline the steps for neutralizing spills of the active components of this compound.
Chlorpheniramine Maleate Spill Neutralization:
-
Restrict Access: Immediately cordon off the spill area to prevent exposure.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Absorb: For small spills, gently cover the powder with an inert absorbent material such as vermiculite, dry sand, or earth. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with clean water.
-
Dispose: The collected waste should be placed in a sealed, labeled container for disposal as chemical waste.
Ephedrine Hydrochloride Spill Neutralization:
-
Restrict Access and Ventilate: As with Chlorpheniramine Maleate, secure the area and ensure good ventilation.
-
Absorb: Cover the spill with a non-combustible absorbent material.
-
Collect: Carefully transfer the material into a suitable container for chemical waste.
-
Decontaminate: Wash the spill site with a soap and water solution.
-
Dispose: The collected waste must be disposed of as a controlled substance, following all applicable regulations.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a direct, step-by-step guide for the operational disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other pharmaceutical or chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
For unused or expired tablets, they should be collected in their original packaging if possible, within the designated waste container.
3. Controlled Substance Considerations:
-
Ephedrine is a List I chemical regulated by the Drug Enforcement Administration (DEA) in the United States.[1][2] Laboratories must adhere to all federal, state, and local regulations for the disposal of controlled substances.
-
This typically involves maintaining accurate records of the amount of this compound being disposed of and may require the completion of a DEA Form 41 or equivalent documentation.[1][2] The destruction of the material must render it non-retrievable.[1]
4. Engagement with a Licensed Waste Disposal Vendor:
-
The ultimate disposal of this compound waste should be handled by a licensed and reputable hazardous or pharmaceutical waste disposal company.
-
Provide the vendor with a comprehensive list of the waste contents, including the Safety Data Sheets (SDS) for both Chlorpheniramine Maleate and Ephedrine Hydrochloride.
5. Documentation and Record Keeping:
-
Maintain meticulous records of all this compound waste generated and disposed of. This includes dates, quantities, and the name of the disposal vendor.
-
Retain all disposal documentation, including certificates of destruction provided by the vendor, in accordance with regulatory requirements.
By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding community. This commitment to proper chemical handling and waste management is a cornerstone of a robust laboratory safety culture.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
